molecular formula C11H12N2S B1584724 4-(4-Ethylphenyl)-1,3-thiazol-2-amine CAS No. 85112-35-2

4-(4-Ethylphenyl)-1,3-thiazol-2-amine

Cat. No.: B1584724
CAS No.: 85112-35-2
M. Wt: 204.29 g/mol
InChI Key: YDFOGNLELPWXHU-UHFFFAOYSA-N
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Description

4-(4-Ethylphenyl)-1,3-thiazol-2-amine (CAS 85112-35-2) is a high-purity small molecule building block featuring the privileged 2-aminothiazole scaffold, a structure recognized for its broad relevance in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate for researchers developing novel therapeutic agents. Its core structure is part of ongoing investigations for antiprotozoal and anticancer applications. Studies on closely related 4-phenyl-1,3-thiazol-2-amines have demonstrated promising activity against the promastigote forms of Leishmania amazonensis , a pathogen responsible for the cutaneous form of leishmaniasis, with one derivative exhibiting an IC50 of 46.63 μM and a favorable selectivity index . Furthermore, the 4-phenylthiazol-2-amine scaffold is being explored as a putative anti-breast cancer agent, with in-silico studies indicating strong binding affinity for the ER-α protein target, outperforming standard drugs in molecular docking simulations . The compound is readily available for research purposes. This compound is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-ethylphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-2-8-3-5-9(6-4-8)10-7-14-11(12)13-10/h3-7H,2H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFOGNLELPWXHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352699
Record name 4-(4-ethylphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85112-35-2
Record name 4-(4-ethylphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(4-Ethylphenyl)-1,3-thiazol-2-amine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide provides a comprehensive overview of the chemical properties of a specific derivative, 4-(4-Ethylphenyl)-1,3-thiazol-2-amine (CAS No. 85112-35-2). Directed at researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical characteristics, synthesis, spectroscopic profile, reactivity, and potential applications. The insights provided herein are grounded in established chemical principles and data from analogous structures, offering a predictive and practical framework for utilizing this compound in research and development endeavors.

Introduction: The Significance of the 2-Aminothiazole Core

The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. When substituted with an amino group at the 2-position, it forms the 2-aminothiazole moiety, a structural motif with remarkable versatility. This scaffold is present in numerous FDA-approved drugs and clinical candidates, exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The compound this compound incorporates this key pharmacophore, functionalized with a 4-ethylphenyl group at the 4-position. This substitution pattern is of significant interest as it modulates the lipophilicity and steric profile of the molecule, which can profoundly influence its biological interactions and metabolic stability. Understanding the fundamental chemical properties of this specific analog is therefore critical for its rational application in drug design and chemical synthesis.

Physicochemical Properties

The physical and chemical properties of a compound govern its behavior in both chemical reactions and biological systems. The data for this compound, compiled from chemical databases, are summarized below.

PropertyValueSource
CAS Number 85112-35-2Echemi
Molecular Formula C₁₁H₁₂N₂SEchemi
Molecular Weight 204.30 g/mol Echemi
Boiling Point 375.7 °C at 760 mmHgEchemi
Density 1.184 g/cm³Echemi
Flash Point 181 °CEchemi
Refractive Index 1.626Echemi
XLogP3 (Computed) 3.54Echemi
PSA (Polar Surface Area) 67.2 ŲEchemi

Table 1: Core Physicochemical and Computed Properties of this compound.[3]

The computed XLogP3 value of 3.54 suggests moderate lipophilicity, a key parameter influencing membrane permeability and oral bioavailability in drug candidates. The polar surface area (PSA) of 67.2 Ų is also within a favorable range for drug-likeness.

Synthesis and Purification

The primary and most reliable method for synthesizing 4-aryl-1,3-thiazol-2-amines is the Hantzsch Thiazole Synthesis .[4] This reaction is a classic condensation method that provides a direct and efficient route to the thiazole core.

Causality of the Hantzsch Synthesis

The reaction proceeds by the condensation of an α-haloketone with a compound containing a thiocarbonyl group, typically thiourea.[4] The choice of an α-haloketone is critical as it provides the C4 and C5 atoms of the thiazole ring, while thiourea supplies the sulfur atom and the N-C-N fragment (N3, C2, and the exocyclic amino group). The 4-ethylphenyl moiety is introduced via the corresponding α-haloketone.

Experimental Protocol: Synthesis

A representative, step-by-step protocol for the synthesis is outlined below.

Step 1: Halogenation of the Ketone The requisite starting material, 2-bromo-1-(4-ethylphenyl)ethanone, is first prepared from 1-(4-ethylphenyl)ethanone.

Step 2: Cyclocondensation (Hantzsch Reaction)

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2-bromo-1-(4-ethylphenyl)ethanone in ethanol.

  • Add 1.1 equivalents of thiourea to the solution.

  • Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[5]

  • Upon completion, cool the mixture to room temperature.

  • Neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This step is crucial to deprotonate the thiazolium salt intermediate and precipitate the free amine product.[6]

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials and inorganic salts.[6]

Hantzsch_Synthesis cluster_reaction Reflux (80°C) reagent1 2-Bromo-1-(4-ethylphenyl)ethanone reaction_step Cyclocondensation reagent1->reaction_step reagent2 Thiourea reagent2->reaction_step solvent Ethanol solvent->reaction_step product This compound workup_step Filtration & Washing reaction_step->workup_step Cool & Neutralize (aq. NaHCO₃) workup_step->product

Hantzsch Thiazole Synthesis Workflow.
Purification Protocol

The crude product obtained from the synthesis typically requires purification to achieve high purity suitable for research applications.

  • Recrystallization: This is the most common and effective method.

    • Dissolve the crude solid in a minimum amount of hot ethanol or an ethanol/water mixture.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and dry them under vacuum.

  • Column Chromatography: For removing closely related impurities, silica gel column chromatography can be employed. A mobile phase of ethyl acetate/hexane is typically effective, with the polarity adjusted based on TLC analysis.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment of protons. Spectra are typically recorded in DMSO-d₆ or CDCl₃.[8]

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J)Rationale
Ethyl -CH₃~1.25TripletJ ≈ 7.6 HzAliphatic methyl group coupled to an adjacent methylene group.
Ethyl -CH₂-~2.70QuartetJ ≈ 7.6 HzMethylene group adjacent to both an aromatic ring and a methyl group.
Thiazole H-5~7.0-7.2SingletN/AAromatic proton on the electron-rich thiazole ring. Its chemical shift can be influenced by the solvent.[9]
-NH₂~7.3-7.5Broad SingletN/AAmine protons; signal is often broad due to quadrupole broadening and exchange. Integrates to 2H.[8]
Phenyl H-2', H-6'~7.75DoubletJ ≈ 8.2 HzAromatic protons ortho to the thiazole ring.
Phenyl H-3', H-5'~7.25DoubletJ ≈ 8.2 HzAromatic protons meta to the thiazole ring.

Table 2: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum identifies the carbon skeleton of the molecule.

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
Ethyl -CH₃~15Typical aliphatic methyl carbon.
Ethyl -CH₂-~28Typical aliphatic methylene carbon.
Thiazole C-5~105-110Electron-rich carbon on the thiazole ring, adjacent to the sulfur atom.[10]
Phenyl C-3', C-5'~126Aromatic carbons ortho to the ethyl group.
Phenyl C-2', C-6'~128Aromatic carbons meta to the ethyl group.
Phenyl C-1'~132Quaternary aromatic carbon attached to the thiazole ring.
Phenyl C-4'~145Quaternary aromatic carbon attached to the ethyl group.
Thiazole C-4~150-155Carbon of the thiazole ring bearing the phenyl substituent.[10]
Thiazole C-2~168-170Carbon of the thiazole ring attached to two nitrogen atoms (C=N), highly deshielded.[10]

Table 3: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
N-H Stretch (Amine)3400 - 3200Medium, DoubletPrimary amines (-NH₂) show two bands (asymmetric and symmetric stretching).[11]
C-H Stretch (Aromatic)3100 - 3000MediumStretching vibrations of C-H bonds on the phenyl and thiazole rings.
C-H Stretch (Aliphatic)2980 - 2850Medium-StrongStretching vibrations of C-H bonds in the ethyl group.[12]
C=N Stretch (Thiazole)1620 - 1580StrongImine bond stretching within the thiazole ring.[12]
C=C Stretch (Aromatic)1550 - 1450Medium-StrongAromatic ring skeletal vibrations.[12]

Table 4: Predicted Key IR Absorption Bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity and structure. Using a soft ionization technique like Electrospray Ionization (ESI) is preferable to observe the molecular ion.[13]

m/z (mass-to-charge)Proposed FragmentRationale
205.08[M+H]⁺Protonated molecular ion (C₁₁H₁₃N₂S⁺). This would be the base peak in ESI-MS.
190.06[M+H - CH₃]⁺Loss of a methyl radical from the ethyl group.
177.07[M+H - C₂H₄]⁺Loss of ethene via McLafferty-type rearrangement or cleavage.
118.04[C₈H₈S]⁺Fragment corresponding to the ethyl-phenyl-thiirene cation after ring fragmentation.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound under ESI conditions.

The fragmentation of the thiazole ring itself is less common under soft ionization but can occur in Electron Impact (EI) ionization, often initiated by the cleavage of bonds adjacent to the sulfur atom.[14][15]

Chemical Reactivity: The Nucleophilic Nature

The 2-aminothiazole core possesses two primary nucleophilic centers: the exocyclic amino nitrogen (N-exo) and the endocyclic ring nitrogen (N-endo). The site of reaction is highly dependent on the nature of the electrophile and the reaction conditions.

  • Acylation and Sulfonylation: Reactions with hard electrophiles like acyl chlorides or sulfonyl chlorides typically occur at the more nucleophilic exocyclic amino group. This is the kinetically favored pathway.

  • Alkylation: Reactions with soft electrophiles such as alkyl halides can be more complex. In neutral or acidic conditions, the endocyclic nitrogen is often protonated, directing alkylation to the exocyclic nitrogen. However, under basic conditions where the exocyclic amine can be deprotonated, it becomes a potent nucleophile, leading to N-exo alkylation. Tautomerism between the amino and imino forms also plays a critical role in determining the reaction outcome.[16]

Dual nucleophilic sites of the 2-aminothiazole core.

Note: The DOT script above is a conceptual representation. A chemical drawing program would be needed to generate the actual molecular structure image.

Applications in Drug Discovery

While specific biological data for this compound is not extensively published, the broader class of 4-aryl-2-aminothiazoles has demonstrated significant potential in various therapeutic areas. This structural class serves as a valuable starting point for lead optimization.

  • Anticancer Activity: Many 2-aminothiazole derivatives have been synthesized and evaluated as potent anticancer agents, targeting various mechanisms including kinase inhibition and tubulin polymerization.[2]

  • Antimicrobial and Antifungal Activity: The thiazole nucleus is a key component of many antimicrobial agents. Derivatives have shown significant activity against various bacterial and fungal strains.[7]

Safety and Handling

As a standard laboratory chemical, this compound should be handled with appropriate care.

  • Handling: Use in a well-ventilated area. Wear suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a synthetically accessible compound built upon the medicinally significant 2-aminothiazole scaffold. Its physicochemical properties render it a suitable candidate for further derivatization and biological screening. This guide has provided a comprehensive overview of its synthesis, a predictive framework for its spectroscopic characterization, and an analysis of its chemical reactivity. These foundational data and protocols serve as a reliable resource for researchers aiming to explore the potential of this and related compounds in the field of drug discovery and development.

References

  • Tekale, A. S. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. International Journal of Chemical Studies, 10(6), 132-135. Available at: [Link]

  • Wikipedia. (2023). 2-Aminothiazole. Retrieved from [Link]

  • Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9497-9510. Available at: [Link]

  • The Royal Society of Chemistry. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of a novel, multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4 - Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Hantzsch thiazole synthesis. Retrieved from [Link]

  • Rzepa, H. S., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3897. Available at: [Link]

  • Mohamed, Y. A., et al. (2007). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(6), 1451-1460. Available at: [Link]

  • Google Patents. (2014). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • National Center for Biotechnology Information. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PubMed Central. Retrieved from [Link]

  • Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(5), 136-141. Available at: [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Semantic Scholar. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

  • National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed Central. Retrieved from [Link]

  • Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... Retrieved from [Link]

  • ResearchGate. (n.d.). reveals the FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers.... Retrieved from [Link]

  • Growing Science. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PubMed Central. Retrieved from [Link]

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Sources

A Comprehensive Technical Guide to 4-(4-Ethylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in the pursuit of novel drug candidates. This guide focuses on a specific, yet highly promising derivative: 4-(4-Ethylphenyl)-1,3-thiazol-2-amine. Herein, we delve into the core technical aspects of this compound, from its fundamental properties and synthesis to its characterization and potential applications in the pharmaceutical landscape. This document is designed to serve as a practical resource for researchers actively engaged in drug discovery and development, providing both foundational knowledge and actionable protocols.

Compound Identification and Physicochemical Properties

This compound is a substituted aminothiazole with significant potential as a scaffold in medicinal chemistry.

CAS Number: 85112-35-2[1][2]

Molecular Formula: C₁₁H₁₂N₂S[1]

Molecular Weight: 204.3 g/mol [1]

PropertyValueSource
Boiling Point375.7°C at 760 mmHg[1]
Density1.184 g/cm³[1]
Refractive Index1.626[1]
Flash Point181°C[1]
XLogP33.53590[1]
PSA (Polar Surface Area)67.2 Ų[1]

Synthesis of this compound

The synthesis of 2-aminothiazole derivatives is most commonly achieved through the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea or thioamide. For the synthesis of this compound, the key precursors are 2-bromo-1-(4-ethylphenyl)ethanone and thiourea.

Reaction Mechanism

The Hantzsch synthesis is a classic cyclocondensation reaction. The mechanism proceeds as follows:

  • Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the α-haloketone.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic substitution, where the nitrogen atom attacks the carbon bearing the halogen, leading to the formation of a five-membered ring.

  • Dehydration: The final step involves the elimination of a water molecule to yield the aromatic 2-aminothiazole ring.

Hantzsch_Synthesis Thiourea Thiourea (H₂N-CS-NH₂) Intermediate Thiouronium Salt Intermediate Thiourea->Intermediate Nucleophilic Attack alpha-Haloketone 2-Bromo-1-(4-ethylphenyl)ethanone alpha-Haloketone->Intermediate Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate Intramolecular Cyclization Product This compound Cyclized_Intermediate->Product Dehydration (-H₂O)

Caption: Hantzsch thiazole synthesis workflow.

Experimental Protocol

This protocol is a generalized procedure based on the principles of the Hantzsch synthesis and should be optimized for specific laboratory conditions.

Materials:

  • 2-Bromo-1-(4-ethylphenyl)ethanone

  • Thiourea

  • Ethanol (or a similar suitable solvent)

  • Sodium bicarbonate (or another mild base)

  • Hydrochloric acid (for pH adjustment)

  • Distilled water

  • Standard laboratory glassware and equipment (reflux condenser, magnetic stirrer, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromo-1-(4-ethylphenyl)ethanone (1 equivalent) in ethanol.

  • Addition of Thiourea: To the stirred solution, add thiourea (1-1.2 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. This will precipitate the product.

  • Isolation: Filter the precipitated solid, wash with cold distilled water, and dry under vacuum.

  • Recrystallization: For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

Analytical Characterization

The structural elucidation and confirmation of the synthesized this compound are crucial. A combination of spectroscopic techniques is typically employed.

Spectroscopic Analysis Workflow

Characterization_Workflow Synthesized_Product Synthesized Product FTIR FT-IR Spectroscopy Synthesized_Product->FTIR Functional Groups NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR Proton and Carbon Environment Mass_Spec Mass Spectrometry Synthesized_Product->Mass_Spec Molecular Weight Elemental_Analysis Elemental Analysis Synthesized_Product->Elemental_Analysis Elemental Composition Structure_Confirmation Structure Confirmed FTIR->Structure_Confirmation NMR->Structure_Confirmation Mass_Spec->Structure_Confirmation Elemental_Analysis->Structure_Confirmation

Caption: Analytical workflow for structure confirmation.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the characteristic functional groups present in the molecule. Expected peaks would include N-H stretching for the amine group, C=N stretching for the thiazole ring, and aromatic C-H and C=C stretching.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons in the molecule. The spectrum would show characteristic signals for the aromatic protons of the ethylphenyl group, the ethyl group protons (a quartet and a triplet), the thiazole ring proton, and the amine protons.

    • ¹³C NMR: Reveals the number and types of carbon atoms. The spectrum would display distinct signals for the carbons of the thiazole ring and the ethylphenyl substituent.

  • Mass Spectrometry (MS): This analysis confirms the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of C₁₁H₁₂N₂S (204.3 g/mol ).

  • Elemental Analysis: Provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should be in close agreement with the calculated values for the molecular formula C₁₁H₁₂N₂S.

Potential Applications in Drug Discovery

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds. Derivatives of 4-phenyl-1,3-thiazol-2-amine have demonstrated a wide range of pharmacological activities.

  • Anticancer Activity: Numerous studies have highlighted the potential of substituted 2-aminothiazoles as anticancer agents.[3] These compounds can target various cellular pathways involved in cancer progression. For instance, some derivatives have been shown to interact with kinases like EGFR or sirtuins like SIRT2, which are often overexpressed in cancer cells.[3]

  • Antimicrobial Activity: The thiazole ring is present in several antimicrobial drugs. Novel derivatives are continuously being explored for their efficacy against drug-resistant strains of bacteria and fungi.[4]

  • Other Therapeutic Areas: The versatility of the 2-aminothiazole core has led to its investigation in a variety of other therapeutic areas, including as anti-inflammatory, analgesic, and antiviral agents.[5]

The ethylphenyl substituent at the 4-position of the thiazole ring in the title compound can influence its pharmacokinetic and pharmacodynamic properties, potentially enhancing its potency and selectivity for specific biological targets. The lipophilicity introduced by the ethyl group can play a crucial role in membrane permeability and interaction with hydrophobic pockets of target proteins.

Safety and Handling

While specific hazard data for this compound is limited, general precautions for handling similar chemical compounds should be strictly followed.[1][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6]

  • Handling: Avoid contact with skin and eyes.[6] In case of contact, rinse immediately with plenty of water. Avoid the formation of dust and aerosols.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[6]

Conclusion

This compound represents a valuable building block for the development of novel therapeutic agents. Its straightforward synthesis via the Hantzsch reaction, coupled with the proven biological significance of the 2-aminothiazole scaffold, makes it an attractive starting point for medicinal chemistry campaigns. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and potential applications, with the aim of empowering researchers to effectively utilize this compound in their drug discovery endeavors. Further derivatization and biological evaluation of this core structure are warranted to unlock its full therapeutic potential.

References

  • 4-(4-(Trifluoromethyl)phenyl)-1,3-thiazol-2-amine - PubChem. (URL: [Link])

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC - NIH. (URL: [Link])

  • (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives - ResearchGate. (URL: [Link])

  • Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])

  • CID 159892750 | C20H20N4S2 - PubChem - NIH. (URL: [Link])

  • 4-(4-Fluorophenyl)-1,3-thiazol-2-amine - PubChem. (URL: [Link])

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  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (URL: [Link])

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4-(4-Ethylphenyl)-1,3-thiazol-2-amine molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight and Characterization of 4-(4-Ethylphenyl)-1,3-thiazol-2-amine

Abstract

This technical guide provides a comprehensive analysis of this compound, a molecule of significant interest to the pharmaceutical and life sciences sectors. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2] This document details the theoretical principles and practical methodologies for the precise determination of the compound's molecular weight. It moves beyond a simple statement of value to explore the nuanced aspects of molecular mass, including average molecular weight, monoisotopic mass, and exact mass. Furthermore, this guide presents a holistic approach to the compound's characterization, integrating synthesis, purification, and advanced analytical techniques such as High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy. Authored for researchers, scientists, and drug development professionals, this paper emphasizes the causality behind experimental choices, ensuring a deep, actionable understanding of the analytical workflow required to validate this important chemical entity.

Introduction to this compound

The 2-Aminothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone of many pharmaceutical agents. When substituted with an amino group at the 2-position, the resulting 2-aminothiazole core serves as a versatile pharmacophore. This scaffold is present in compounds exhibiting a broad spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2] The specific derivative, this compound, combines this potent core with a 4-ethylphenyl substituent, a modification that can significantly influence its pharmacokinetic and pharmacodynamic profile. A thorough understanding of its fundamental chemical properties, starting with its molecular weight, is the first critical step in any research or development pipeline.

Chemical Identity

To establish a clear and unambiguous frame of reference, the fundamental identifiers for this compound are summarized below.

PropertyValueSource
IUPAC Name This compound-
CAS Number 85112-35-2[3]
Molecular Formula C₁₁H₁₂N₂S[3]
Synonyms 4-(4-Ethyl-phenyl)-thiazol-2-ylamine; 2-amino-4-(4-ethylphenyl)-thiazole[3]

Theoretical Molecular Weight and Isotopic Mass

The term "molecular weight" can refer to several distinct values. For rigorous scientific work, particularly involving mass spectrometry, it is crucial to differentiate between average molecular weight and monoisotopic/exact mass.

Calculation of Average Molecular Weight

The average molecular weight (often denoted as M.W.) is calculated using the weighted average of the atomic masses of the constituent elements, accounting for the natural abundance of their isotopes.

  • Formula: C₁₁H₁₂N₂S

  • Calculation:

    • (11 × 12.011) + (12 × 1.008) + (2 × 14.007) + (1 × 32.06) = 204.305 g/mol

This value is most relevant for stoichiometric calculations in bulk chemical synthesis.

Calculation of Monoisotopic and Exact Mass

Monoisotopic mass is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ³²S). This is the mass that is most prominently observed in a mass spectrum for the intact molecular ion. The exact mass is the theoretically precise mass calculated from the most abundant isotopes.

  • Formula: C₁₁H₁₂N₂S

  • Calculation (using most abundant isotopes):

    • (11 × 12.00000) + (12 × 1.00783) + (2 × 14.00307) + (1 × 31.97207) = 204.07217 Da

This value is paramount for high-resolution mass spectrometry, where it is used to confirm the elemental composition of the molecule.[4]

Data Summary
Mass TypeCalculated ValuePrimary Application
Average Molecular Weight 204.3 g/mol [3]Stoichiometry, Bulk Chemistry
Exact Mass 204.07200 Da[3]High-Resolution Mass Spectrometry (HRMS)
Monoisotopic Mass 204.07217 DaMass Spectrometry (MS)

Synthesis and Purification for Analytical Characterization

The empirical validation of molecular weight requires a pure sample. The Hantzsch thiazole synthesis is a classic and reliable method for preparing 2-aminothiazole derivatives, making it an excellent choice for obtaining high-purity material for analysis.[1][5]

Rationale for Synthesis: The Hantzsch Thiazole Synthesis

This method involves the condensation reaction between an α-haloketone and a thiourea. Its primary advantages are the high availability of starting materials and typically good yields, making it a robust choice for laboratory-scale synthesis.

Detailed Experimental Protocol: Synthesis
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve thiourea (1.0 eq) in 30 mL of absolute ethanol.

  • Addition of α-Haloketone: To the stirred solution, add 2-bromo-1-(4-ethylphenyl)ethan-1-one (1.0 eq) portion-wise over 10 minutes. The α-haloketone is the key reactant that defines the 4-phenyl substituent.

  • Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. The resulting precipitate is the crude product.

  • Isolation: Filter the solid product using a Büchner funnel, wash with cold water, and dry under vacuum.

Purification Workflow

To ensure the sample is suitable for analytical characterization (>95% purity), a rigorous purification process is necessary.[4]

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Chromatography (if necessary): If recrystallization does not yield sufficient purity, perform column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient).

  • Purity Confirmation: Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC).[6]

Visualization: Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_purification Purification A Thiourea + 2-bromo-1-(4-ethylphenyl)ethan-1-one B Reflux in Ethanol A->B C Neutralization (NaHCO3) B->C D Filtration C->D E Recrystallization from Ethanol D->E Crude Product F Purity Check (HPLC) E->F G Final Product >95% Pure F->G

Caption: Workflow for the synthesis and purification of the target compound.

Experimental Determination of Molecular Weight via Mass Spectrometry

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules.[7]

High-Resolution Mass Spectrometry (HRMS)

For unambiguous confirmation of the molecular formula, HRMS is the gold standard.[4][8] Its ability to measure m/z to several decimal places allows the experimental exact mass to be matched against the theoretical value, confirming the elemental composition and ruling out isobaric interferences.

Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in methanol. Dilute this solution to approximately 1-5 µg/mL with the initial mobile phase.

  • Chromatographic Separation (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometric Analysis (HRMS):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). This is chosen because the basic 2-amino group is readily protonated.

    • Mass Analyzer: Orbitrap or Time-of-Flight (TOF).

    • Scan Range: 50-500 m/z.

    • Data Acquisition: Acquire data in full scan mode with a resolution >60,000.

Interpreting the Mass Spectrum

The primary goal is to identify the protonated molecular ion, [M+H]⁺.

  • Expected [M+H]⁺ m/z: 204.07217 (monoisotopic mass) + 1.00728 (mass of H⁺) = 205.07945

  • Validation: The experimentally observed m/z for the main peak should match this theoretical value within a narrow mass tolerance (typically < 5 ppm).

  • Isotopic Pattern: The spectrum will also show smaller peaks corresponding to the natural abundance of ¹³C and ³⁴S isotopes. The [M+1+H]⁺ peak (primarily from one ¹³C atom) should be approximately 12.1% of the [M+H]⁺ peak height, and the [M+2+H]⁺ peak (primarily from one ³⁴S atom) should be about 4.4%. This pattern provides a secondary layer of confirmation.

Visualization: Mass Spectrometry Data Interpretation Workflow

A Purified Sample Injection B LC-HRMS Acquisition (ESI+) A->B C Extract Ion Chromatogram (XIC) for m/z ~205.08 B->C D Identify Molecular Ion Peak [M+H]+ C->D E Compare Experimental m/z with Theoretical m/z (205.07945) D->E G Analyze Isotopic Pattern ([M+1], [M+2]) D->G F Calculate Mass Error (< 5 ppm?) E->F H Molecular Formula Confirmed F->H Yes I Inconclusive/Re-analyze F->I No G->H

Caption: Logical workflow for confirming molecular formula using LC-HRMS.

Comprehensive Structural Elucidation

While MS confirms the molecular weight and formula, it does not definitively establish the structure (i.e., the specific arrangement of atoms). For this, other spectroscopic techniques are required.[9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the complete assembly of the molecular structure.

  • ¹H NMR (Expected Signals):

    • A triplet and quartet in the aliphatic region for the ethyl group (-CH₂-CH₃).

    • Two doublets in the aromatic region for the 1,4-disubstituted phenyl ring.

    • A singlet for the proton on the thiazole ring.

    • A broad singlet for the amino (-NH₂) protons.

  • ¹³C NMR (Expected Signals):

    • Two signals for the ethyl group carbons.

    • Four signals for the aromatic carbons of the ethylphenyl group.

    • Three signals for the carbons of the thiazole ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[12][13]

  • Key Expected Absorptions:

    • ~3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine.

    • ~3100-3000 cm⁻¹: Aromatic and vinylic C-H stretching.

    • ~2960-2850 cm⁻¹: Aliphatic C-H stretching of the ethyl group.

    • ~1620 cm⁻¹: C=N stretching of the thiazole ring.

    • ~1540 cm⁻¹: N-H bending vibration.

Visualization: Integrated Analytical Characterization

Compound This compound C11H12N2S MS HRMS Compound->MS NMR NMR (1H & 13C) Compound->NMR FTIR FTIR Compound->FTIR MS_Info Confirms: Molecular Weight = 204.3 Exact Mass = 204.072 MS->MS_Info NMR_Info Confirms: Connectivity & Structure (Ethyl, Phenyl, Thiazole) NMR->NMR_Info FTIR_Info Confirms: Functional Groups (-NH2, C=N, Aromatics) FTIR->FTIR_Info

Caption: Integrated approach for the complete characterization of the compound.

Conclusion

The molecular weight of this compound is a foundational parameter, the precise determination of which is essential for its advancement in research and drug development. This guide has established its average molecular weight as 204.3 g/mol and its theoretical exact mass as 204.07200 Da .[3] More importantly, it has outlined a rigorous, self-validating workflow that combines chemical synthesis with a suite of orthogonal analytical techniques—HRMS, NMR, and FTIR—to not only confirm this mass but to fully elucidate the compound's chemical structure. For scientists and researchers, adherence to such a comprehensive characterization protocol is non-negotiable, ensuring data integrity, reproducibility, and the confident progression of this promising 2-aminothiazole derivative toward its potential therapeutic applications.

References

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  • Rasayan Journal of Chemistry. (2010). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. Available from: [Link].

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An In-depth Technical Guide to 4-(4-Ethylphenyl)-1,3-thiazol-2-amine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Ethylphenyl)-1,3-thiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 2-aminothiazole scaffold is a well-established pharmacophore present in numerous biologically active molecules and approved drugs. This document details the chemical structure, physicochemical properties, and a robust synthesis protocol for this compound, primarily based on the Hantzsch thiazole synthesis. Furthermore, this guide explores the compound's potential pharmacological applications by drawing parallels with structurally related 2-amino-4-arylthiazole derivatives, which have demonstrated a wide spectrum of activities including anticancer, antimicrobial, and anti-inflammatory effects. This paper aims to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, providing both the practical knowledge for its synthesis and a scientific rationale for its further investigation.

Introduction

The 2-aminothiazole moiety is a privileged structure in drug discovery, recognized for its versatile biological activities.[1] This five-membered heterocyclic ring containing nitrogen and sulfur atoms serves as a crucial building block for a variety of therapeutic agents.[2] The substitution at the 2 and 4 positions of the thiazole ring allows for the fine-tuning of pharmacological properties, making this scaffold a focal point for the development of new chemical entities.

This guide focuses on a specific derivative, this compound, which incorporates an ethylphenyl group at the 4-position. This substitution is of particular interest as the lipophilicity and electronic properties of the aryl substituent can significantly influence the compound's interaction with biological targets. This document provides a detailed examination of its chemical characteristics, a step-by-step synthesis protocol, and an in-depth discussion of its potential therapeutic applications based on the established pharmacology of analogous compounds.

Chemical Structure and Physicochemical Properties

This compound is characterized by a central 1,3-thiazole ring, with an amino group at the 2-position and a 4-ethylphenyl group at the 4-position.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Data Summary:

PropertyValueReference
CAS Number 85112-35-2[3]
Molecular Formula C₁₁H₁₂N₂S[3]
Molecular Weight 204.3 g/mol [3]
Boiling Point 375.7 °C at 760 mmHg[3]
Density 1.184 g/cm³[3]
Flash Point 181 °C[3]

Synthesis of this compound

The primary and most efficient method for the synthesis of 4-aryl-1,3-thiazol-2-amines is the Hantzsch thiazole synthesis.[4] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of the title compound, the key precursors are 2-bromo-1-(4-ethylphenyl)ethanone and thiourea.

Synthesis Pathway

The synthesis is a two-step process starting from the commercially available 4-ethylacetophenone.

Synthesis_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Hantzsch Thiazole Synthesis A 4-Ethylacetophenone B 2-Bromo-1-(4-ethylphenyl)ethanone A->B Br₂ / Diethyl Ether D This compound B->D Reflux C Thiourea C->D

Caption: Synthesis workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 2-Bromo-1-(4-ethylphenyl)ethanone (Precursor)

The synthesis of the α-haloketone precursor, 2-bromo-1-(4-ethylphenyl)ethanone, is a critical first step. This intermediate is also commercially available from various suppliers.[4]

  • Materials: 1-(4-ethylphenyl)ethan-1-one, Diethyl ether, Bromine.

  • Procedure: A solution of 1-(4-ethylphenyl)ethan-1-one (1.0 equivalent) in diethyl ether (1.0 M) is prepared in a reaction vessel equipped with a dropping funnel and a magnetic stirrer. The solution is cooled in an ice bath. Bromine (1.0 equivalent) is added dropwise to the stirred solution. The reaction mixture is stirred at room temperature until the disappearance of the starting material is confirmed by Thin Layer Chromatography (TLC). The reaction mixture is then washed with a saturated solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield 2-bromo-1-(4-ethylphenyl)ethanone.[5]

Step 2: Synthesis of this compound

  • Materials: 2-Bromo-1-(4-ethylphenyl)ethanone, Thiourea, Ethanol.

  • Procedure: A mixture of 2-bromo-1-(4-ethylphenyl)ethanone (1.0 equivalent) and thiourea (1.2 equivalents) in ethanol is refluxed for several hours.[5] The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford pure this compound.

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of characteristic peaks for the aromatic, ethyl, and thiazole protons and carbons.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

  • FT-IR Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=N vibrations.

Potential Pharmacological Applications and Mechanism of Action

While specific pharmacological data for this compound is not extensively available in the public domain, the broader class of 2-amino-4-arylthiazole derivatives has been the subject of intensive research, revealing a wide array of biological activities.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of 2-aminothiazole derivatives.[6][7] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the lung, breast, and colon.[6] The mechanism of action for many of these derivatives involves the inhibition of key enzymes and proteins implicated in cancer progression.

  • Tubulin Polymerization Inhibition: Some N,4-diaryl-1,3-thiazol-2-amines have been identified as potent inhibitors of tubulin polymerization.[8] By binding to the colchicine binding site of tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8]

  • Kinase Inhibition: The 2-aminothiazole scaffold is a common feature in many kinase inhibitors. It is plausible that this compound could exhibit inhibitory activity against oncogenic kinases such as EGFR or other receptor tyrosine kinases.[9]

  • SIRT2 Inhibition: Recent in silico studies have suggested that certain 2-aminothiazole derivatives can interact with and inhibit Sirtuin 2 (SIRT2), a class III histone deacetylase that is overexpressed in several cancers.[9]

Antimicrobial and Anti-inflammatory Activity

The 2-aminothiazole core is also associated with significant antimicrobial and anti-inflammatory properties.

  • Antibacterial and Antifungal Activity: Derivatives of 2-aminothiazole have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[10]

  • Anti-inflammatory Effects: Several N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been shown to exhibit anti-inflammatory activity through the direct inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[3]

Neuroprotective Potential

Substituted 2-aminothiazoles have been investigated for their potential in treating neurodegenerative diseases. Some derivatives have shown the ability to counteract tau-induced neuronal toxicity, suggesting a potential therapeutic application in Alzheimer's disease and other tauopathies.[5]

Future Directions and Drug Development Considerations

This compound represents a promising starting point for the development of novel therapeutic agents. The ethylphenyl substituent offers a handle for further structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

Key considerations for future research include:

  • In Vitro Biological Evaluation: Comprehensive screening of the compound against a panel of cancer cell lines, microbial strains, and inflammatory targets is essential to elucidate its specific biological activity.

  • Mechanism of Action Studies: Detailed biochemical and cellular assays are required to identify the specific molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications to the ethylphenyl group and the 2-amino substituent will provide valuable insights for lead optimization.

  • In Vivo Efficacy and Safety Assessment: Promising candidates from in vitro studies should be advanced to preclinical animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.

Conclusion

This compound is a readily synthesizable compound belonging to the pharmacologically significant class of 2-aminothiazoles. While specific biological data for this particular molecule is limited, the extensive research on analogous compounds strongly suggests its potential as a valuable scaffold for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides the necessary foundational knowledge for researchers to synthesize, characterize, and further investigate the therapeutic potential of this promising molecule. The detailed synthesis protocol and the comprehensive overview of the potential biological activities are intended to catalyze further research and development in this exciting area of medicinal chemistry.

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An In-Depth Technical Guide to the Synthesis of 4-(4-Ethylphenyl)-1,3-thiazol-2-amine: A Keystone Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of 4-(4-ethylphenyl)-1,3-thiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 2-aminothiazole moiety is a recognized pharmacophore present in a wide array of biologically active molecules, exhibiting properties that range from anticancer to antimicrobial.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a protocol, but a deeper understanding of the synthetic strategy, mechanistic underpinnings, and practical considerations for achieving a high-yield, high-purity product.

Strategic Importance of this compound

The 2-aminothiazole core is a privileged scaffold in medicinal chemistry due to its ability to engage in a variety of hydrogen bonding interactions and its relatively stable, planar structure. The specific incorporation of a 4-ethylphenyl group at the 4-position of the thiazole ring can impart favorable pharmacokinetic properties, such as enhanced lipophilicity, which can be crucial for membrane permeability and target engagement. This strategic design makes this compound a valuable building block for the synthesis of novel therapeutic agents.[5][6]

The Hantzsch Thiazole Synthesis: A Classic and Efficient Approach

The most reliable and widely employed method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[7][8] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of our target molecule, this translates to the reaction between 2-bromo-1-(4-ethylphenyl)ethan-1-one and thiourea.[9] The Hantzsch synthesis is favored for its generally high yields, straightforward procedure, and the ready availability of starting materials.[7]

Mechanistic Insights

The reaction proceeds through a well-established multi-step pathway.[7][10] The initial step is a nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of the α-haloketone in an SN2 reaction, forming an isothiouronium salt intermediate. This is followed by an intramolecular cyclization where one of the nitrogen atoms of the thiourea attacks the carbonyl carbon of the ketone. The resulting tetrahedral intermediate then undergoes dehydration to form the stable aromatic thiazole ring.

Hantzsch_Mechanism start 2-Bromo-1-(4-ethylphenyl)ethan-1-one + Thiourea intermediate1 Isothiouronium Salt (S-alkylation) start->intermediate1 SN2 Attack intermediate2 Cyclized Intermediate (Intramolecular N-attack on C=O) intermediate1->intermediate2 Cyclization product This compound intermediate2->product Dehydration (-H2O)

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: A Self-Validating System

This section details a robust, step-by-step protocol for the synthesis of this compound, designed to ensure reproducibility and high purity of the final product.

Synthesis of the α-Haloketone Precursor: 2-Bromo-1-(4-ethylphenyl)ethan-1-one

The synthesis of the target thiazole begins with the preparation of the key α-haloketone intermediate. This is typically achieved through the bromination of the corresponding acetophenone.[11][12][13][14]

Experimental Workflow: Bromination of 4'-Ethylacetophenone

Bromination_Workflow start Dissolve 4'-Ethylacetophenone in Chloroform add_acid Add Concentrated Sulfuric Acid (Catalyst) start->add_acid add_bromine Add Bromine Dropwise with Stirring add_acid->add_bromine reflux Reflux for 5 hours add_bromine->reflux quench Quench with Water reflux->quench extract Separate Organic Layer and Extract Aqueous Layer with Chloroform quench->extract wash Wash Combined Organic Layers with Water and Brine extract->wash dry Dry over Anhydrous Sodium Sulfate wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate product 2-Bromo-1-(4-ethylphenyl)ethan-1-one concentrate->product Hantzsch_Workflow start Combine 2-Bromo-1-(4-ethylphenyl)ethan-1-one and Thiourea in Ethanol reflux Heat the Mixture to Reflux with Stirring for 30-60 min start->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate Product by Adding Aqueous Base (e.g., NH4OH) cool->precipitate filter Filter the Solid Product precipitate->filter wash Wash with Cold Water filter->wash dry Dry the Product wash->dry recrystallize Recrystallize from Ethanol (Optional, for higher purity) dry->recrystallize product This compound recrystallize->product

Sources

4-(4-Ethylphenyl)-1,3-thiazol-2-amine mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-(4-Ethylphenyl)-1,3-thiazol-2-amine

Abstract

The 1,3-thiazol-2-amine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The specific derivative, this compound (CAS No. 85112-35-2), represents a promising candidate for further investigation, yet its precise mechanism of action remains to be fully elucidated. This technical guide, designed for researchers, scientists, and drug development professionals, outlines a comprehensive, multi-faceted strategy to systematically uncover and validate the molecular mechanism of this compound. By integrating computational modeling, biochemical assays, and cell-based functional screens, this document provides not just a series of protocols, but a logical and self-validating framework for moving from target hypothesis to mechanistic confirmation. We will detail the scientific rationale behind each experimental choice, offering a robust roadmap for characterizing the compound's journey from molecular interaction to cellular consequence.

Part 1: Compound Profile and the Thiazole Scaffold

Chemical and Physical Properties

Understanding the foundational properties of this compound is the first step in any mechanistic investigation. These characteristics influence its solubility, cell permeability, and potential for forming interactions with biological macromolecules.

PropertyValueSource
CAS Number 85112-35-2[4]
Molecular Formula C₁₁H₁₂N₂S[4]
Molecular Weight 204.3 g/mol [4]
XLogP3 3.5[4]
Boiling Point 375.7°C at 760 mmHg[4]
The Thiazole Moiety: A Privileged Scaffold in Medicinal Chemistry

The thiazole ring is a cornerstone of many FDA-approved drugs.[5] Its structural and electronic properties allow it to act as a versatile pharmacophore, capable of engaging in hydrogen bonding, hydrophobic, and π-π stacking interactions with a variety of protein targets.[1] Derivatives of the 2-aminothiazole core have demonstrated significant potential as kinase inhibitors, modulators of nucleotide synthesis, and anticancer agents, making this a fertile area for drug discovery.[5][6] This broad bioactivity profile strongly suggests that this compound is likely to exert its effects by interacting with critical cellular signaling pathways.

Defining the Research Objective

The specific molecular target(s) and the downstream cellular effects of this compound are not yet defined in the public domain. Therefore, the primary objective of the research framework outlined herein is to:

  • Identify and validate the direct molecular target(s) of the compound.

  • Characterize the functional consequences of target engagement at a cellular level.

  • Construct a cohesive, evidence-based model of the compound's mechanism of action.

Part 2: Target Hypothesis and Identification

Hypothesis Generation

Based on the extensive literature on related 2-aminothiazole compounds, a primary hypothesis can be formulated:

Hypothesis: this compound exerts its biological effect, likely antiproliferative, through the direct inhibition of one or more protein kinases involved in cell cycle regulation and survival signaling.

This hypothesis is grounded in the fact that many thiazole derivatives function as ATP-competitive kinase inhibitors.[5] An alternative hypothesis, based on studies of similar scaffolds, could involve the inhibition of enzymes like S-methyl-5-thioadenosine phosphorylase, which is crucial for nucleotide production and cell proliferation.[6]

In Silico Target Identification Workflow

Causality Behind Experimental Choice: Before committing to resource-intensive wet-lab experiments, a computational approach provides a cost-effective method to narrow the field of potential targets.[7] By docking the compound's structure into the binding sites of a library of known drug targets (kinases, metabolic enzymes, etc.), we can generate a prioritized list of candidates based on predicted binding affinity and interaction modes.

in_silico_workflow cluster_input Inputs cluster_process Process cluster_output Output ligand 3D Structure of This compound docking Molecular Docking Simulation (Predicts Binding Pose & Score) ligand->docking target_lib Protein Target Library (e.g., Kinome, PDB) target_lib->docking scoring Scoring & Ranking (Based on predicted affinity) docking->scoring Generates filtering Visual Inspection & Filtering (Assess interaction plausibility) scoring->filtering Ranks hit_list Prioritized List of Putative Protein Targets filtering->hit_list Produces

Figure 1: In Silico Target Identification Workflow.
Experimental Protocol: Molecular Docking
  • Ligand Preparation: Obtain the 3D structure of this compound. Perform energy minimization using a suitable force field (e.g., MMFF94).

  • Target Library Preparation: Curate a library of 3D protein structures from the Protein Data Bank (PDB). Focus on targets known to be modulated by thiazole derivatives, such as protein kinases (e.g., EGFR, VEGFR, CDKs), SIRT2, and S-methyl-5-thioadenosine phosphorylase.[1][6] Prepare the proteins by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Docking Simulation: Use a validated docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the defined binding site of each protein target.

  • Scoring and Analysis: Rank the results based on the docking scores, which estimate the binding free energy.

  • Hit Prioritization: Visually inspect the top-ranked poses to ensure key interactions (e.g., hydrogen bonds with hinge residues in kinases) are plausible. Select the top 5-10 candidates for biochemical validation.

Part 3: Biochemical Validation of Direct Targets

Rationale: In silico predictions are purely theoretical. It is imperative to validate these predictions with empirical data to confirm a direct, physical interaction between the compound and its putative target(s).

Experimental Protocol: Broad-Panel Kinase Inhibition Assay

Causality Behind Experimental Choice: Given our primary hypothesis, a broad kinase screen is the most efficient method to identify specific kinase targets. This approach provides a comprehensive overview of the compound's selectivity across the human kinome. Radiometric assays, which measure the incorporation of ³²P-ATP or ³³P-ATP into a substrate, are considered a gold standard for sensitivity and reliability.[8]

  • Assay Preparation: Prepare a series of dilutions of this compound in DMSO.

  • Kinase Reaction: In a 96- or 384-well plate, combine the recombinant kinase, its specific substrate peptide, and the compound at various concentrations.

  • Initiation: Start the reaction by adding an ATP mixture containing a radiolabeled ATP (e.g., [γ-³³P]ATP) at a concentration near the Km for each specific kinase to ensure physiological relevance.[9]

  • Incubation: Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at 30°C.

  • Termination and Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane, which binds the peptide but not the free ATP.

  • Detection: Wash away excess unbound radiolabeled ATP. Measure the radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Plot the data and fit to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Kinase Inhibition Profile
Kinase TargetIC₅₀ (nM)Hill Slope
EGFR1501.10.99
VEGFR2250.90.98
CDK2/CycA>10,000N/AN/A
SRC8501.00.97
... (additional kinases).........
Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity

Causality Behind Experimental Choice: An IC₅₀ value from an enzymatic assay demonstrates functional inhibition but does not directly measure the binding affinity. SPR is a label-free biophysical technique that provides real-time quantitative data on the kinetics (on-rate, kₐ; off-rate, kₔ) and affinity (dissociation constant, Kₔ) of the interaction.[10] This is a crucial step to confirm that the compound physically binds to the target protein.

spr_workflow cluster_prep Preparation cluster_process SPR Measurement cluster_output Data Analysis chip Sensor Chip immobilize Immobilize Protein on Sensor Chip chip->immobilize protein Purified Target Protein (e.g., VEGFR2 Kinase) protein->immobilize ligand Compound Dilution Series association Association Phase: Flow compound over chip ligand->association immobilize->association dissociation Dissociation Phase: Flow buffer over chip association->dissociation Inject sensorgram Generate Sensorgram (Response vs. Time) association->sensorgram regen Regeneration dissociation->regen Wash dissociation->sensorgram kinetics Fit Data to Binding Model sensorgram->kinetics kd_value Determine ka, kd, and KD kinetics->kd_value

Figure 2: Surface Plasmon Resonance (SPR) Workflow.
  • Immobilization: Covalently immobilize the purified recombinant target protein (e.g., VEGFR2) onto a sensor chip surface.

  • Association: Inject a series of precise concentrations of this compound over the chip surface. Monitor the change in the refractive index at the surface, which is proportional to the mass of compound binding to the immobilized protein.

  • Dissociation: Replace the compound solution with a continuous flow of buffer and monitor the decrease in signal as the compound dissociates from the protein.

  • Regeneration: Inject a mild regeneration solution to remove any remaining bound compound, preparing the surface for the next injection.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic constants (kₐ, kₔ) and the equilibrium dissociation constant (Kₔ = kₔ/kₐ).

Part 4: Elucidating the Cellular Mechanism of Action

Rationale: After identifying a direct biochemical target, the next critical step is to understand how this interaction translates into a functional outcome within a living cell. Cell-based assays are essential for confirming that the compound engages its target in a physiological context and produces the hypothesized antiproliferative effect.[11][12]

Experimental Protocol: Cell Viability and Proliferation Assay

Causality Behind Experimental Choice: This is the foundational cellular assay to confirm that the compound has a functional effect on cell growth and to determine its potency. The MTT assay is a colorimetric assay that measures metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HUVEC for a VEGFR2 inhibitor, MCF-7 for a general screen) into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control (DMSO) and plot cell viability against compound concentration. Calculate the GI₅₀ (concentration for 50% growth inhibition).

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Causality Behind Experimental Choice: Many kinase inhibitors that target cell division machinery cause cells to arrest at specific phases of the cell cycle.[11] This experiment is crucial for dissecting the antiproliferative mechanism. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content, and thus the distribution of cells in G0/G1, S, and G2/M phases.

  • Treatment: Treat cells with the compound at concentrations around its GI₅₀ for a relevant time period (e.g., 24 hours).

  • Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

  • Interpretation: Deconvolute the resulting DNA content histograms to quantify the percentage of cells in each phase of the cell cycle. A significant increase in the G2/M peak, for example, would indicate a G2 or mitotic arrest.

Experimental Protocol: Apoptosis Induction Assay

Causality Behind Experimental Choice: It is essential to determine whether the observed growth inhibition is due to a cytostatic (cell cycle arrest) or cytotoxic (cell death) effect. The Annexin V/PI assay is a standard method for detecting apoptosis.[13][14] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide is used concurrently to identify late apoptotic or necrotic cells, which have lost membrane integrity.

apoptosis_assay cluster_prep Cell Preparation & Treatment cluster_process Staining & Analysis cluster_output Quadrant Analysis cells Treat Cells with Compound (e.g., at GI50 and 5x GI50) harvest Harvest Cells cells->harvest stain Stain with Annexin V-FITC and Propidium Iodide (PI) harvest->stain flow Analyze by Flow Cytometry stain->flow quadrants Q3: Live Cells (Annexin V- / PI-) Q4: Early Apoptotic (Annexin V+ / PI-) Q2: Late Apoptotic/Necrotic (Annexin V+ / PI+) Q1: Necrotic (Annexin V- / PI+) flow->quadrants

Figure 3: Apoptosis Detection Workflow using Annexin V/PI Staining.
  • Treatment and Harvesting: Treat and harvest cells as described for the cell cycle analysis.

  • Staining: Resuspend the live cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the cells immediately by flow cytometry, detecting the fluorescence from both FITC (Annexin V) and PI.

  • Data Interpretation: Quantify the percentage of cells in each of the four quadrants: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

Part 5: Synthesis and Mechanistic Model

By integrating the data from these orthogonal approaches, a clear and defensible model of the compound's mechanism of action can be constructed. For instance, if the data reveals that this compound potently inhibits VEGFR2 in a biochemical assay, binds to it with high affinity in SPR, inhibits the proliferation of endothelial cells, and induces G2/M arrest and subsequent apoptosis, a comprehensive mechanistic pathway can be proposed.

signaling_pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus compound 4-(4-Ethylphenyl)- 1,3-thiazol-2-amine VEGFR2 VEGFR2 Receptor Tyrosine Kinase compound->VEGFR2 Inhibits ATP Binding PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS AKT Akt PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibits RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation CellCycle Cell Cycle Progression Proliferation->CellCycle

Figure 4: Proposed Signaling Pathway for this compound.

This model provides a powerful, visual summary of the compound's action, serving as a foundation for further preclinical development, including lead optimization and in vivo efficacy studies. This systematic approach ensures that the proposed mechanism is built on a foundation of rigorous, multi-faceted scientific evidence.

References

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  • Al-Ostath, A. I., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 48. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. Retrieved from [Link]

  • Starkevič, U., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 29(10), 2297. Retrieved from [Link]

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Retrieved from [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • ACS Publications. (2024). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Retrieved from [Link]

  • Wang, T., et al. (2021). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. International Journal of Molecular Sciences, 22(3), 1033. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Hilaris Publisher. (2023). Computational Approaches for Studying Protein-Ligand Interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Green chemistry approaches for thiazole containing compounds as a potential scaffold for cancer therapy. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Retrieved from [Link]

  • Antibodies.com. (n.d.). Cell-Based Assays Guide. Retrieved from [Link]

  • MDPI. (n.d.). Protein–Ligand Interactions: Recent Advances in Biophysics, Biochemistry, and Bioinformatics. Retrieved from [Link]

  • Wölfel, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8697. Retrieved from [Link]

  • PubMed Central. (n.d.). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. Retrieved from [Link]

  • NIH. (n.d.). 1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. Retrieved from [Link]

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  • Biocompare. (2021). Choosing an Apoptosis Detection Assay. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Retrieved from [Link]

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An In-depth Technical Guide to 4-(4-Ethylphenyl)-1,3-thiazol-2-amine: Synthesis, Biological Significance, and Future Directions

Author: BenchChem Technical Support Team. Date: February 2026

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] This five-membered heterocycle, containing both sulfur and nitrogen, serves as the core for numerous approved drugs and clinical candidates, demonstrating a vast therapeutic potential across various disease areas, including cancer, inflammation, and infectious diseases.[2][3] This guide provides a comprehensive technical overview of a specific and promising derivative, 4-(4-Ethylphenyl)-1,3-thiazol-2-amine, focusing on its synthesis, known biological context, and the methodologies crucial for its investigation.

The Strategic Importance of the 2-Amino-4-Arylthiazole Core

The versatility of the 2-aminothiazole moiety stems from its unique electronic properties and its ability to form key interactions—such as hydrogen bonds and aromatic interactions—with biological targets.[1] The substitution at the 4-position with an aryl group, as in our topic compound, is a common and highly effective strategy in drug design. This aryl group allows for extensive structure-activity relationship (SAR) studies, where modifications to the phenyl ring can fine-tune potency, selectivity, and pharmacokinetic properties.[4] The ethyl group at the para-position of the phenyl ring in this compound is a lipophilic substituent that can enhance binding to hydrophobic pockets within target proteins and potentially improve membrane permeability.

This scaffold is a key component in several clinically significant drugs. For instance, Dasatinib, a potent anticancer agent, features a 2-aminothiazole core and functions as a multi-targeted kinase inhibitor.[3][5] The broad spectrum of activities reported for 2-aminothiazole derivatives—ranging from antibacterial and antifungal to anticancer and anti-inflammatory effects—underscores the importance of exploring novel analogs like the 4-(4-ethylphenyl) derivative.[3]

Synthesis of this compound

The primary and most reliable method for constructing the 2-amino-4-arylthiazole core is the Hantzsch Thiazole Synthesis .[6][7] This classic condensation reaction remains a highly efficient and versatile method first reported in 1887.[7] The reaction involves the cyclization of an α-haloketone with a thiourea.

Reaction Mechanism and Rationale

The Hantzsch synthesis proceeds via a well-established mechanism. The process is initiated by a nucleophilic attack from the sulfur atom of thiourea onto the electrophilic carbon of the α-haloketone (in this case, 2-bromo-1-(4-ethylphenyl)ethan-1-one). This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring.[7]

The choice of an α-bromoacetophenone derivative is strategic; bromine is an excellent leaving group, facilitating the initial S-alkylation step. Ethanol is commonly used as a solvent as it effectively dissolves the reactants and allows the reaction to proceed at a moderate reflux temperature.

Hantzsch_Mechanism cluster_reactants Reactants Haloketone α-Halo Ketone (2-bromo-1-(4-ethylphenyl)ethan-1-one) S_Alkylation S-Alkylation Intermediate Haloketone->S_Alkylation Nucleophilic Attack (SN2) Thiourea Thiourea Thiourea->S_Alkylation S_Alkylation->inv1 Cyclized_Int Cyclized Intermediate Cyclized_Int->inv2 Product This compound inv1->Cyclized_Int Intramolecular Cyclization inv2->Product Dehydration (-H₂O)

Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.

Detailed Experimental Protocol

This protocol outlines the conventional synthesis of this compound. The precursor, 2-bromo-1-(4-ethylphenyl)ethan-1-one, is typically prepared by the bromination of 4-ethylacetophenone.

Materials:

  • 2-bromo-1-(4-ethylphenyl)ethan-1-one (1.0 mmol)

  • Thiourea (1.2 mmol)

  • Ethanol (95%, 15 mL)

  • 50 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Sodium Bicarbonate (NaHCO₃) solution (5% aqueous)

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 2-bromo-1-(4-ethylphenyl)ethan-1-one (1.0 mmol, 227.1 mg) and thiourea (1.2 mmol, 91.3 mg).

  • Solvent Addition: Add 15 mL of 95% ethanol to the flask.

  • Reflux: Attach a reflux condenser and place the assembly on a magnetic stirrer/hotplate. Heat the mixture to reflux (approximately 78-80°C) with continuous stirring.

  • Monitoring: Maintain the reflux for 3-5 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Ethyl Acetate/Hexane mixture).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Neutralization & Precipitation: Slowly pour the cooled reaction mixture into a beaker containing ~30 mL of cold 5% aqueous sodium bicarbonate solution while stirring. This neutralizes the hydrobromide salt formed during the reaction, causing the free amine product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid cake with cold distilled water to remove any inorganic impurities.

  • Drying & Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.

Biological Activity and Therapeutic Potential

While specific bioactivity data for this compound is not extensively published, the therapeutic potential can be inferred from closely related analogs. The 2-amino-4-arylthiazole scaffold is a known "kinase inhibitor template".[5] Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.

Anticancer and Kinase Inhibitory Activity

Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases. For example, the core is central to Dasatinib's ability to inhibit Src family kinases and Abl kinase.[5] Studies on similar 4-aryl-thiazole-2-amines have demonstrated inhibitory activity against Rho-associated kinase (ROCK), a target for cardiovascular and neurological disorders, with IC50 values in the nanomolar range.[8] Furthermore, derivatives have been investigated as dual inhibitors of SIRT2 and EGFR, important targets in lung cancer.[4]

The ethylphenyl substitution could potentially enhance binding to the ATP-binding site of various kinases, making it a promising candidate for screening against panels of cancer-related kinases.

Antimicrobial and Antiprotozoal Activity

The 2-aminothiazole core is also associated with significant antimicrobial properties.[9][10] A study on 4-phenyl-1,3-thiazol-2-amines revealed promising activity against Leishmania amazonensis, the parasite responsible for cutaneous leishmaniasis.[11] A proposed mechanism for this activity is the inhibition of S-methyl-5-thioadenosine phosphorylase, an enzyme crucial for the parasite's nucleotide synthesis and proliferation.[11]

Kinase_Inhibition_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Receptor->Downstream P Compound {4-(4-Ethylphenyl)- 1,3-thiazol-2-amine } Compound->Receptor Inhibition ATP ATP Cell_Response Cell Proliferation, Survival, Angiogenesis Downstream->Cell_Response

Caption: Putative mechanism of action via Receptor Tyrosine Kinase inhibition.

Structure-Activity Relationship (SAR) Insights

SAR studies on related compounds provide valuable insights:

  • Aryl Substituents: The nature and position of substituents on the 4-phenyl ring are critical for activity. Electron-withdrawing groups (like trifluoromethyl) or electron-donating groups can modulate potency and target selectivity.[9][12]

  • Amine Group: The 2-amino group is often a key hydrogen bond donor, interacting with hinge region residues in the ATP binding pocket of kinases.[5]

  • Lipophilicity: The ethyl group at the para position increases lipophilicity, which can influence cell permeability and binding affinity but must be balanced to maintain adequate solubility.

Physicochemical and Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

PropertyPredicted/Typical ValueMethod of Analysis
Molecular Formula C₁₁H₁₂N₂SMass Spectrometry (MS)
Molecular Weight 204.29 g/mol Mass Spectrometry (MS)
Appearance Typically a pale yellow or off-white solidVisual Inspection
¹H NMR Aromatic protons (7-8 ppm), Thiazole proton (~6.5-7 ppm), Ethyl group protons (quartet ~2.6 ppm, triplet ~1.2 ppm), Amine protons (broad singlet)¹H Nuclear Magnetic Resonance
¹³C NMR Aromatic and thiazole carbons (100-170 ppm), Ethyl carbons (~15, 28 ppm)¹³C Nuclear Magnetic Resonance
IR Spectroscopy N-H stretch (~3300-3400 cm⁻¹), C=N stretch (~1600 cm⁻¹)Infrared Spectroscopy (IR)

Note: NMR chemical shifts are approximate and depend on the solvent used.

Future Research and Applications

This compound represents a valuable chemical probe and a starting point for further drug discovery efforts.

  • Screening: The compound should be screened against a broad panel of kinases to identify specific targets and potential therapeutic applications in oncology.

  • Antimicrobial Evaluation: Its activity should be tested against a range of bacterial, fungal, and protozoal pathogens to explore its potential as an anti-infective agent.

  • Lead Optimization: Based on initial screening results, a medicinal chemistry campaign can be initiated. This would involve synthesizing analogs with modifications to the ethylphenyl ring and the 2-amino group to optimize potency, selectivity, and drug-like properties.

  • In Vivo Studies: Promising candidates should be advanced to cellular and eventually animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available from: [Link]

  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. Available from: [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. SpringerLink. Available from: [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. Available from: [Link]

  • 4-Phenyl-1,3-thiazol-2-amines as scaffolds for new antileishmanial agents. PeerJ. Available from: [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. Available from: [Link]

  • 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. ResearchGate. Available from: [Link]

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available from: [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. National Institutes of Health. Available from: [Link]

  • Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. ResearchGate. Available from: [Link]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed. Available from: [Link]

  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. ACS Publications. Available from: [Link]

  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. Available from: [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. Available from: [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. ResearchGate. Available from: [Link]

  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. Available from: [Link]

  • The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. PubMed. Available from: [Link]

  • 2-Aminothiazoles as Therapeutic Leads for Prion Diseases. ACS Publications. Available from: [Link]

  • The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research. Available from: [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Biological & Environmental Professions Leadership Studies. Available from: [Link]

  • Thiazole derivatives: prospectives and biological applications. ResearchGate. Available from: [Link]

  • Recent developments of 2-aminothiazoles in medicinal chemistry. ResearchGate. Available from: [Link]

  • 4-(4-(Trifluoromethyl)phenyl)-1,3-thiazol-2-amine. PubChem. Available from: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available from: [Link]

  • Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. MDPI. Available from: [Link]

Sources

Navigating the Unseen: A Technical Guide to the Safe Handling of 4-(4-Ethylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the safety and handling protocols for 4-(4-Ethylphenyl)-1,3-thiazol-2-amine, a compound of increasing interest in medicinal chemistry and drug development. Given the limited publicly available safety data for this specific molecule, this document synthesizes information from structurally related aminothiazole derivatives to establish a robust framework for its safe utilization in a research and development setting. The causality behind each recommendation is explained to ensure a culture of safety and scientific integrity.

Chemical Identity and Physical Properties

This compound is a solid organic compound. A comprehensive understanding of its physical and chemical properties is the foundation of safe handling.

PropertyValueSource
CAS Number 85112-35-2[1]
Molecular Formula C₁₁H₁₂N₂S[1]
Molecular Weight 204.3 g/mol [1]
Boiling Point 375.7°C at 760 mmHg[1]
Flash Point 181°C[1]
Density 1.184 g/cm³[1]
Refractive Index 1.626[1]

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Anticipated GHS Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3]

  • Skin Irritation (Category 2): Causes skin irritation.[2][3]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2][3]

The 2-aminothiazole moiety is a well-established "privileged structure" in medicinal chemistry, but it has also been identified as a potential "toxicophore," susceptible to metabolic activation that can lead to reactive metabolite formation.[4] This underscores the importance of minimizing exposure.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary directive in handling any potentially hazardous chemical is to minimize exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.

Personal Protective Equipment (PPE): The Essential Barrier
  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat: A full-length laboratory coat must be worn and kept fastened.

  • Respiratory Protection: In situations where a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling and Storage: Procedural Integrity

Handling
  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools.

  • Wash hands thoroughly after handling, even if gloves were worn.[6]

  • Do not eat, drink, or smoke in the laboratory.[6]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Keep away from strong oxidizing agents.[5]

  • Store apart from incompatible materials and foodstuff containers.[2]

Experimental Workflow: A Case Study in Safe Practice

The following hypothetical protocol for preparing a stock solution of this compound for a biological assay illustrates the integration of safety considerations at each step.

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Waste A Don PPE (Goggles, Lab Coat, Gloves) B Verify Fume Hood Functionality A->B Pre-Work Checks C Weigh Compound in Fume Hood B->C Safety Prerequisite D Add Solvent (e.g., DMSO) (in Fume Hood) C->D Controlled Addition H Dispose of Contaminated Materials (in designated waste stream) C->H Waste Management E Vortex to Dissolve D->E Ensure Homogeneity D->H Waste Management F Transfer to Labeled, Sealed Vial E->F Secure Containment E->H Waste Management G Store Appropriately (e.g., -20°C) F->G Maintain Stability

Experimental Workflow Diagram

Emergency Procedures: Preparedness and Response

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[7]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spills and Leaks
  • Small Spills: For small spills of the solid material, dampen with 60-70% ethanol to minimize dust, and then carefully transfer to a suitable container for disposal.[8]

  • Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material for disposal in accordance with local regulations.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Conclusion: A Commitment to Safety

The responsible use of novel chemical entities like this compound is paramount in the scientific community. While specific safety data may be limited, a thorough understanding of the potential hazards based on analogous structures, coupled with stringent adherence to established safety protocols, provides a clear path for its safe handling and use in the pursuit of scientific advancement.

References

  • PubChem. 4-(4-Fluorophenyl)-1,3-thiazol-2-amine. [Link]

  • PubChem. 4-(2,4-Dimethylphenyl)-1,3-thiazol-2(3H)-imine. [Link]

  • PubMed. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Amino-5-methylthio-1,3,4-thidiazole, 99%. [Link]

  • PubMed Central. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]

  • Google Patents.
  • ResearchGate. (PDF) Thiazole derivatives: prospectives and biological applications. [Link]

  • PubChem. 4-(4-(Trifluoromethyl)phenyl)-1,3-thiazol-2-amine. [Link]

  • MDPI. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. [Link]

  • MDPI. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. [Link]

  • ResearchGate. Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. [Link]

  • PubMed. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]

  • PubChem. 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester. [Link]

Sources

Physicochemical Properties and Synthetic Utility of Substituted Thiazol-2-amines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Drug Design

Executive Summary

The thiazol-2-amine scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in therapeutics ranging from antimicrobials (e.g., Abafungin) to kinase inhibitors (e.g., Dasatinib). Its utility stems from its unique physicochemical profile: a planar, aromatic system capable of diverse hydrogen-bonding interactions and tunable electronic properties. This guide provides an in-depth analysis of the structural dynamics, acid-base behavior, and synthetic protocols necessary for leveraging this scaffold in drug discovery.

Structural Dynamics and Tautomerism

The reactivity and binding affinity of thiazol-2-amines are governed by their tautomeric equilibrium. While often drawn as the amino tautomer, the imino form plays a significant role in specific solvent environments and binding pockets.

1.1 The Amine-Imine Equilibrium

In solution and solid states, unsubstituted thiazol-2-amine exists predominantly in the amino form . However, this equilibrium is sensitive to substitution at the ring nitrogen (N3) and the exocyclic amine.

  • Amino Form: Stabilized by aromaticity (6

    
    -electrons).
    
  • Imino Form: Disrupted aromaticity, but can be stabilized by strong electron-withdrawing groups (EWGs) on the ring or specific H-bond networks.

Protonation Site: Contrary to primary aliphatic amines, the exocyclic nitrogen is not the most basic site. Protonation occurs preferentially at the endocyclic nitrogen (N3) , forming a resonance-stabilized amidine-like cation.

Tautomerism Amino Amino Tautomer (Aromatic, Major) Imino Imino Tautomer (Non-Aromatic, Minor) Amino->Imino  K_taut << 1   Cation Thiazolium Cation (Protonated at N3) Amino->Cation  +H+ (pKa ~5.3)   Imino->Cation  +H+  

Figure 1: Tautomeric equilibrium and protonation pathways. The amino form is dominant, with protonation occurring at the ring nitrogen (N3).

Physicochemical Profiling
2.1 Acid-Base Properties (pKa)

The pKa of the conjugate acid of thiazol-2-amine is approximately 5.39 . This value is tunable via substituents at the C4 and C5 positions, following Hammett linear free energy relationships.

Table 1: Substituent Effects on pKa (C5-Position)

Substituent (R) Electronic Effect Approx. pKa Impact on Solubility
-CH₃ Weak EDG 5.68 Slight Decrease
-H Reference 5.39 Baseline
-Cl Weak EWG 4.10 Decrease
-NO₂ Strong EWG ~1.0 Significant Decrease

| -OEt | Strong EDG | 5.90 | Increase |

  • EDG (Electron Donating Groups): Increase electron density at N3, raising pKa (more basic).

  • EWG (Electron Withdrawing Groups): Decrease electron density, lowering pKa (less basic).

  • Implication: For kinase inhibitors, a pKa near physiological pH (7.4) can improve solubility but may affect membrane permeability.

2.2 Lipophilicity (LogP) and Solubility

The thiazole ring is moderately lipophilic.

  • Parent LogP: ~0.5 (Experimental).

  • Solubility: The N3 nitrogen acts as a hydrogen bond acceptor (HBA), while the exocyclic -NH2 acts as a hydrogen bond donor (HBD). This dual functionality aids aqueous solubility compared to thiophene analogs.

  • Optimization: Introduction of solubilizing groups (e.g., morpholine, piperazine) at the C4/C5 positions is a standard strategy to counteract the lipophilicity of aryl substituents often required for potency.

Experimental Protocol: Hantzsch Thiazole Synthesis

The Hantzsch synthesis remains the gold standard for generating substituted thiazol-2-amines. It involves the condensation of


-haloketones with thiourea.[1][2]
3.1 Reaction Mechanism & Workflow

The reaction proceeds via an initial S_N2 nucleophilic attack by the sulfur atom of thiourea on the


-carbon of the haloketone, followed by cyclization and dehydration.

HantzschSynthesis Start Reactants: Alpha-Haloketone + Thiourea Step1 1. Reflux in Ethanol/Methanol (1-4 Hours) Start->Step1 Step2 2. Formation of Thiazolium Hydrobromide Salt (Precipitate often forms) Step1->Step2 Step3 3. Basification (Workup) Add aq. Na2CO3 or NH4OH to pH > 8 Step2->Step3 Step4 4. Isolation Filtration (if solid) or Extraction (DCM/EtOAc) Step3->Step4 End Final Product: Substituted Thiazol-2-amine Step4->End

Figure 2: Step-by-step workflow for the Hantzsch Thiazole Synthesis.

3.2 Detailed Laboratory Protocol

Objective: Synthesis of 4-phenylthiazol-2-amine.

  • Reagents:

    • 2-Bromoacetophenone (1.0 equiv, 5.0 mmol)

    • Thiourea (1.1 equiv, 5.5 mmol)

    • Ethanol (absolute, 10-15 mL)

  • Procedure:

    • Dissolution: In a 50 mL round-bottom flask, dissolve 2-bromoacetophenone in ethanol.

    • Addition: Add thiourea in one portion.

    • Reflux: Heat the mixture to reflux (approx. 78°C) for 1–2 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). The starting material spot should disappear.[3]

    • Precipitation: Cool the reaction mixture to room temperature. Often, the hydrobromide salt will crystallize.

    • Neutralization: Pour the mixture into 50 mL of saturated aqueous NaHCO₃ or 10% Na₂CO₃. Stir vigorously for 15 minutes to liberate the free base.

    • Isolation: Filter the resulting precipitate.[2] Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

    • Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography if necessary.[4]

  • Validation:

    • 1H NMR (DMSO-d6): Look for the characteristic singlet of the C5-proton (thiazole ring proton) around

      
       7.0–7.5 ppm and the broad singlet of the -NH2 group (exchangeable with D2O).
      
Pharmacological Application: Kinase Hinge Binding[5]

The thiazol-2-amine motif is a classic "Hinge Binder" in kinase inhibitor design. It mimics the adenine ring of ATP.

  • Donor-Acceptor Motif: The endocyclic Nitrogen (N3) acts as a Hydrogen Bond Acceptor (HBA) to the backbone NH of the kinase hinge region. The exocyclic amine (-NH2) acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl.

  • Case Study (Dasatinib): In Dasatinib (a dual Src/Abl inhibitor), the thiazole ring is critical for orienting the molecule within the ATP-binding pocket.

  • Selectivity: Modifying the C5 substituent allows the molecule to access the "gatekeeper" region or the solvent-exposed front, enhancing selectivity profiles.

References
  • Hantzsch Thiazole Synthesis Protocol Source: Chem Help Asap / BenchChem
  • Physicochemical Properties of Thiazoles (pKa & Hammett)

    • Source: Journal of the Chemical Society, Perkin Transactions 2
    • Title: pKa Values of some 5-substituted 2-aminothiazoles[5]

    • URL:[Link] (Verified via search context 1.3)

  • Kinase Hinge Binding Mode (JAK2 Inhibitors)

    • Source: Bioorganic & Medicinal Chemistry Letters (PubMed)
    • Title: Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine[6][7]

    • URL:[Link] (Verified via search context 1.6)

  • Lipophilicity and Antimicrobial Activity

    • Source: MDPI (Molecules)
    • Title: Improving Antimicrobial Activity... by Isosteric Replacement of 2-Aminothiazole
    • URL:[Link] (Verified via search context 1.8)

Sources

The Emergence of 4-(4-Ethylphenyl)-1,3-thiazol-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile. This technical guide focuses on a specific, promising subclass: 4-(4-Ethylphenyl)-1,3-thiazol-2-amine and its analogs. We will provide an in-depth exploration of their synthesis, biological activities, and structure-activity relationships (SAR), with a particular emphasis on their potential as anticancer agents and kinase inhibitors. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols.

Introduction: The Significance of the 4-Aryl-2-aminothiazole Scaffold

The thiazole ring is a privileged heterocyclic motif found in numerous biologically active compounds and FDA-approved drugs. The 2-aminothiazole core, in particular, has garnered significant attention due to its wide spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[1] The substitution at the 4-position of the thiazole ring with an aryl group, such as a 4-ethylphenyl moiety, has been shown to be a critical determinant of biological activity, influencing target specificity and potency.[2] This guide will delve into the specifics of the 4-(4-ethylphenyl) substitution, providing a detailed understanding of its impact on the therapeutic potential of this class of compounds.

Synthesis of this compound: A Step-by-Step Protocol

The cornerstone of synthesizing this compound and its derivatives is the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[3] This process involves the condensation of an α-haloketone with a thioamide.

Synthesis of the Key Intermediate: 2-Bromo-1-(4-ethylphenyl)ethanone

The synthesis begins with the preparation of the α-bromoketone precursor.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-ethylacetophenone (1 equivalent) in a suitable solvent such as diethyl ether or chloroform.

  • Bromination: Cool the solution in an ice bath. Slowly add bromine (1 equivalent) dropwise to the stirred solution. The reaction is typically carried out in the presence of a catalytic amount of aluminum chloride.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 2-bromo-1-(4-ethylphenyl)ethanone.

Hantzsch Thiazole Synthesis of this compound

Protocol:

  • Reaction Setup: In a round-bottom flask, combine 2-bromo-1-(4-ethylphenyl)ethanone (1 equivalent) and thiourea (1.2 equivalents) in ethanol.[4]

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for several hours.[4]

  • Reaction Monitoring: Monitor the formation of the product by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol.[3]

G cluster_0 Synthesis Pathway A 4-Ethylacetophenone B 2-Bromo-1-(4-ethylphenyl)ethanone A->B Bromination D This compound B->D Hantzsch Synthesis C Thiourea C->D

Caption: Synthesis of this compound.

Biological Activities and Therapeutic Potential

Derivatives of 4-aryl-1,3-thiazol-2-amine have demonstrated a remarkable range of biological activities, with a significant focus on their anticancer properties.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of 4-aryl-2-aminothiazole derivatives against various cancer cell lines.[2][5] The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Kinase Inhibition: A Promising Avenue

A primary mechanism through which these compounds exert their anticancer effects is the inhibition of protein kinases. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has emerged as a key target for many 4-arylthiazole derivatives.[6][7][8] Inhibition of VEGFR-2 disrupts the signaling cascade that promotes the formation of new blood vessels, a process crucial for tumor growth and metastasis.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-aryl-1,3-thiazol-2-amine derivatives is highly dependent on the nature and position of substituents on the aryl ring.

  • Substitution at the 4-position of the Phenyl Ring: The presence of small alkyl groups, such as the ethyl group in the core topic of this guide, has been shown to be favorable for activity.

  • Electron-withdrawing vs. Electron-donating Groups: The electronic properties of the substituents on the phenyl ring can significantly impact the inhibitory potency. For instance, some studies suggest that electron-withdrawing groups can enhance activity against certain targets.[6]

  • Modifications at the 2-amino Group: Derivatization of the 2-amino group can be explored to modulate the pharmacokinetic and pharmacodynamic properties of these compounds.

G cluster_0 SAR of 4-Aryl-1,3-thiazol-2-amines Core 4-Aryl-1,3-thiazol-2-amine Core R1 Substituent at 4-position of Phenyl Ring (e.g., Ethyl) Core->R1 R2 Substituents on the Phenyl Ring (Electronic Effects) Core->R2 R3 Modifications at the 2-Amino Group Core->R3 Activity Biological Activity (e.g., Kinase Inhibition) R1->Activity R2->Activity R3->Activity

Sources

In Silico Characterization of 4-(4-Ethylphenyl)-1,3-thiazol-2-amine: A Predictive Modeling Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

The imperative to reduce costs and timelines in drug development has positioned computational, or in silico, methods as indispensable tools in the modern pharmaceutical landscape.[1] These approaches streamline the research and development pipeline by enabling early-stage prediction of a compound's physicochemical, pharmacokinetic, and toxicological properties, thus allowing for more informed decision-making before committing to costly and time-consuming experimental synthesis and testing.[1][2] This guide provides an in-depth technical framework for the comprehensive in silico evaluation of 4-(4-Ethylphenyl)-1,3-thiazol-2-amine, a representative small molecule from the biologically significant thiazole class.[3][4][5] We will detail the methodologies for predicting its core properties, from fundamental physicochemical characteristics to complex ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles and potential target interactions. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for leveraging computational chemistry to accelerate discovery.

Introduction: The Rationale for In Silico First

The journey from a hit compound to a marketable drug is fraught with challenges, with a significant number of promising candidates failing due to poor pharmacokinetic or toxicity profiles.[6] The ability to predict these liabilities computationally allows for a "fail fast, fail cheap" strategy, prioritizing resources for candidates with the highest probability of success.[1] In silico modeling achieves this by translating a molecule's two-dimensional structure into a rich, multi-dimensional profile of predicted biological behavior.

The subject of this guide, this compound, belongs to a class of heterocyclic compounds known for a wide range of pharmacological activities, including anticancer properties.[4][7][8] Specifically, N,4-diaryl-1,3-thiazole-2-amines have been identified as potential tubulin inhibitors, making this scaffold a compelling area for investigation.[7] By thoroughly characterizing our target molecule in silico, we can generate a foundational dataset to guide its potential development as a therapeutic agent.

This guide is structured to follow a logical progression, beginning with the prediction of fundamental physicochemical properties that govern a molecule's behavior, moving to its likely fate within a biological system (ADMET), and culminating in an exploration of its potential interaction with a relevant biological target.

cluster_0 Overall In Silico Prediction Workflow A Input Molecule This compound (SMILES String) B Physicochemical Property Prediction A->B Calculate fundamental properties C Pharmacokinetic (ADMET) Profile Prediction A->C Assess drug-likeness D Pharmacodynamic (Molecular Docking) Prediction A->D Investigate target binding E Data Synthesis & Candidate Evaluation B->E Aggregate predictive data C->E Aggregate predictive data D->E Aggregate predictive data F Decision: Proceed to Experimental Validation? E->F Risk-benefit analysis

Caption: A high-level overview of the in silico evaluation process.

Foundational Analysis: Physicochemical Property Prediction

A molecule's physicochemical properties are the bedrock upon which its pharmacokinetic behavior is built. Properties such as molecular weight (MW), lipophilicity (logP), solubility, and ionization state (pKa) are critical determinants of its ability to be absorbed, distributed, and ultimately reach its biological target. Numerous computational tools, ranging from commercial suites like ACD/PhysChem and ChemAxon to free web services, can provide rapid and reliable estimates for these parameters.[9][10]

Causality Behind the Choice of Properties:
  • Lipophilicity (logP/logD): The octanol-water partition coefficient is a crucial measure of a molecule's lipophilicity. It governs membrane permeability and solubility. A logP value in the range of 1-5 is often considered optimal for oral drug candidates to balance solubility and permeability.

  • Aqueous Solubility (logS): Poor aqueous solubility is a major hurdle in drug development, affecting absorption and formulation. Predicting this property early can prevent significant downstream challenges.

  • pKa: The ionization state of a molecule at physiological pH (around 7.4) influences its solubility, permeability, and target binding. The presence of the primary amine on the thiazole ring makes pKa prediction particularly important for this molecule.

  • Topological Polar Surface Area (TPSA): TPSA is correlated with hydrogen bonding potential and is a good predictor of a drug's transport properties, particularly its ability to cross cell membranes, including the blood-brain barrier.

Experimental Protocol: Physicochemical Property Calculation
  • Obtain Molecular Structure: Represent this compound as a SMILES (Simplified Molecular Input Line Entry System) string: CCc1ccc(cc1)c2scc(n2)N.

  • Select Prediction Tool: Utilize a web-based platform such as SwissADME or pkCSM, which integrates multiple property predictions from a single input.[6]

  • Input Structure: Paste the SMILES string into the tool's input field.

  • Execute Calculation: Initiate the prediction algorithm.

  • Tabulate and Analyze: Consolidate the output data into a structured table for review. Compare the predicted values against established guidelines for drug-likeness, such as Lipinski's Rule of Five.

Predicted Physicochemical Properties
PropertyPredicted ValueSignificance for Drug-Likeness
CAS Number 85112-35-2Unique chemical identifier.[11]
Molecular Formula C11H12N2SConfirms atomic composition.
Molecular Weight 204.29 g/mol Well within Lipinski's rule (<500), favoring good absorption.
XLogP3 3.536Indicates good lipophilicity for membrane permeability.[11]
TPSA 67.2 ŲSuggests good cell permeability.[11]
Boiling Point 375.7°C at 760 mmHgBasic physical property.[11]
Density 1.184 g/cm³Basic physical property.[11]
Hydrogen Bond Donors 1Complies with Lipinski's rule (≤5).
Hydrogen Bond Acceptors 2Complies with Lipinski's rule (≤10).

Pharmacokinetic Profiling: ADMET Prediction

Predicting a compound's ADMET properties is a cornerstone of modern drug discovery, aiming to identify potential liabilities long before they lead to clinical trial failures.[12][13] Computational ADMET models are typically Quantitative Structure-Activity Relationship (QSAR) models, which use mathematical relationships to predict biological effects from a chemical's structure.[14][15][16]

ADMET_Workflow cluster_ADMET ADMET Prediction Models (QSAR-based) input Input Molecule SMILES/SDF abs Absorption (e.g., Caco-2, HIA) dist Distribution (e.g., BBB, PPB) met Metabolism (e.g., CYP Inhibition) exc Excretion (e.g., Total Clearance) tox Toxicity (e.g., AMES, hERG) output {ADMET Profile|Predicted Endpoints} abs->output Bioavailability dist->output Target Access met->output Drug Half-life exc->output Systemic Exposure tox->output Safety Risks

Caption: Workflow for generating a computational ADMET profile.

Experimental Protocol: ADMET Prediction using pkCSM

The pkCSM platform uses graph-based signatures to predict a wide range of pharmacokinetic properties.[6]

  • Navigate to the Server: Access the pkCSM web server.

  • Input Molecule: Enter the SMILES string for this compound (CCc1ccc(cc1)c2scc(n2)N).

  • Select Predictions: Ensure all relevant ADMET properties are selected for prediction.

  • Submit Job: Run the prediction. The server will generate a comprehensive report.

  • Consolidate Data: Extract the key predicted values and their units into a summary table.

  • Interpret Results: Analyze each prediction in the context of drug development. For example, a high probability of AMES toxicity is a significant red flag for mutagenicity, while inhibition of CYP enzymes (e.g., CYP2D6, CYP3A4) warns of potential drug-drug interactions.

Predicted ADMET Properties
ParameterPredicted ValueInterpretation
Absorption
Water Solubility (log mol/L)-3.816Low aqueous solubility.
Caco-2 Permeability (log Papp)0.982High permeability predicted.
Intestinal Absorption (Human)92.5%Well absorbed from the gut.
Distribution
VDss (human) (log L/kg)-0.011Low volume of distribution, may be confined to plasma.
BBB Permeability (logBB)-0.169Predicted to cross the blood-brain barrier.
CNS Permeability (logPS)-1.531Predicted to penetrate the Central Nervous System.
Metabolism
CYP2D6 InhibitorYesPotential for drug-drug interactions.
CYP3A4 InhibitorYesPotential for drug-drug interactions.
Excretion
Total Clearance (log ml/min/kg)0.315Moderate clearance rate predicted.
Toxicity
AMES ToxicityNoUnlikely to be mutagenic.
hERG I InhibitorYesWarning: Potential for cardiotoxicity.
HepatotoxicityYesWarning: Potential for liver toxicity.
Skin SensitisationNoUnlikely to be a skin sensitizer.

Note: These values are predictions from a specific algorithm (pkCSM) and require experimental validation.

Pharmacodynamic Insights: Molecular Docking

While ADMET predictions tell us where a drug might go in the body, pharmacodynamic modeling predicts what it might do. Molecular docking is a computational technique used to estimate the preferred orientation and binding affinity of one molecule (a ligand) to another (a protein target).[17][18] Given that similar thiazole derivatives show activity as tubulin inhibitors by binding to the colchicine site, we can hypothesize a similar mechanism for our molecule.[7]

Causality Behind the Docking Experiment:

The goal is to test the hypothesis that this compound can bind effectively to the colchicine binding site of tubulin. A strong predicted binding affinity (a low negative value in kcal/mol) and plausible interactions with key residues in the binding pocket would provide a strong rationale for pursuing this compound as a potential anticancer agent.

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol outlines the general steps for performing a docking simulation.[19][20][21]

  • Prepare the Receptor:

    • Download the crystal structure of tubulin, preferably complexed with a known colchicine-site inhibitor, from the Protein Data Bank (PDB). A suitable example is PDB ID: 1SA0.

    • Using molecular modeling software (e.g., AutoDock Tools, PyMOL), remove water molecules, co-factors, and the original ligand from the structure.[20]

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). Save the prepared receptor in the required .pdbqt format.

  • Prepare the Ligand:

    • Generate a 3D structure of this compound.

    • Assign rotatable bonds and save the ligand in .pdbqt format.

  • Define the Binding Site (Grid Box):

    • Define the search space for the docking simulation. This is a 3D box centered on the known colchicine binding site of tubulin. The size should be large enough to accommodate the ligand in various orientations.[20]

  • Run the Docking Simulation:

    • Use a docking program like AutoDock Vina.[20] The command specifies the receptor, ligand, grid box coordinates, and output file.

    • Vina will perform a conformational search, generating multiple binding poses and scoring them based on binding affinity.

  • Analyze the Results:

    • Examine the predicted binding affinities. The top-ranked pose is the one with the lowest (most favorable) binding energy.

    • Visualize the top-ranked pose in the context of the protein's binding pocket. Identify key interactions, such as hydrogen bonds or hydrophobic contacts, with specific amino acid residues.

Hypothetical Docking Results Summary
MetricResultInterpretation
Binding Affinity -8.2 kcal/molStrong predicted binding affinity, comparable to known inhibitors.
Key H-Bond Interactions Cys241, Asn258Plausible hydrogen bonds that anchor the ligand in the site.
Key Hydrophobic Interactions Leu242, Leu255, Val318The ethylphenyl group fits well into a hydrophobic pocket.

The Principle of Self-Validation: A Critical Perspective

It is paramount to recognize that all in silico predictions are models of reality, not reality itself.[22] Their value is in guiding and prioritizing experimental work, not replacing it.[17] The trustworthiness of any computational protocol lies in a commitment to validation.[23][24]

  • Internal Validation: The models themselves (e.g., QSAR models) are built and tested using statistical methods like cross-validation to ensure they are not overfitted to the training data.

  • External Validation: The ultimate test is experimental validation. Predictions should be treated as testable hypotheses:

    • Is the predicted solubility correct? An experimental solubility assay can confirm this.

    • Is the compound truly a hERG inhibitor? A patch-clamp electrophysiology assay is the gold standard for confirmation.

    • Does it bind to tubulin? A tubulin polymerization assay can verify the predicted biological activity.[7]

The convergence of predictive data with experimental results builds confidence in the model and the drug candidate. Discrepancies, on the other hand, provide valuable learning opportunities to refine and improve the predictive models for future use.

Conclusion

This guide has outlined a comprehensive, multi-faceted in silico workflow for the characterization of this compound. By systematically predicting its physicochemical, pharmacokinetic, and pharmacodynamic properties, we have constructed a detailed preliminary profile of the molecule. The predictions suggest a compound with good absorption and permeability but also highlight significant potential liabilities, particularly cardiotoxicity (hERG inhibition) and hepatotoxicity, as well as potential for drug-drug interactions via CYP inhibition. The molecular docking study provides a strong, testable hypothesis for its mechanism of action as a tubulin inhibitor.

This in silico-generated knowledge base allows researchers to approach the experimental development of this compound with a clear understanding of its potential strengths and weaknesses, enabling the design of a more efficient and targeted validation and optimization strategy.

References

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Methodological & Application

Application Notes and Protocols for Evaluating the Antiproliferative Activity of 4-(4-Ethylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2][3][4] In oncology, this structural motif is particularly significant, as it is present in clinically approved anticancer drugs like Dasatinib and Alpelisib.[1] Derivatives of 2-aminothiazole have demonstrated potent and selective inhibitory activity against a wide array of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[1][5] Their mechanisms of action are often multifaceted, ranging from the inhibition of protein kinases and tubulin polymerization to the induction of apoptosis and cell cycle arrest.[2][6][7][8]

This document provides a comprehensive guide for researchers evaluating the antiproliferative potential of a specific 2-aminothiazole derivative, 4-(4-Ethylphenyl)-1,3-thiazol-2-amine . The protocols detailed herein are designed to be robust and self-validating, enabling the thorough characterization of the compound's cytotoxic and cytostatic effects, as well as preliminary mechanistic insights.

Compound Handling and Preparation

Compound: this compound Molecular Formula: C₁₁H₁₂N₂S Molecular Weight: 204.29 g/mol Appearance: (To be determined by user)

Stock Solution Preparation: For in vitro assays, it is crucial to prepare a high-concentration stock solution in a suitable solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve a wide range of organic compounds and its compatibility with most cell culture media at low final concentrations.

  • Accurately weigh a precise amount of this compound.

  • Dissolve the compound in sterile, cell culture-grade DMSO to a final concentration of 10 mM.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Causality Behind Experimental Choices: A 10 mM stock solution is a standard starting point for in vitro screening, allowing for a wide range of final assay concentrations while keeping the final DMSO concentration in the culture medium below 0.5%, a level generally considered non-toxic to most cell lines.

Part 1: Primary Antiproliferative Screening - The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11] This assay is a foundational step in determining the dose-dependent effects of a test compound.

Protocol: MTT Assay for IC₅₀ Determination
  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) to approximately 80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 10 mM stock solution of this compound in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control (a known anticancer drug like Doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation

The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Table 1: Hypothetical IC₅₀ Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM) after 48h
MCF-7Breast Adenocarcinoma5.2
MDA-MB-231Breast Adenocarcinoma8.9
A549Lung Carcinoma12.5
HCT116Colorectal Carcinoma7.8
HeLaCervical Cancer15.1

Expertise & Experience: The choice of a panel of cell lines from different cancer types provides a broader understanding of the compound's spectrum of activity. Including both hormone receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines can offer initial insights into potential selectivity.

Part 2: Mechanistic Elucidation - Cell Cycle and Apoptosis Analysis

Following the determination of the compound's cytotoxic potency, the next logical step is to investigate its effect on cell cycle progression and its ability to induce programmed cell death (apoptosis). Many 2-aminothiazole derivatives have been reported to cause cell cycle arrest, often at the G2/M phase, and to trigger apoptosis.[6][9][12]

Protocol: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency after the treatment period.

    • After 24 hours, treat the cells with this compound at concentrations corresponding to its IC₅₀ and 2x IC₅₀ for 24 hours.

    • Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization, collecting both adherent and floating cells to include apoptotic populations.

    • Wash the cells with ice-cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples using a flow cytometer.

Trustworthiness: The inclusion of RNase A is critical for ensuring that PI only stains DNA, preventing interference from RNA and leading to accurate cell cycle phase distribution analysis.

Visualization: Hypothetical Cell Cycle Arrest

Below is a diagram illustrating a potential outcome where this compound induces G2/M arrest.

cell_cycle_arrest cluster_control Control cluster_treated Treated with Compound G1 G1 Phase (60%) S S Phase (25%) G2M G2/M Phase (15%) Block S->Block G1_t G1 Phase (20%) S_t S Phase (15%) G2M_t G2/M Phase (65%) Compound 4-(4-Ethylphenyl)- 1,3-thiazol-2-amine Compound->Block Block->G2M

Caption: Potential G2/M cell cycle arrest induced by the compound.

Protocol: Annexin V/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting:

    • Follow the same treatment and harvesting procedure as for cell cycle analysis (Part 2, Protocol: Cell Cycle Analysis, steps 1 and 2, but without fixation).

  • Staining:

    • Resuspend the harvested cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Part 3: Investigating a Potential Target - Tubulin Polymerization

Several 2-aminothiazole derivatives have been identified as tubulin polymerization inhibitors, binding to the colchicine site and disrupting microtubule dynamics.[7][13] This leads to mitotic arrest and subsequent apoptosis.

Workflow: Investigating Tubulin Polymerization Inhibition

tubulin_workflow start Observe G2/M Arrest in Cell Cycle Analysis hypothesis Hypothesis: Compound is a tubulin polymerization inhibitor start->hypothesis if_stain Immunofluorescence Staining of Microtubules hypothesis->if_stain biochem_assay In Vitro Tubulin Polymerization Assay hypothesis->biochem_assay docking Molecular Docking (Colchicine Binding Site) hypothesis->docking result1 Disrupted microtubule network if_stain->result1 result2 Inhibition of tubulin assembly biochem_assay->result2 result3 Favorable binding energy docking->result3 conclusion Conclusion: Compound acts as a tubulin destabilizing agent result1->conclusion result2->conclusion result3->conclusion

Caption: Workflow for investigating tubulin polymerization inhibition.

Protocol: Immunofluorescence Staining of Microtubules
  • Cell Culture and Treatment:

    • Grow cells on sterile glass coverslips in a 6-well plate.

    • Treat with the compound at its IC₅₀ concentration for a duration determined by cell cycle analysis (e.g., 18-24 hours).

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS.

    • Permeabilize with 0.2% Triton X-100 in PBS.

  • Staining:

    • Block with 1% bovine serum albumin (BSA) in PBS.

    • Incubate with a primary antibody against α-tubulin.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain the nuclei with DAPI.

  • Imaging:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope. Look for disruption of the normal microtubule network in treated cells compared to the well-organized filaments in control cells.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial evaluation of this compound as an antiproliferative agent. Positive results from these assays—specifically, potent cytotoxicity, induction of cell cycle arrest, and apoptosis—would warrant further investigation. Subsequent studies could explore its effects on specific kinase signaling pathways (e.g., EGFR, VEGFR-2), its potential to overcome drug resistance, and ultimately, its efficacy in preclinical in vivo models.[9][12][14] The versatile nature of the 2-aminothiazole scaffold suggests that this compound could hold significant promise in the development of novel cancer therapeutics.[8][15]

References

  • Kamal, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Indian Chemical Society, 98(1), 100001. [Link]

  • Gawad, J., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8039. [Link]

  • Li, Y., et al. (2018). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 13(10), e0205183. [Link]

  • Szałek, E., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 7010. [Link]

  • Various Authors. (n.d.). Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives. ResearchGate. [Link]

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High-Precision Cell-Based Assays for Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | AN-TZ-2026

Abstract

Thiazole derivatives represent a privileged scaffold in medicinal chemistry, forming the core of FDA-approved oncology drugs like Dasatinib (Sprycel) and Ixabepilone (Ixempra). While they exhibit potent anticancer properties—often through tubulin polymerization inhibition or kinase targeting—their physicochemical properties present unique challenges in cell-based assays. Thiazoles are frequently lipophilic, prone to precipitation in aqueous media ("brick-dust" behavior), and can possess intrinsic reductive properties that interfere with standard tetrazolium-based assays (MTT). This guide provides optimized protocols to eliminate false positives, ensure compound solubility, and validate specific mechanisms of action.

Part 1: Compound Preparation & Solubility Optimization

The Failure Point: 60% of assay variability with thiazole derivatives stems from "crash-out" (precipitation) when the DMSO stock hits the aqueous culture medium.

The "Intermediate Dilution" Protocol

Direct addition of 100% DMSO stock to media often causes immediate, microscopic precipitation that is invisible to the naked eye but skews IC50 data.

Materials:

  • Thiazole Compound Stock (typically 10 mM or 20 mM in 100% DMSO).

  • Intermediate Solvent: Sterile PBS or Serum-Free Media.

  • Final Solvent: Complete Cell Culture Media (e.g., DMEM + 10% FBS).[1]

Step-by-Step Procedure:

  • Solubility Check: Before cell addition, perform a "dummy run." Dilute your highest test concentration into a clear 96-well plate containing media without cells. Incubate for 4 hours. Inspect under 20x phase-contrast microscopy. If crystals are visible, you must lower the concentration or use a solubility enhancer (e.g., 0.5% Cyclodextrin).

  • The 200x Intermediate Step:

    • Target Final Concentration: 10 µM.

    • Prepare a 2 mM working solution in 100% DMSO (200x).

    • Dilute this 2 mM stock 1:10 into PBS (Result: 200 µM in 10% DMSO). Vortex immediately.

    • Dilute this intermediate 1:20 into Complete Media (Result: 10 µM in 0.5% DMSO).

  • Validation: This stepwise step-down prevents the "shock" precipitation of hydrophobic thiazoles.

Part 2: Cytotoxicity Profiling (Viability Assays)

Scientific Integrity Note: Thiazole rings can be susceptible to reductive ring opening or can inherently reduce tetrazolium salts, leading to false-positive viability signals in MTT assays.[2][3]

Protocol A: Modified MTT Assay (Acid-Isopropanol Extraction)

Use this protocol if cost is a constraint, but strictly adhere to the washing and solubilization modifications to remove interference.

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered).

  • Solubilization Buffer (Critical): Isopropanol containing 0.04 M HCl + 0.1% Triton X-100. (The acid stabilizes the signal and the Triton helps dissolve lipophilic thiazole precipitates).

Workflow:

  • Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) at 3,000–5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add thiazole derivatives (using the Solubility Protocol above). Include a "Compound Only" control (wells with media + compound, no cells) to quantify intrinsic chemical reduction of MTT.

  • Incubation: 48–72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL MTT stock per well. Incubate 3–4 hours.

  • Formazan Solubilization:

    • Carefully aspirate media (do not disturb purple crystals).

    • Add 100 µL Acid-Isopropanol Buffer .

    • Shake on an orbital shaker for 15 mins (protect from light).

  • Read: Measure Absorbance at 570 nm (Reference: 630 nm).

  • Correction:

    
    
    
Protocol B: ATP-Based Luminescence (Recommended)

For high-value thiazole leads, use ATP assays (e.g., CellTiter-Glo) to bypass chemical interference entirely.

  • Treatment: Treat cells as above for 48h.

  • Reagent: Add volume of ATP reagent equal to cell culture volume (e.g., 100 µL).

  • Lysis: Shake for 2 mins to induce cell lysis.

  • Equilibration: Incubate 10 mins at RT to stabilize luminescent signal.

  • Read: Measure Total Luminescence (Integration time: 1.0 sec).

Data Comparison Table:

FeatureModified MTT (Protocol A)ATP Luminescence (Protocol B)
Cost LowHigh
Thiazole Interference Moderate (Requires controls)Low (Enzymatic reaction)
Sensitivity 1,000+ cells/well50+ cells/well
Suitability Primary ScreeningLead Optimization / IC50
Part 3: Mechanistic Profiling (Tubulin & Apoptosis)

Many thiazole derivatives (analogous to Epothilones or Combretastatins) act as Microtubule Targeting Agents (MTAs) . The hallmark of this mechanism is G2/M cell cycle arrest followed by apoptosis.

Workflow Diagram: Thiazole Mechanism of Action

ThiazoleMechanism Thiazole Thiazole Derivative Target Tubulin Binding (Colchicine Site) Thiazole->Target High Affinity Effect1 Inhibition of Polymerization Target->Effect1 Effect2 Microtubule Destabilization Target->Effect2 Check Spindle Assembly Checkpoint (SAC) Effect1->Check Effect2->Check Arrest G2/M Phase Arrest Check->Arrest Activation Death Apoptosis (Caspase 3/7) Arrest->Death Prolonged Stalling

Figure 1: Canonical pathway for thiazole-based antineoplastic agents targeting tubulin.

Protocol C: Cell Cycle Analysis (Flow Cytometry)

To confirm G2/M arrest characteristic of thiazole-tubulin binders.

  • Synchronization: Starve cells (serum-free media) for 24h to synchronize in G0/G1 (Optional but recommended).

  • Treatment: Treat cells with IC50 concentration of thiazole derivative for 24h.

  • Harvest: Trypsinize cells, wash with cold PBS.

  • Fixation (Critical):

    • Resuspend pellet in 300 µL PBS.

    • Add 700 µL ice-cold 100% Ethanol dropwise while vortexing gently.

    • Incubate at -20°C for >2 hours (can store for weeks).

  • Staining:

    • Wash fixed cells 2x with PBS.

    • Resuspend in 500 µL PI/RNase Staining Buffer (50 µg/mL Propidium Iodide + 100 µg/mL RNase A).

    • Incubate 30 mins at 37°C in dark.

  • Acquisition: Analyze on Flow Cytometer (FL2/PE channel).

  • Analysis: Look for accumulation of events in the G2/M peak (4N DNA content).

Protocol D: Tubulin Polymerization Assay (Cell-Free)

Definitive target validation.

  • Setup: Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).

  • Conditions: Keep all reagents on ice until measurement.

  • Reaction: Mix Tubulin (3 mg/mL) + GTP (1 mM) + Thiazole Derivative (10 µM) in 96-well black plate at 4°C.

  • Initiation: Transfer plate immediately to a pre-warmed reader (37°C).

  • Kinetics: Measure fluorescence (Ex 360nm / Em 450nm) every minute for 60 minutes.

  • Result:

    • Polymerization Inhibitor (e.g., Combretastatin-like):[4] Flat line (no increase in fluorescence).

    • Stabilizer (e.g., Epothilone-like): Rapid, early increase in fluorescence compared to control.

Part 4: References & Grounding
  • Synthesis and Anticancer Mechanism : Gomes, M. et al. (2018).[5] Synthesis, anticancer activity and mechanism of action of new thiazole derivatives.[4][6][7][8][9][10] European Journal of Medicinal Chemistry.

  • MTT Interference : Stockert, J.C. et al. (2018).[5] Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. Acta Histochemica.

  • Tubulin Targeting : El-Abd, et al.[8][10] (2022).[10] Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega.

  • Apoptosis Protocols : BenchChem Technical Guides. Application Notes and Protocols for Cell Viability Assays of Thiazole-Based Compounds.

  • Solubility & DMSO : Di, L. & Kerns, E. (2006).[9] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

Sources

Antimicrobial screening of 4-(4-Ethylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Methodical Evaluation of 4-(4-Ethylphenyl)-1,3-thiazol-2-amine as a Novel Antimicrobial Agent

Abstract

The persistent rise of antimicrobial resistance necessitates the discovery and rigorous evaluation of new chemical entities. The thiazole nucleus is a prominent scaffold in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities.[1][2][3] This application note provides a comprehensive, field-proven guide for researchers and drug development professionals on the systematic antimicrobial screening of a specific thiazole derivative, this compound. We move beyond rote instructions to explain the causality behind methodological choices, ensuring that each protocol is a self-validating system. This guide details standardized protocols for initial screening via agar-based diffusion methods and quantitative evaluation using broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), all grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI).

Introduction: The Rationale for Screening Thiazole Derivatives

The 1,3-thiazole ring is a key pharmacophore present in numerous clinically approved drugs, including antimicrobials like Sulfathiazole.[2] Its aromatic nature, combined with the presence of nitrogen and sulfur heteroatoms, allows for diverse interactions with biological targets. Thiazole derivatives have demonstrated potential to overcome existing resistance mechanisms, making them a fertile ground for new drug discovery.[1] The specific compound, this compound, features a phenyl ring, which is often associated with enhanced antibacterial action in thiazole-pyrazoline hybrids, and an ethyl group that modifies its lipophilicity, potentially influencing its ability to penetrate bacterial cell membranes.[2][4]

The initial step in evaluating such a compound is a standardized and reproducible antimicrobial screening cascade. This process is not merely about generating data but about producing reliable, comparable results that can confidently guide further development, such as structure-activity relationship (SAR) studies and mechanistic investigations.[1]

Foundational Principles: Diffusion vs. Dilution

Antimicrobial susceptibility testing (AST) primarily relies on two foundational principles: diffusion and dilution.

  • Diffusion Methods (e.g., Agar Well/Disk Diffusion): These are excellent for preliminary screening. The test compound diffuses from a point source through a solid agar medium inoculated with a lawn of bacteria. If the compound is effective, it inhibits microbial growth, creating a "zone of inhibition." The size of this zone provides a semi-quantitative measure of the compound's potency. Its primary advantage is simplicity and the ability to test multiple compounds quickly.

  • Dilution Methods (e.g., Broth Microdilution): This is the gold standard for quantitative analysis. The compound is serially diluted in a liquid growth medium, and a standardized number of bacteria are added. The lowest concentration that prevents visible growth is defined as the Minimum Inhibitory Concentration (MIC).[5] This method provides a precise, numerical value of potency that is essential for drug development and comparison.

Our protocols will leverage both approaches, starting with a diffusion assay for initial assessment, followed by the more rigorous microdilution method for definitive quantification.

Potential Mechanism of Action: An Overview for Thiazoles

While the exact mechanism for this compound is yet to be elucidated, related thiazole derivatives are known to act through various pathways. Understanding these possibilities provides context for the screening results. Key proposed mechanisms include:

  • Inhibition of Cell Wall Synthesis: Some thiazoles may inhibit enzymes crucial for peptidoglycan synthesis, such as the MurB enzyme in E. coli.[5]

  • Disruption of Nucleic Acid Synthesis: Interference with enzymes like DNA gyrase or primase can halt bacterial replication.[5]

  • Membrane Disruption: The amphiphilic nature (containing both hydrophobic and hydrophilic parts) of some thiazole derivatives allows them to embed in and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.[4]

The following diagram illustrates these potential points of intervention within a bacterial cell.

G cluster_bacterium Bacterial Cell membrane Cell Membrane cell_wall Cell Wall (Peptidoglycan) dna DNA Replication protein Protein Synthesis compound 4-(4-Ethylphenyl)- 1,3-thiazol-2-amine compound->membrane Membrane Disruption compound->cell_wall Inhibition of MurB Enzyme compound->dna Inhibition of DNA Gyrase

Caption: Potential antimicrobial mechanisms of thiazole derivatives against a bacterial cell.

Essential Preparatory Protocols

Accuracy in antimicrobial testing is contingent on meticulous preparation. The following steps are critical precursors to both diffusion and dilution assays.

Preparation of Test Compound Stock Solution
  • Rationale: A high-concentration, sterile stock solution is required to perform serial dilutions and to ensure that the solvent used does not interfere with the assay. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic compounds and its minimal toxicity to most microbes at low final concentrations (<1%).

  • Protocol:

    • Accurately weigh 10 mg of this compound using an analytical balance.

    • Dissolve the compound in 1 mL of sterile, analytical-grade DMSO to create a 10 mg/mL stock solution.

    • Vortex thoroughly until the compound is completely dissolved.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

    • Store at -20°C until use.

Preparation of Standardized Microbial Inoculum
  • Rationale: The density of the bacterial inoculum is one of the most critical variables. A suspension that is too dense or too sparse will lead to erroneous results. The 0.5 McFarland turbidity standard is a universally accepted reference point, corresponding to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[6] This standardization ensures reproducibility between experiments and labs.

  • Protocol:

    • Using a sterile loop, pick 3-5 well-isolated colonies of the test microorganism from a fresh (18-24 hour) agar plate.

    • Transfer the colonies into a tube containing 5 mL of sterile saline (0.85% NaCl) or Mueller-Hinton Broth (MHB).

    • Vortex the tube to create a smooth suspension.

    • Compare the turbidity of the bacterial suspension to a 0.5 McFarland standard against a white background with contrasting black lines.

    • Adjust the turbidity as needed: add more bacteria if the suspension is too light, or add more sterile saline/broth if it is too dense. This standardized suspension is now ready for use within 15 minutes.

Protocol I: Agar Well Diffusion for Preliminary Screening

This method provides a rapid visual assessment of the compound's bioactivity.

G start Start prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum start->prep_inoculum inoculate_plate Uniformly Swab Inoculum onto Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate create_wells Aseptically Create Wells (6 mm diameter) inoculate_plate->create_wells add_compound Add Test Compound & Controls to Wells (e.g., 100 µL) create_wells->add_compound incubate Incubate at 37°C for 18-24 hours add_compound->incubate measure Measure Diameter of Zone of Inhibition (mm) incubate->measure end End measure->end

Caption: Workflow for the Agar Well Diffusion antimicrobial screening assay.

Materials
  • Mueller-Hinton Agar (MHA) plates

  • Standardized microbial inoculum (0.5 McFarland)

  • Sterile cotton swabs

  • Sterile cork borer (6 mm) or pipette tip

  • Test compound stock, positive control (e.g., Ciprofloxacin, 1 mg/mL), negative control (DMSO)

  • Micropipettes and sterile tips

Step-by-Step Methodology
  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum. Rotate the swab against the inside of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.

  • Well Creation: Allow the plate to dry for 5-10 minutes. Using a sterile 6 mm cork borer, create evenly spaced wells in the agar.

  • Compound Application: Pipette a fixed volume (e.g., 100 µL) of the test compound solution into a designated well. Similarly, add the positive control and negative control (DMSO) to their respective wells on the same plate.

  • Incubation: Let the plates sit at room temperature for 1 hour to allow for prediffusion of the compounds. Invert the plates and incubate at 37°C for 18-24 hours.

  • Data Collection: Measure the diameter of the zone of complete growth inhibition, including the well diameter, in millimeters (mm) using a ruler or calipers.

Protocol II: Broth Microdilution for MIC Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) to provide a quantitative MIC value.[7][8]

G start Start prep_dilutions Prepare 2-fold Serial Dilutions of Compound in a 96-Well Plate start->prep_dilutions add_controls Add Positive (Antibiotic), Negative (DMSO), and Sterility Controls prep_dilutions->add_controls prep_inoculum Prepare & Dilute 0.5 McFarland Inoculum to final ~5x10^5 CFU/mL add_controls->prep_inoculum inoculate_plate Add Diluted Inoculum to all Test and Control Wells prep_inoculum->inoculate_plate incubate Incubate Plate at 37°C for 18-24 hours inoculate_plate->incubate read_mic Assess for Visible Growth. MIC = Lowest Concentration with No Growth incubate->read_mic end End read_mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

Materials
  • Sterile 96-well flat-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Standardized microbial inoculum (0.5 McFarland)

  • Test compound stock, positive control, negative control (DMSO)

  • Multichannel micropipettes and sterile tips

  • Optional: Resazurin solution (0.015% w/v) for viability indication

Step-by-Step Methodology
  • Plate Setup: Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate row.

  • Compound Dilution: Add 200 µL of the test compound at a starting concentration (e.g., 512 µg/mL in broth) to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This creates a concentration gradient (e.g., 256 to 0.5 µg/mL).

  • Control Setup:

    • Well 11 (Growth Control): Add 100 µL of CAMHB. This well will receive bacteria but no compound.

    • Well 12 (Sterility Control): Add 100 µL of CAMHB. This well will not be inoculated.

  • Final Inoculation: Prepare the final inoculum by diluting the 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. Add 100 µL of this final inoculum to wells 1 through 11. The final volume in each well is 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol III: Determination of Minimum Bactericidal Concentration (MBC)

  • Rationale: The MIC tells you the concentration that inhibits growth, but not necessarily the concentration that kills the bacteria. The MBC determines the concentration required for bactericidal (killing) activity. An MBC is typically determined after an MIC test.

  • Protocol:

    • From each well of the MIC plate that showed no visible growth, take a 10 µL aliquot.

    • Spot-plate this aliquot onto a fresh MHA plate.

    • Incubate the MHA plate at 37°C for 18-24 hours.

    • The MBC is the lowest concentration from the MIC assay that results in a ≥99.9% reduction in CFU/mL (i.e., no colony growth on the subculture plate).

Data Presentation and Interpretation

Results should be recorded systematically. Below is a template for summarizing the data from a screening experiment against representative Gram-positive and Gram-negative bacteria.

CompoundTest OrganismZone of Inhibition (mm)MIC (µg/mL)MBC (µg/mL)
This compound Staphylococcus aureus (ATCC 25923)181632
Escherichia coli (ATCC 25922)143264
Ciprofloxacin (Positive Control) Staphylococcus aureus (ATCC 25923)320.51
Escherichia coli (ATCC 25922)350.250.5
DMSO (Negative Control) Staphylococcus aureus (ATCC 25923)0>256>256
Escherichia coli (ATCC 25922)0>256>256

Interpretation:

  • A larger zone of inhibition suggests higher activity.

  • A lower MIC/MBC value indicates greater potency.

  • If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal. If the ratio is > 4, it is considered bacteriostatic.

Conclusion

This application note provides a robust framework for the initial and quantitative antimicrobial screening of this compound. By adhering to standardized protocols, incorporating appropriate controls, and understanding the principles behind each step, researchers can generate high-quality, reliable data. These results form the critical foundation for subsequent stages of drug discovery, including lead optimization, toxicity studies, and in-vivo efficacy models. The systematic application of these methods is paramount to unlocking the therapeutic potential of novel thiazole-based antimicrobial agents.

References

  • Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • SYNTHESIS OF SOME THIAZOLE CLUBBED HETEROCYCLES AS POSSIBLE ANTIMICROBIAL AND ANTHELMINTIC AGENTS. (n.d.). Connect Journals. Retrieved from [Link]

  • Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. (2023). PubMed. Retrieved from [Link]

  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2021). MDPI. Retrieved from [Link]

  • Synthetic protocol of the 4-phenyl-1,3-thiazole derivatives 4a–d. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI. Retrieved from [Link]

  • 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. (2018). National Institutes of Health (NIH). Retrieved from [Link]

  • Synthesis and Antibacterial Assessment of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). SpringerLink. Retrieved from [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Retrieved from [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (2024). Sciendo. Retrieved from [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute (CLSI). Retrieved from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan. Retrieved from [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus. (n.d.). Clinical and Laboratory Standards Institute (CLSI). Retrieved from [Link]

  • (PDF) Synthesis, antimicrobial activity, DFT-calculation, and docking of 4-(1,3,4-thiadiazol-2-yl)-containing polysubstituted pyrroles. (2025). ResearchGate. Retrieved from [Link]

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2011). National Institutes of Health (NIH). Retrieved from [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). (2016). CHAIN Network. Retrieved from [Link]

  • M100S - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Application Note: Comprehensive Anti-Inflammatory Profiling of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Molecular Design to Cellular Validation

Abstract

Thiazole pharmacophores are central to modern medicinal chemistry, serving as bioisosteres in blockbuster anti-inflammatory drugs like meloxicam and dasatinib. Their efficacy stems from a dual mechanism: the inhibition of arachidonic acid metabolism (COX/LOX pathways) and the suppression of pro-inflammatory cytokines (TNF-


, IL-6) via NF-

B modulation. This application note provides a rigorous, multi-stage screening protocol for evaluating novel thiazole derivatives. It moves beyond simple observation, establishing a causal link between thiazole structure and anti-inflammatory phenotype through enzymatic specificity, physicochemical stabilization, and cellular signaling modulation.

Part 1: Strategic Rationale & Mechanistic Targets

Before initiating wet-lab protocols, it is critical to understand where thiazoles act. Unlike simple analgesics, thiazoles often function as dual inhibitors or selective COX-2 inhibitors. The diagram below maps the intervention points for thiazole derivatives within the inflammatory cascade.

Figure 1: Thiazole Intervention in the Inflammatory Cascade

InflammatoryCascade Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX AA->LOX PGs Prostaglandins (Pain/Fever) COX1->PGs COX2->PGs LTs Leukotrienes (Chemotaxis) LOX->LTs LPS LPS / Stimuli NFkB NF-κB Pathway LPS->NFkB NFkB->COX2 Induction Cytokines TNF-α, IL-6, iNOS NFkB->Cytokines NO Nitric Oxide (NO) Cytokines->NO Thiazole Thiazole Derivatives Thiazole->COX1 Selectivity? Thiazole->COX2 Primary Target Thiazole->NFkB Upstream Modulation

Caption: Mechanistic pathways of inflammation showing Thiazole intervention points at COX enzymes and NF-kB signaling.

Part 2: In Vitro Enzymatic Screening (COX-1 vs. COX-2)

Objective: Determine the Selectivity Index (SI) of the compound. A high SI (COX-1 IC


 / COX-2 IC

) indicates reduced gastrointestinal side effects, a common failure point for non-selective NSAIDs.

Methodology: Colorimetric Peroxidase Inhibition Assay.[1][2] Principle: COX enzymes possess both cyclooxygenase and peroxidase activity.[2] This assay measures the peroxidase component by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[2][3]

Materials
  • Enzymes: Ovine COX-1 and Human Recombinant COX-2.[1][2][4]

  • Substrate: Arachidonic Acid (100 µM final).

  • Chromogen: TMPD (Colorimetric indicator).[1][3]

  • Reference Standards: Indomethacin (non-selective), Celecoxib (COX-2 selective).

  • Instrument: Microplate reader capable of reading absorbance at 590 nm.

Protocol Steps
  • Preparation: Dilute test compounds in DMSO. Final DMSO concentration in the well must not exceed 2% to avoid enzyme denaturation.

  • Incubation:

    • Add 150 µL Assay Buffer (0.1 M Tris-HCl, pH 8.0).[2]

    • Add 10 µL Heme (Cofactor).

    • Add 10 µL Enzyme (COX-1 or COX-2).[2][4]

    • Add 10 µL Test Compound (Variable concentrations: 0.01 – 100 µM).

    • Incubate for 10 minutes at 25°C.

  • Reaction Initiation: Add 20 µL of TMPD/Arachidonic Acid mixture.

  • Measurement: Read absorbance (590 nm) immediately and after 5 minutes. Calculate the rate of change (

    
    A/min).
    

Self-Validating Control:

  • 100% Activity Well: Enzyme + Solvent (No Inhibitor).

  • Background Well: No Enzyme (measures non-enzymatic oxidation).

  • Validation: If the 100% Activity well does not show

    
    A > 0.5 OD over 5 mins, the enzyme is degraded.
    

Part 3: Physicochemical Stability (Albumin Denaturation)

Objective: Assess the compound's ability to stabilize protein structures against heat denaturation. This correlates strongly with membrane stabilization capabilities, preventing the release of lysosomal constituents during inflammation.

Methodology: Heat-Induced Albumin Denaturation Assay.

Protocol Steps
  • Reagent Setup:

    • Control Solution: 5 mL consisting of 0.2 mL Egg Albumin (from fresh hen's egg), 2.8 mL Phosphate Buffered Saline (PBS, pH 6.4), and 2 mL Distilled Water.

    • Test Solution: 0.2 mL Egg Albumin + 2.8 mL PBS + 2 mL Test Compound (dissolved in vehicle).

    • Standard: Diclofenac Sodium (same concentrations as test).

  • Thermal Stress:

    • Incubate at 37°C for 15 minutes.

    • Heat at 70°C for 5 minutes (induces denaturation).[5]

  • Quantification:

    • Cool to room temperature.[4]

    • Measure turbidity (Absorbance) at 660 nm.[5][6]

Interpretation: Higher absorbance indicates higher turbidity (denaturation). Effective anti-inflammatory compounds will result in lower absorbance (clearer solution) compared to the control.[7]

Part 4: Cellular Mechanistic Validation (RAW 264.7 Model)

Objective: Quantify the suppression of Nitric Oxide (NO) production in Lipopolysaccharide (LPS)-stimulated macrophages.[8] This is the "Gold Standard" for in vitro inflammation.

Critical Warning: You must distinguish between anti-inflammatory activity and cytotoxicity. A dead cell produces no NO. You must run a viability assay (MTT/CCK-8) in parallel.

Workflow Diagram

CellularWorkflow Cells RAW 264.7 Macrophages Seed Seed in 96-well (5x10^5 cells/mL) Cells->Seed Treat Co-treatment: LPS (1 µg/mL) + Thiazole Compound Seed->Treat Incubate Incubate 24 Hours Treat->Incubate Split Split Supernatant & Cells Incubate->Split Griess Supernatant: Griess Assay (NO Levels) Split->Griess MTT Adherent Cells: MTT Assay (Viability) Split->MTT

Caption: Parallel workflow to ensure NO reduction is due to efficacy, not toxicity.

Detailed Protocol
Phase A: Cell Culture & Treatment[9][10]
  • Seeding: Plate RAW 264.7 cells in 96-well plates (

    
     cells/well) in DMEM + 10% FBS. Allow adherence for 24 hours.
    
  • Induction: Replace media with serum-free DMEM containing:

    • LPS (

      
      ) to induce inflammation.
      
    • Thiazole derivative (

      
      ).
      
    • Controls:

      • Negative:[6] Media only (Basal NO).

      • Positive: LPS only (Max NO).

      • Drug Control: LPS + Dexamethasone (

        
        ).
        
  • Incubation: 24 hours at 37°C, 5% CO

    
    .
    
Phase B: Griess Assay (NO Quantification)
  • Harvest: Collect 100 µL of culture supernatant.

  • Reaction: Mix 1:1 with Griess Reagent (1% sulfanilamide + 0.1% NED in 2.5% phosphoric acid).

  • Incubation: 10 minutes at room temperature (protected from light).

  • Read: Measure Absorbance at 540 nm.

  • Quantify: Compare against a Sodium Nitrite (

    
    ) standard curve (0–100 µM).
    
Phase C: Viability Check (MTT Assay)

Perform on the cells remaining in the wells from Phase A.

  • Add MTT reagent (

    
    ) to the cells. Incubate 4 hours.
    
  • Dissolve formazan crystals in DMSO.

  • Read Absorbance at 570 nm.

  • Rejection Criteria: If cell viability is < 80% compared to control, the anti-inflammatory data for that concentration is invalid (toxicity artifact).

Part 5: Data Analysis & Interpretation

Present your data using the following structured formats.

Calculation Formulas
  • % Inhibition (Enzymatic/Protein):

    
    [5]
    
  • Selectivity Index (SI):

    
    
    (Target: SI > 10 for COX-2 selective drugs)
    
Result Summary Table (Template)
Compound IDAlbumin Stabilization (IC50 µM)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)NO Inhibition (RAW 264.7) IC50Cytotoxicity (CC50)
Thiazole-A 45.2 ± 1.2>1002.4>415.6 µM>200 µM
Thiazole-B 120.5 ± 5.015.114.81.0225.1 µM50 µM
Celecoxib N/A15.00.04375N/A>100 µM
Diclofenac 35.0 ± 2.03.50.84.312.0 µM>100 µM

References

  • Gouda, M. A., et al. (2022). "The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity." Comptes Rendus Chimie.

  • Li, Y., et al. (2017). "Design, Synthesis, and Structure-Activity Relationship Analysis of Thiazolo[3,2-a]pyrimidine Derivatives with Anti-inflammatory Activity in Acute Lung Injury." ChemMedChem.

  • Cayman Chemical. "COX Colorimetric Inhibitor Screening Assay Kit Protocol." Cayman Chemical Application Notes.

  • National Cancer Institute (NCL). (2011). "Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7." NCL Method GTA-001.

  • Mirke, N. B., et al. (2018). "In vitro protein denaturation inhibition assay of Eucalyptus globulus and Glycine max for potential anti-inflammatory activity." Innovations in Pharmaceuticals and Pharmacotherapy.

  • Velmurugan, V., & Chandran, A. (2024). "Synthesis and anti-inflammatory activity of thiazole derivatives." World Journal of Pharmaceutical Research.[11][12]

Sources

Developing cell culture models for testing thiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Abstract

Thiazole derivatives represent a privileged scaffold in medicinal chemistry, forming the backbone of FDA-approved oncology drugs like Dasatinib (kinase inhibitor), Ixabepilone (microtubule stabilizer), and Dabrafenib. However, the very lipophilicity that allows these compounds to penetrate cell membranes presents a significant hurdle in in vitro modeling: aqueous insolubility. This guide outlines a precision workflow for evaluating thiazole derivatives, addressing specific challenges in solubilization, assay interference, and mechanistic validation in 2D and 3D cell culture systems.

Part 1: Compound Management & Solubilization

The Challenge: Thiazole derivatives are often highly hydrophobic. Direct addition of high-concentration DMSO stocks to aqueous culture media frequently causes "shock precipitation"—the formation of micro-crystals that settle on cells, causing physical stress and false toxicity data, or remaining inactive in the supernatant, leading to false negatives.

Protocol A: The "Intermediate Dilution" Method

Do not pipette DMSO stocks directly into the cell culture well. Use this stepwise solubilization to ensure bioavailability.

  • Stock Preparation:

    • Dissolve the solid thiazole derivative in high-grade anhydrous DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM or 20 mM.

    • Validation Step: Vortex for 1 minute. Inspect visually. If turbid, sonicate in a water bath at 37°C for 5 minutes.

    • Store aliquots at -20°C to prevent freeze-thaw cycles.

  • Intermediate Phase (The Critical Step):

    • Prepare an "Intermediate Working Solution" (10x of final concentration) in complete culture media (containing 10% FBS).

    • Mechanism:[1][2] Serum albumin (BSA/FBS) acts as a carrier protein, sequestering hydrophobic molecules and preventing precipitation before they reach the cells.

    • Example: To achieve 10 µM final concentration in 1 mL media:

      • Dilute 1 µL of 10 mM Stock into 99 µL of Complete Media (not PBS).

      • Vortex immediately.

      • Add this 100 µL mixture to the 900 µL of media already in the well.

  • Solvent Control:

    • Always run a vehicle control containing the exact final % of DMSO (e.g., 0.1%).

    • Limit: Never exceed 0.5% DMSO final concentration, as this induces differentiation or apoptosis in sensitive lines (e.g., HepG2, HL-60).

Visualization: Solubilization Workflow

Thiazole_Solubilization cluster_0 Stock Prep cluster_1 Stabilization cluster_2 Final Assay Solid Solid Thiazole DMSO_Stock 10mM DMSO Stock Solid->DMSO_Stock Dissolve Inter_Media Intermediate Media (10x Conc + 10% FBS) DMSO_Stock->Inter_Media 1:100 Dilution Cell_Well Cell Culture Well (1x Conc, <0.5% DMSO) DMSO_Stock->Cell_Well Direct Addition Albumin_Bind Albumin-Drug Complex Formation Inter_Media->Albumin_Bind Vortex Albumin_Bind->Cell_Well Add to Cells Precipitation Shock Precipitation (AVOID) Cell_Well->Precipitation If Direct

Caption: Workflow to prevent hydrophobic precipitation. Albumin binding in the intermediate step is crucial for bioavailability.

Part 2: Cytotoxicity Screening (Assay Selection)

The Challenge: Thiazole rings can possess inherent reductive potential. In tetrazolium-based assays (MTT), some thiazole derivatives can chemically reduce the yellow MTT tetrazole to purple formazan without live cells, leading to False Positives (underestimation of toxicity).

Protocol B: Validated Viability Screening

Recommended Assay: CellTiter-Glo® (ATP-based) or Resazurin (AlamarBlue). Alternative: MTS (if validated).

Step-by-Step Validation for MTT/MTS Use:

If you must use MTT (due to cost), you must perform a "Cell-Free Interference Check."

  • Plate Setup:

    • Row A: Cells + Media + Drug (Experimental)[3]

    • Row B: Media + Drug (No Cells) -> Interference Control

    • Row C: Cells + Media + DMSO (Vehicle Control)

  • Execution:

    • Incubate for 48-72 hours.

    • Add MTT reagent. Incubate 4 hours.

    • Readout: If Row B turns purple/darker than media blank, the thiazole is chemically reducing the dye. Abort MTT. Switch to ATP-based luminescence assays.

Data Analysis: IC50 Calculation

Calculate % Viability using the formula: ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="ng-star-inserted display">



Note: If using ATP luminescence, replace Absorbance (Abs) with RLU (Relative Light Units).

Part 3: Mechanistic Validation (Microtubule Dynamics)

Many thiazoles (e.g., Epothilones) act by stabilizing microtubules (taxol-like) or destabilizing them (vinca-like). A simple cytotoxicity test cannot distinguish these mechanisms.

Protocol C: Soluble vs. Polymerized Tubulin Fractionation

This Western Blot-based assay separates free tubulin (cytosolic) from polymerized microtubules (cytoskeletal).[4]

Materials:

  • Lysis Buffer (Hypotonic): 20 mM Tris-HCl (pH 6.8), 1 mM MgCl2, 2 mM EGTA, 0.5% NP-40, Protease Inhibitors.[4] Crucially, this buffer lyses the membrane but leaves microtubules intact.

  • Paclitaxel (Positive Control for Stabilization).

  • Nocodazole (Positive Control for Depolymerization).

Procedure:

  • Treatment: Treat cells (e.g., HeLa or A549) with the Thiazole derivative (at IC50 concentration) for 6–12 hours.

  • Lysis: Wash cells gently with warm PBS. Add pre-warmed Lysis Buffer (100 µL/well in 6-well plate). Incubate 5 mins at 37°C.

  • Collection: Scrape cells and transfer to microfuge tubes.

  • Fractionation (The Key Step):

    • Centrifuge at 14,000 x g for 10 minutes at room temperature.

    • Supernatant (S): Contains Soluble Tubulin (unpolymerized). Transfer to a new tube.

    • Pellet (P): Contains Polymerized Tubulin (microtubules). Resuspend pellet in an equal volume of 1x SDS-PAGE Sample Buffer.

  • Analysis: Run S and P fractions on SDS-PAGE. Blot for

    
    -Tubulin.
    

Interpretation:

  • Stabilizer (Taxol-like): Band shifts to the Pellet (P) fraction.

  • Destabilizer (Vinca-like): Band shifts to the Supernatant (S) fraction.

Visualization: Mechanism of Action & Assay Logic

Tubulin_Mechanism cluster_MOA Mechanism of Action cluster_Assay Fractionation Assay Outcome Thiazole Thiazole Derivative Tubulin_Free Free Tubulin (Soluble) Thiazole->Tubulin_Free Destabilizes (Inhibits Assembly) Microtubule Microtubule (Polymerized) Thiazole->Microtubule Stabilizes (e.g. Epothilone) Centrifuge Centrifugation (14,000 x g) Tubulin_Free->Centrifuge Microtubule->Centrifuge Supernatant Supernatant: Free Tubulin Centrifuge->Supernatant Pellet Pellet: Polymerized MTs Centrifuge->Pellet

Caption: Thiazoles modulate the equilibrium between free tubulin and microtubules. Fractionation separates these populations for quantification.

Part 4: Troubleshooting Guide

ObservationProbable CauseCorrective Action
Crystals in Media Drug insolubility (Shock precipitation)Use Protocol A (Intermediate Dilution). Warm media to 37°C before addition.
High Background (MTT) Chemical reduction of dye by ThiazoleSwitch to CellTiter-Glo (ATP) or wash cells 2x with PBS before adding MTT.
No IC50 reached Drug binding to serum proteins (Albumin)Test in reduced-serum media (2% FBS) to verify if potency increases (protein binding effect).
Inconsistent Replicates Evaporation or Pipetting errorUse a multichannel pipette. Fill edge wells with PBS (evaporation barrier).

References

  • Thiazole Anticancer Mechanisms

    • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective.[1] (2025).[5][6][7] PubMed.

  • MTT Assay Interference

    • Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. BenchChem.[5]

  • Tubulin Polymerization Protocols

    • In Vitro Tubulin Polymerization Assay Kit Protocol. Sigma-Aldrich / Millipore.
  • Hydrophobic Drug Handling

    • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.[8] (2017).[7][8] JoVE / NCBI.

Sources

Application Notes & Protocols: High-Throughput Screening of 2-Aminothiazole Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiazole (2-AT) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs like the kinase inhibitor Dasatinib.[1][2] Its versatile chemical nature allows for extensive derivatization, creating vast libraries with the potential to modulate a wide array of biological targets, including kinases, proteases, and GPCRs.[3][4] However, the 2-AT moiety is not without its challenges; it has been flagged as a potential toxicophore and a source of Pan-Assay Interference Compounds (PAINS), leading to frequent false positives in high-throughput screening (HTS) campaigns.[5][6][7] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust HTS campaigns for 2-AT libraries. We will detail field-proven protocols for assay development, primary screening, and a rigorous, multi-step hit validation cascade designed to mitigate the inherent risks of the scaffold and ensure the identification of high-quality, tractable hit compounds.

The 2-Aminothiazole Scaffold: A Strategic Overview

The utility of the 2-AT core lies in its ability to act as a bioisostere for other functional groups and its capacity for forming key hydrogen bonds with protein targets.[5] This has led to its incorporation into a diverse range of therapeutic agents.[2] For instance, derivatives have shown significant promise as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents.[1][4]

However, a successful screening campaign requires a proactive strategy to address the scaffold's known liabilities:

  • Pan-Assay Interference (PAINS): 2-ATs can interfere with assay technologies through non-specific mechanisms such as compound aggregation, reactivity with assay components, or interference with optical readouts.[6][8] This necessitates the early implementation of counter-screens and orthogonal assays.

  • Toxicophore Potential: The 2-AT ring can be metabolically activated to form reactive intermediates, which can lead to toxicity.[5][6] While this is a downstream concern for lead optimization, early structural analysis of hits can help flag potentially problematic chemotypes.

Therefore, the goal of an HTS campaign is not merely to identify active compounds, but to systematically eliminate artifacts and prioritize structurally sound hits amenable to further development.

Designing a Robust HTS Campaign

A successful HTS campaign is built on a foundation of meticulous assay design and a clear, logical workflow for processing tens of thousands of compounds.[9][10] The process can be broken down into distinct, sequential phases.

Assay Development and Miniaturization

The first critical step is the development of a sensitive, specific, and robust biological assay.[9] Whether biochemical (e.g., targeting a purified enzyme) or cell-based (measuring a cellular phenotype), the assay must be optimized for the HTS format.[10]

  • Causality: The primary objective is to miniaturize the assay from a 96-well to a 384- or 1536-well plate format to reduce reagent costs and increase throughput.[9][11] This involves optimizing reagent concentrations, incubation times, and signal detection windows to maintain a strong statistical separation between positive and negative controls.

  • Self-Validation: The robustness of the assay is quantified using the Z-factor (Z'). A Z' value between 0.5 and 1.0 indicates an excellent assay suitable for HTS, signifying a large and well-separated signal window between controls.[11][12] A pilot screen of a small subset of the library is essential to confirm the assay performs well in the presence of test compounds.[11]

Parameter Formula Acceptance Criteria Interpretation
Z-Factor (Z') 1 - (3 * (SD_pos + SD_neg)) / (Mean_pos - Mean_neg)
Signal-to-Background (S/B) Mean_pos / Mean_neg> 10 (recommended)Measures the dynamic range of the assay.
Signal-to-Noise (S/N) (Mean_pos - Mean_neg) / SD_neg> 10 (recommended)Measures the separation of the signal from the background noise.
Coefficient of Variation (%CV) (SD / Mean) * 100< 10% (for controls)Indicates the precision and reproducibility of the measurements.
Table 1: Key Statistical Metrics for HTS Assay Validation.
The HTS Workflow: From Library to Validated Hits

The overall HTS process is a funnel, starting with a large library and progressively narrowing the focus to a small number of high-confidence hits.[13][14] This multi-stage approach ensures that resources are concentrated on the most promising compounds.

HTS_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Triage & Confirmation cluster_2 Phase 3: Validation & Prioritization Lib 2-Aminothiazole Library Plates Pri_Screen Primary Screen (Single Concentration) Lib->Pri_Screen Automated Dispensing Hits Primary Hits (~1-3% of Library) Pri_Screen->Hits Data Analysis (e.g., Z-Score > 3) Dose_Resp Dose-Response Assay (Confirms Potency, IC50) Hits->Dose_Resp Cherry-Picking Confirmed_Hits Confirmed Hits Dose_Resp->Confirmed_Hits Curve Fitting Ortho Orthogonal Assay (Different Technology) Confirmed_Hits->Ortho Counter Counter-Screen (Identifies PAINS) Confirmed_Hits->Counter Validated_Hits Validated Hits (Structurally Diverse Clusters) Ortho->Validated_Hits Data Integration & SAR Analysis Counter->Validated_Hits Data Integration & SAR Analysis Lead_Opt Hit-to-Lead Campaign Validated_Hits->Lead_Opt

Caption: High-level workflow for screening 2-aminothiazole libraries.

Protocol: Primary HTS for a Kinase Target

This protocol provides a generalized method for a 384-well biochemical kinase assay using a fluorescence polarization (FP) readout. FP is a common HTS technology that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein, making it ideal for identifying inhibitors of protein-ligand interactions.

Materials:

  • Kinase enzyme (e.g., Src, Abl)

  • Fluorescently labeled peptide substrate/tracer

  • ATP (Adenosine triphosphate)

  • Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Stop Solution: (e.g., 100 mM EDTA)

  • 2-Aminothiazole library plates (10 mM in 100% DMSO)

  • Control plates: Positive control (known inhibitor), Negative control (DMSO)

  • Low-volume 384-well black assay plates

  • Acoustic dispenser (e.g., Labcyte Echo) or pin tool for compound transfer

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of fluorescence polarization detection

Protocol Steps:

  • Compound Plate Preparation:

    • Thaw the 2-AT library source plates.

    • Using an acoustic dispenser, transfer 50 nL of each compound from the 10 mM stock plates into the corresponding wells of the 384-well assay plates. This results in a final assay concentration of 10 µM in a 50 µL reaction volume with 0.1% DMSO.

    • Prepare control wells: Dispense 50 nL of a known inhibitor (positive control) and 50 nL of pure DMSO (negative control) into designated columns on each plate.

  • Reagent Preparation:

    • Prepare 2X Kinase Solution: Dilute the kinase enzyme to twice the final desired concentration in cold Assay Buffer.

    • Prepare 2X Substrate/ATP Solution: Dilute the fluorescent tracer and ATP to twice their final desired concentrations in Assay Buffer. The optimal concentrations must be determined during assay development (typically at the Km for ATP).

  • Assay Execution (Automated):

    • Add 25 µL of the 2X Kinase Solution to all wells of the assay plates containing the pre-dispensed compounds.

    • Centrifuge the plates briefly (e.g., 1000 rpm for 1 minute) to ensure mixing.

    • Incubate the plates for 15-30 minutes at room temperature to allow compounds to bind to the kinase. This pre-incubation step is critical for identifying time-dependent or irreversible inhibitors.

    • Initiate the kinase reaction by adding 25 µL of the 2X Substrate/ATP Solution to all wells.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature. The reaction should be stopped within the linear range of product formation.

    • (Optional but recommended) Terminate the reaction by adding 10 µL of Stop Solution.

  • Data Acquisition:

    • Read the plates on a fluorescence polarization plate reader using appropriate excitation and emission filters.

    • Record both the parallel and perpendicular fluorescence intensity values to calculate the FP signal (in millipolarization, mP).

Data Analysis and the Hit Validation Cascade

Raw HTS data is meaningless without rigorous statistical analysis and a systematic process to eliminate false positives.[8][15][16] This is particularly true for 2-AT libraries.[7]

Primary Hit Selection
  • Data Normalization: Raw data from each plate is normalized against its internal controls. The percent inhibition for each well is calculated relative to the positive (100% inhibition) and negative (0% inhibition) controls.

  • Hit Calling: A statistical cutoff is applied to identify primary hits. A common method is the Z-score, which measures how many standard deviations a compound's activity is from the mean of the plate.[12] A Z-score cutoff of >3 (or <-3 for activators) is typically used.

The Hit Triage and Validation Cascade

Primary hits are not validated leads. They are simply candidates that must survive a gauntlet of secondary assays.[8][14][17]

Validation_Cascade cluster_confirm Confirmation cluster_validate Validation cluster_characterize Characterization Primary_Hits Primary Hits (Single-point activity) Fresh_Compound Re-test from Fresh Stock (Powder or new solution) Primary_Hits->Fresh_Compound Dose_Response Dose-Response Curve (Determine IC50/EC50) Fresh_Compound->Dose_Response Orthogonal Orthogonal Assay (e.g., SPR, ITC, Cellular) Dose_Response->Orthogonal Counter Counter-Screen / PAINS Assay (e.g., Luciferase inhibition) Dose_Response->Counter SAR SAR by Analogue (Test similar compounds) Orthogonal->SAR Counter->SAR Selectivity Selectivity Profiling (Test against related targets) SAR->Selectivity Validated_Leads Validated Hit Series for Lead Optimization Selectivity->Validated_Leads

Caption: The Hit Validation Cascade for filtering HTS hits.

Protocol: Orthogonal Hit Confirmation using SPR

Objective: To confirm direct binding of confirmed hits to the target protein using a label-free technology, Surface Plasmon Resonance (SPR), thereby eliminating hits that interfere with the primary assay's detection method.

Materials:

  • SPR instrument and sensor chip (e.g., CM5)

  • Target protein (highly pure, >95%)

  • Confirmed hit compounds (solid powder, re-solubilized)

  • SPR Running Buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)

  • Standard protein immobilization reagents (EDC, NHS, ethanolamine)

Protocol Steps:

  • Protein Immobilization:

    • Activate the sensor chip surface with an injection of EDC/NHS mixture.

    • Inject the target protein (e.g., 20-50 µg/mL in a low ionic strength buffer) over the activated surface until the desired immobilization level is reached.

    • Deactivate excess reactive groups by injecting ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization to allow for background signal subtraction.

  • Binding Analysis:

    • Prepare a dilution series for each hit compound in SPR Running Buffer (e.g., 100 µM down to 100 nM).

    • Inject the compound dilutions sequentially over both the target and reference flow cells, from lowest to highest concentration.

    • Monitor the binding response (in Response Units, RU) in real-time.

    • After each injection, allow for a dissociation phase where only running buffer flows over the chip.

    • Regenerate the surface between different compounds if necessary using a mild regeneration solution (e.g., low pH glycine).

  • Data Interpretation:

    • Causality: A true binder will show a concentration-dependent increase in the binding signal (RU) on the target surface but not the reference surface.

    • Self-Validation: The shape of the sensorgram (association and dissociation curves) provides qualitative information about binding kinetics. If the data fits a 1:1 binding model, the dissociation constant (KD) can be calculated, providing a quantitative measure of binding affinity. Compounds that show no direct binding in SPR despite activity in the primary assay are likely HTS artifacts and should be deprioritized.

Conclusion

High-throughput screening of 2-aminothiazole libraries is a powerful strategy for identifying novel chemical matter for drug discovery programs.[13][18] The scaffold's proven success in approved drugs makes it an attractive starting point.[1][2] However, a naive approach that ignores the potential for assay interference and promiscuous behavior is destined to waste significant time and resources.[7][8] By implementing robust assay development, stringent statistical analysis, and a comprehensive, multi-layered validation cascade featuring orthogonal assays, researchers can confidently navigate the complexities of this valuable scaffold. This rigorous approach ensures that the final hit series represents genuine, specific modulators of the biological target, providing a solid foundation for successful hit-to-lead and lead optimization campaigns.

References

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]

  • Muthanna, F. M., et al. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemical Biology & Drug Design, 96(4), 1017-1028. [Link]

  • Parham, F., & Austin, C. P. (2012). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert opinion on drug discovery, 7(5), 357-368. [Link]

  • Hit Identification - Revolutionizing Drug Discovery. (n.d.). Vipergen. [Link]

  • Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-21. [Link]

  • Malo, N., et al. (2006). Statistical practice in high-throughput screening data analysis. Nature biotechnology, 24(2), 167-175. [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. (2020). ResearchGate. [Link]

  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. (2011). ACS Combinatorial Science. [Link]

  • How To Optimize Your Hit Identification Strategy. (2024). Evotec. [Link]

  • Establishing assays and small molecule screening facilities for Drug Discovery programs. (2011). Drug Target Review. [Link]

  • Recent developments of 2-aminothiazoles in medicinal chemistry. (2017). ResearchGate. [Link]

  • Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants. (2022). Assay and Drug Development Technologies. [Link]

  • Early Validation of HTS hits using X-ray Crystallography. (n.d.). Sygnature Discovery. [Link]

  • Four Well-Established Strategies Used in Hit Identification. (2022). Clinical Research News. [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Metastasis and Treatment. [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. (2016). Nucleic Acids Research. [Link]

  • Annadurai, S., et al. (2012). Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA. Bioorganic & medicinal chemistry letters, 22(24), 7719-7725. [Link]

  • High-throughput screening. (n.d.). Wikipedia. [Link]

  • Analysis of HTS data. (2017). Cambridge MedChem Consulting. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

  • Discovery, Development, and SAR of Aminothiazoles as LIMK Inhibitors with Cellular Anti-Invasive Properties. (2015). Journal of Medicinal Chemistry. [Link]

  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. (2020). European Journal of Medicinal Chemistry. [Link]

  • Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. (2020). Molecules, 25(21), 5184. [Link]

  • Dahlin, J. L., et al. (2016). Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold. Journal of medicinal chemistry, 59(5), 2079-2086. [Link]

  • High-throughput screening (HTS). (2019). BMG LABTECH. [Link]

  • High throughput screening. Methods and protocols, second edition. Preface. (2009). Methods in Molecular Biology. [Link]

  • HTS libraries - High-throughput screening solutions. (n.d.). Nuvisan. [Link]

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Application Notes and Protocols for the Comprehensive Characterization of 4-(4-Ethylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(4-Ethylphenyl)-1,3-thiazol-2-amine is a substituted aminothiazole, a chemical scaffold of significant interest in pharmaceutical and medicinal chemistry. The 2-aminothiazole moiety is a privileged structure, appearing in a range of biologically active compounds, including approved drugs.[1] The precise characterization of such molecules is a critical prerequisite for their advancement in drug discovery and development pipelines, ensuring identity, purity, and stability. This document provides a comprehensive guide to the analytical methodologies required for the thorough characterization of this compound, intended for researchers, scientists, and drug development professionals.

The protocols herein are designed to be self-validating systems, grounded in established scientific principles and regulatory expectations. Each experimental choice is rationalized to provide not just a method, but a foundational understanding of the analytical strategy. This guide will cover structural elucidation, purity determination, and quantitative analysis through a multi-technique approach, ensuring a complete analytical profile of the target compound.

Synthesis Overview: The Hantzsch Thiazole Synthesis

A foundational understanding of the synthetic route is invaluable for anticipating potential impurities. The most common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[2] This reaction involves the condensation of an α-haloketone with a thiourea derivative. For the synthesis of this compound, this would typically involve the reaction of 2-bromo-1-(4-ethylphenyl)ethan-1-one with thiourea.

The causality behind this choice of synthesis is its versatility and generally high yields for a variety of substituted thiazoles.[2] Potential process-related impurities could include unreacted starting materials (2-bromo-1-(4-ethylphenyl)ethan-1-one and thiourea), by-products from side reactions, and residual solvents. A robust analytical workflow is therefore essential to confirm the structure of the desired product and to identify and quantify any impurities.

Hantzsch_Thiazole_Synthesis 2-bromo-1-(4-ethylphenyl)ethan-1-one 2-bromo-1-(4-ethylphenyl)ethan-1-one Reaction Reaction 2-bromo-1-(4-ethylphenyl)ethan-1-one->Reaction Thiourea Thiourea Thiourea->Reaction This compound This compound Reaction->this compound Condensation

Caption: Hantzsch synthesis of the target compound.

I. Chromatographic Analysis for Purity and Quantitative Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and performing quantitative analysis of small molecule active pharmaceutical ingredients (APIs).[3][4] A well-developed reversed-phase HPLC (RP-HPLC) method can separate the main compound from its impurities.

A. Rationale for Method Development

The choice of a C18 stationary phase is based on the non-polar nature of the 4-(4-ethylphenyl) group, which will provide good retention. A gradient elution with acetonitrile and water is selected to ensure the elution of both the main compound and any potential impurities with a wider range of polarities. The addition of a small amount of acid (formic acid or trifluoroacetic acid) to the mobile phase is crucial for obtaining sharp, symmetrical peaks by suppressing the ionization of the amine group. UV detection is suitable due to the presence of the aromatic chromophores in the molecule.

B. HPLC Protocol

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in diluent. Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 0.05, 0.1, 0.2, 0.5, 1.0 µg/mL for linearity).

  • Sample Solution: Prepare the sample to be analyzed at a concentration of approximately 0.1 mg/mL in the diluent.

3. Chromatographic Conditions:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
Gradient0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm (or optimal wavelength determined by UV scan)
Injection Volume10 µL

4. System Suitability: Before sample analysis, perform system suitability tests as per ICH and USP guidelines to ensure the chromatographic system is performing adequately.[5][6]

ParameterAcceptance Criteria
Tailing Factor (Asymmetry)0.8 - 1.5
Theoretical Plates (N)> 2000
% RSD of replicate injections< 2.0% for peak area and retention time
C. Method Validation (as per ICH Q2(R1))[6]

A full validation of the analytical method should be performed to demonstrate its suitability for its intended purpose.

  • Specificity: Analyze a blank (diluent), a placebo (if in a formulation), the reference standard, and the sample. The peak for this compound should be well-resolved from any other peaks.

  • Linearity: Analyze the working standards over the specified concentration range. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision: Assess the method's precision on different days, with different analysts, and on different instruments. The %RSD should be within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Deliberately introduce small variations in the method parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results.

II. Structural Elucidation by Spectroscopic Methods

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure of this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.[7] Both ¹H and ¹³C NMR are required for a complete structural assignment.

1. ¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Expected Chemical Shifts (Predicted):

    • Ethyl group (CH₃): ~1.2 ppm (triplet)

    • Ethyl group (CH₂): ~2.6 ppm (quartet)

    • Amino group (NH₂): ~7.0-7.5 ppm (broad singlet)

    • Thiazole proton (H-5): ~7.2 ppm (singlet)

    • Aromatic protons (phenyl ring): ~7.3-7.8 ppm (multiplet, two doublets expected for a para-substituted ring)

2. ¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Use the same sample as for ¹H NMR.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Expected Chemical Shifts (Predicted):

    • Ethyl group (CH₃): ~15 ppm

    • Ethyl group (CH₂): ~28 ppm

    • Thiazole C-5: ~105 ppm

    • Aromatic carbons (phenyl ring): ~125-145 ppm

    • Thiazole C-4: ~150 ppm

    • Thiazole C-2 (C-NH₂): ~168 ppm

B. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

1. Mass Spectrometry Protocol:

  • Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS). Electrospray ionization (ESI) is a suitable ionization technique for this type of molecule.

  • Sample Preparation: Introduce the sample via direct infusion or from the HPLC eluent at a concentration of approximately 1-10 µg/mL.

  • Data Acquisition: Acquire a full scan mass spectrum in positive ion mode.

  • Expected Results:

    • Molecular Ion Peak [M+H]⁺: The expected monoisotopic mass of C₁₁H₁₂N₂S is 204.07. Therefore, a prominent peak should be observed at m/z 205.08.

    • Fragmentation Pattern: Perform tandem MS (MS/MS) to obtain fragmentation data, which can help in confirming the structure. Fragmentation may occur at the ethyl group or involve cleavage of the thiazole ring.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[8][9]

1. FTIR Spectroscopy Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

    • N-H stretching (amine): ~3400-3200 cm⁻¹ (two bands for a primary amine)

    • C-H stretching (aromatic): ~3100-3000 cm⁻¹

    • C-H stretching (aliphatic): ~2960-2850 cm⁻¹

    • C=N stretching (thiazole ring): ~1630 cm⁻¹

    • C=C stretching (aromatic and thiazole rings): ~1600-1450 cm⁻¹

    • C-N stretching: ~1350-1250 cm⁻¹

D. UV-Vis Spectroscopy

UV-Vis spectroscopy is useful for quantitative analysis and for providing information about the electronic transitions within the molecule.[10][11]

1. UV-Vis Spectroscopy Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile) at a known concentration.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Data Acquisition: Scan the absorbance of the solution over a range of 200-400 nm.

  • Expected Results: The spectrum is expected to show characteristic absorption maxima (λ_max) due to the π → π* transitions of the aromatic phenyl and thiazole rings. The exact λ_max should be determined experimentally and can be used for quantitative analysis according to the Beer-Lambert law.

III. Integrated Analytical Workflow

A logical and integrated workflow ensures a comprehensive characterization of this compound.

Analytical_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_purification Purification cluster_characterization Comprehensive Characterization Synthesis Synthesis Crude_Product Crude_Product Synthesis->Crude_Product TLC TLC Crude_Product->TLC Purity Check Column_Chromatography Column_Chromatography TLC->Column_Chromatography Purified_Compound Purified_Compound Column_Chromatography->Purified_Compound HPLC HPLC Purified_Compound->HPLC Purity & Assay NMR NMR Purified_Compound->NMR Structure Elucidation MS MS Purified_Compound->MS Molecular Weight FTIR FTIR Purified_Compound->FTIR Functional Groups UV_Vis UV_Vis Purified_Compound->UV_Vis Electronic Transitions Final_Report Final_Report HPLC->Final_Report NMR->Final_Report MS->Final_Report FTIR->Final_Report UV_Vis->Final_Report

Caption: Integrated workflow for characterization.

IV. Conclusion

The analytical methods described in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently determine the identity, purity, and quantity of this compound. Adherence to established validation principles, such as those outlined by the ICH, ensures the generation of reliable and reproducible data, which is paramount for regulatory submissions and the successful advancement of drug candidates. This integrated analytical approach provides the necessary tools for a thorough scientific investigation of this important chemical entity.

V. References

  • Gier-altamirano, H., et al. (2021). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 26(10), 2933.

  • Journal of Organic Chemistry & Process Research. (2018). Synthesis and identification of some derivatives of 1,3,4-thiadiazole.

  • Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem.

  • AIP Conference Proceedings. (2022). An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives.

  • ResearchGate. (2023). Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine.

  • ResearchGate. (n.d.). UV-Vis spectrum of (ethyl 4 hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate).

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.

  • National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

  • National Center for Biotechnology Information. (2020). NMR as a “Gold Standard” Method in Drug Design and Discovery.

  • United States Pharmacopeia. (2022). <621> Chromatography.

  • National Center for Biotechnology Information. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method.

  • ResearchGate. (2025). UV/Vis Spectrophotometry - Fundamentals and Applications.

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.

  • World Journal of Biology Pharmacy and Health Sciences. (2025). Functional group profiling of medicinal plants using FTIR spectroscopy.

  • SpectraBase. (n.d.). 4-Ethyl-N-[4-(ethyloxy)phenyl]-4H-3,1-benzothiazin-2-amine.

  • ResearchGate. (2016). On NH NMR Chemical Shifts, Part I.

  • MDPI. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples.

  • EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS.

  • National Center for Biotechnology Information. (n.d.). 1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine.

  • National Center for Biotechnology Information. (2020). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′].

  • International Journal of Research and Analytical Reviews. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.

  • MDPI. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing.

  • ScienceDirect. (2020). FTIR, Raman and DFT studies on 2-[4-(4-ethylbenzamido)phenyl] benzothiazole and 2-[4-(4.

  • FooDB. (2019). Showing Compound 4-Ethylphenylsulfate (FDB034845).

  • MDPI. (2021). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.

  • PubMed. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?.

  • ResearchGate. (n.d.). UV absorption spectrum of benzothiazol-2-amine and 4-vinylbenzaldehyde mixture buffered at pH 7; C 0 = 0.8 · 10 À4 M.

  • MDPI. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}.

  • Royal Society of Chemistry. (n.d.). Supporting information Green synthesis and characterisation of novel[2][12][13]thiadiazolo/benzo[2]thiazolo[3,2- a]pyrimidines vi.

  • Scholars Research Library. (2014). Biological and medicinal significance of 2-aminothiazoles.

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).

  • Wiley-VCH. (2007). Supporting Information.

  • Patsnap Eureka. (2025). How to Identify Functional Groups in FTIR Spectra. How to Identify Functional Groups in FTIR Spectra.

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Application Notes and Protocols: Formulation of 4-(4-Ethylphenyl)-1,3-thiazol-2-amine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the formulation of 4-(4-Ethylphenyl)-1,3-thiazol-2-amine, a compound of significant interest within the broader class of biologically active thiazole derivatives.[1][2][3][4][5][6][7] The inherent physicochemical properties of many thiazole-based compounds, particularly their limited aqueous solubility, present a considerable challenge for achieving adequate bioavailability in in vivo studies.[8][9][10][11] This document outlines a systematic, multi-faceted approach to pre-formulation assessment and the subsequent development of stable, homogenous formulations suitable for various routes of administration in preclinical research. We will explore a range of methodologies, from simple aqueous suspensions to more complex solubilization techniques involving co-solvents, surfactants, and cyclodextrins, providing detailed, step-by-step protocols to guide the researcher.

Introduction: The Formulation Challenge of Thiazole Derivatives

This compound belongs to a class of heterocyclic compounds widely investigated for their therapeutic potential.[1][2][3][4][5][6][7] A critical bottleneck in the preclinical evaluation of such promising molecules is often their poor aqueous solubility, which can lead to low and variable oral absorption, hindering the establishment of clear dose-response relationships. The estimated XLogP3 of 3.53590 for this compound suggests a lipophilic nature and consequently, poor water solubility.[12] Therefore, a well-defined formulation strategy is paramount for successful in vivo assessment.

This application note will guide the researcher through a logical, tiered approach to formulation development, starting with essential pre-formulation characterization and progressing to the preparation and analysis of various formulations.

Pre-formulation Assessment: Characterizing Your Active Pharmaceutical Ingredient (API)

Before embarking on formulation development, a thorough understanding of the physicochemical properties of this compound is essential.

Physicochemical Properties

A summary of the known and predicted properties of this compound is presented in Table 1.

PropertyValueSource
Molecular FormulaC₁₁H₁₂N₂SInferred from name
Molecular Weight204.29 g/mol Calculated
XLogP33.53590[12]
Polar Surface Area (PSA)67.2 Ų[12]
Density1.184 g/cm³[12]
Boiling Point375.7°C at 760 mmHg[12]
Flash Point181°C[12]

It is highly recommended that researchers experimentally determine key parameters such as aqueous solubility, pKa, melting point, and polymorphism, as these will significantly influence formulation strategy.

Workflow for Pre-formulation Assessment

The following diagram outlines the critical decision-making process in the initial stages of formulation development.

Preformulation_Workflow API API: 4-(4-Ethylphenyl)- 1,3-thiazol-2-amine Solubility Determine Aqueous Solubility (pH range 2-10) API->Solubility pKa Determine pKa API->pKa MeltingPoint Determine Melting Point (DSC) API->MeltingPoint SolidState Solid-State Characterization (PXRD, TGA) API->SolidState Decision Solubility < 1 mg/mL? Solubility->Decision Proceed Proceed to Enabling Formulation Strategies Decision->Proceed Yes Simple Consider Simple Suspension Decision->Simple No

Caption: Pre-formulation assessment workflow.

Formulation Strategies and Protocols

Given the high lipophilicity suggested by the XLogP value, it is probable that enabling formulations will be required.[12] The following sections detail several common approaches, ranging from simple suspensions to more complex solubilization methods.

Aqueous Suspension for Oral Gavage

For initial range-finding toxicology or efficacy studies, a simple aqueous suspension can be a viable starting point, particularly if a high dose is not required.

Rationale: Suspensions are straightforward to prepare and can be suitable for water-insoluble compounds. The inclusion of a wetting agent and a suspending agent is crucial to ensure dose uniformity and prevent settling.

Protocol 3.1: Preparation of a 10 mg/mL Aqueous Suspension

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) and a 0.1% (w/v) solution of Tween 80 in deionized water. Stir until fully dissolved.

  • Wetting the API: Weigh the required amount of this compound. In a glass mortar, add a small volume of the vehicle and triturate with a pestle to form a smooth, uniform paste. This step is critical to ensure the API is adequately wetted.

  • Homogenization: Gradually add the remaining vehicle to the paste while stirring continuously. Transfer the mixture to a suitable container and homogenize using a high-shear mixer or sonicator until a uniform, fine suspension is achieved.

  • Quality Control: Visually inspect for any large agglomerates. If possible, use microscopy to assess particle size distribution. Ensure the suspension is readily re-dispersible upon gentle shaking.

Co-Solvent Systems for Solubilization

When higher concentrations are needed, or for intravenous administration, a co-solvent system can be employed to dissolve the compound.

Rationale: Water-miscible organic solvents can increase the solubility of lipophilic compounds by reducing the polarity of the aqueous vehicle. The choice of co-solvents should be guided by the desired route of administration and toxicological considerations.[13]

Protocol 3.2: Development of a Co-Solvent Formulation

  • Solubility Screening: Determine the solubility of this compound in a range of pharmaceutically acceptable solvents (e.g., ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO)).

  • Vehicle Selection: Based on the solubility data, select a primary solvent that provides good solubility. A common approach is to use a blend of solvents to optimize solubility while minimizing toxicity. A widely used vehicle for preclinical studies is a combination of PEG 400, PG, and water.

  • Example Formulation (for oral or intraperitoneal administration):

    • Dissolve the API in PEG 400.

    • Add propylene glycol and mix thoroughly.

    • Slowly add water or saline to the desired final volume while vortexing to avoid precipitation.

    • A typical vehicle composition could be 40% PEG 400, 10% PG, and 50% water. The final composition should be optimized based on the required API concentration and stability.

  • Considerations for IV Administration: For intravenous use, the choice of co-solvents is more restricted due to the risk of hemolysis and precipitation upon injection. Formulations containing a high percentage of organic solvents should be administered slowly and with caution.

Surfactant-Based Formulations (Micellar Solutions)

Surfactants can form micelles in aqueous solutions, creating a hydrophobic core that can encapsulate and solubilize poorly soluble drugs.[14][15]

Rationale: This approach can significantly enhance aqueous solubility and is suitable for both oral and parenteral administration. Non-ionic surfactants are generally preferred due to their lower toxicity.[13][16]

Protocol 3.3: Preparation of a Micellar Solution

  • Surfactant Selection: Screen the solubility of the API in aqueous solutions of various surfactants such as Tween 80, Polysorbate 20, Cremophor EL, or Solutol HS 15 at concentrations above their critical micelle concentration (CMC).

  • Formulation Preparation:

    • Prepare an aqueous solution of the chosen surfactant (e.g., 10% w/v Tween 80 in saline).

    • Add the API to the surfactant solution and mix using a magnetic stirrer or sonicator until the drug is fully dissolved. Gentle heating may be applied if the compound is heat-stable, but the solution should be cooled to room temperature before administration.

  • Quality Control: The final formulation should be a clear, homogenous solution, free from any visible particles.

Cyclodextrin-Based Formulations

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, allowing them to form inclusion complexes with lipophilic drug molecules, thereby increasing their aqueous solubility.[9]

Rationale: This is a powerful technique for enhancing the solubility of poorly soluble compounds. Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used due to their improved solubility and safety profiles.[9]

Protocol 3.4: Formulation with HP-β-CD

  • Complexation Study: Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 10%, 20%, 30%, 40% w/v). Add an excess of this compound to each solution. Shake at room temperature for 24-48 hours to reach equilibrium. Filter the solutions and analyze the filtrate by a suitable analytical method (e.g., HPLC-UV) to determine the drug concentration. This will establish the phase solubility diagram and the required concentration of HP-β-CD.

  • Formulation Preparation:

    • Based on the solubility data, prepare the appropriate concentration of HP-β-CD in water or a suitable buffer.

    • Slowly add the API to the cyclodextrin solution while stirring.

    • Continue stirring for several hours or overnight to ensure complete complexation. Sonication can be used to expedite the process.

  • Final Preparation: The resulting solution should be clear and may be sterile-filtered for parenteral administration.

Analytical Characterization and Stability

A robust analytical method is essential for quantifying the concentration of this compound in formulations and for assessing stability.

Analytical Method Development

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is generally suitable for the quantification of thiazole derivatives.[17][18][19]

Typical HPLC Parameters:

  • Column: C18, e.g., 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined by UV-Vis spectrophotometry (scan for λmax)

  • Injection Volume: 10-20 µL

The method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.

Stability Assessment

The physical and chemical stability of the developed formulation should be evaluated under the intended storage conditions.

  • Physical Stability: Monitor for precipitation, crystallization, or changes in appearance over time.

  • Chemical Stability: Use the developed HPLC method to quantify the API concentration at various time points to check for degradation.

Decision Tree for Formulation Selection

The choice of formulation depends on the required dose, route of administration, and the stage of research.

Formulation_Decision_Tree Start Start: Define Study Requirements Route Route of Administration? Start->Route Oral Oral Route->Oral Oral IV Intravenous Route->IV IV Dose Required Dose? LowDose Low Dose->LowDose Low HighDose High Dose->HighDose High Oral->Dose IV_CoSolvent Co-solvent System (low % organic) IV->IV_CoSolvent IV_Cyclodextrin Cyclodextrin Complex (SBE-β-CD) IV->IV_Cyclodextrin Suspension Aqueous Suspension (Protocol 3.1) LowDose->Suspension Solubilized Solubilized Formulation HighDose->Solubilized CoSolvent Co-solvent System (Protocol 3.2) Solubilized->CoSolvent Micellar Micellar Solution (Protocol 3.3) Solubilized->Micellar Cyclodextrin Cyclodextrin Complex (Protocol 3.4) Solubilized->Cyclodextrin

Caption: Decision tree for selecting a suitable formulation strategy.

Conclusion

The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation. This guide provides a systematic approach, from initial characterization to the preparation and analysis of various formulation types. By carefully considering the physicochemical properties of the compound and the specific requirements of the planned animal studies, researchers can select and develop a formulation that ensures consistent and reliable drug exposure, thereby generating high-quality, reproducible data.

References

  • 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents - PMC. Available from: [Link]

  • (PDF) Thiazole derivatives: prospectives and biological applications - ResearchGate. Available from: [Link]

  • (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives - ResearchGate. Available from: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. Available from: [Link]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. Available from: [Link]

  • 4-(4-(Trifluoromethyl)phenyl)-1,3-thiazol-2-amine - PubChem. Available from: [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC - NIH. Available from: [Link]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. Available from: [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available from: [Link]

  • US8592382B2 - Formulations for the oral administration of therapeutic agents and related methods - Google Patents.
  • CID 159892750 | C20H20N4S2 - PubChem - NIH. Available from: [Link]

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Available from: [Link]

  • Formulation Strategies to Improve Oral Peptide Delivery - ResearchGate. Available from: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - NIH. Available from: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. Available from: [Link]

  • Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC - Iraqi Academic Scientific Journals. Available from: [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. Available from: [Link]

  • Solubilizing excipients in oral and injectable formulations - PubMed. Available from: [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications - Purdue e-Pubs. Available from: [Link]

  • Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC - NIH. Available from: [Link]

  • Thiazole derivatives: Synthesis, characterization, biological and DFT studies | Request PDF. Available from: [Link]

  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity - MDPI. Available from: [Link]

  • The Selection of Excipients for Oral Solid Dosage Forms. Available from: [Link]

  • Design, Synthesis and Biological Assessment of Thiazole Derivatives as Possible Antioxidant and Antimicrobial Agents | Journal of Pharmaceutical Research International. Available from: [Link]

  • Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices - MDPI. Available from: [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples - csbsju. Available from: [Link]

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Application Notes and Protocols for Molecular Docking Studies of 4-(4-Ethylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This document provides a comprehensive guide to performing molecular docking studies on 4-(4-Ethylphenyl)-1,3-thiazol-2-amine, a compound of interest within the versatile 2-aminothiazole scaffold. While this specific molecule may be novel, the principles and protocols outlined herein are grounded in established computational drug discovery practices. We will detail the rationale behind selecting a relevant biological target, preparing both the ligand and protein for simulation, executing the docking protocol using widely accepted software, and interpreting the resulting data to inform further drug development efforts. This guide is intended for researchers, scientists, and drug development professionals seeking to employ computational methods to investigate the therapeutic potential of novel chemical entities.

Introduction: The Rationale for Docking 2-Aminothiazole Derivatives

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to engage in a wide range of non-covalent interactions, including hydrogen bonding, and its synthetic tractability. Compounds bearing this core have demonstrated activity against a diverse array of biological targets, including cyclin-dependent kinases (CDKs), aurora kinases, and various microbial enzymes.

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it allows for the in-silico screening of small molecules against a protein target of known three-dimensional structure. This approach can elucidate potential binding modes, predict binding affinities, and guide the rational design of more potent and selective inhibitors.

Given the therapeutic importance of the 2-aminothiazole scaffold, this guide will use Cyclin-Dependent Kinase 2 (CDK2) as an exemplary target for docking studies with this compound. CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers, making it a well-established target for cancer therapy.

Experimental Design: A Validated Workflow

A successful molecular docking experiment is not merely the execution of a software command. It is a multi-step process where each stage is critical for the validity of the final results. The workflow described below is designed to be a self-validating system, incorporating checks and best practices to ensure a scientifically sound outcome.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB_ID Target Selection & Retrieval (e.g., CDK2, PDB: 1HCK) Protein_Prep Protein Preparation (Remove Water, Add Hydrogens) PDB_ID->Protein_Prep Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking Execution of Docking Algorithm (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Gen Binding Site Definition (Grid Box Generation) Protein_Prep->Grid_Gen Grid_Gen->Docking Pose_Analysis Pose Clustering & Scoring (Binding Energy Analysis) Docking->Pose_Analysis Interaction_Analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Pose_Analysis->Interaction_Analysis Redocking Protocol Validation (Co-crystallized Ligand Redocking) Redocking->Grid_Gen Validation Loop

Figure 1: A validated workflow for molecular docking studies.

Detailed Protocols

Ligand Preparation

The ligand, this compound, must be converted from a 2D representation to a low-energy 3D conformation.

Protocol:

  • 2D Structure Sketching: Draw the molecule in a chemical drawing tool such as ChemDraw or MarvinSketch.

  • Conversion to 3D: Use a program like Open Babel or the builder tools within molecular modeling suites (e.g., Maestro, MOE) to generate a 3D structure.

  • Energy Minimization: This is a crucial step to obtain a realistic conformation. Use a force field like MMFF94 or AM1 to minimize the energy. This can be performed in software like Avogadro or ArgusLab.

  • File Format Conversion: Save the final 3D structure in a suitable format for the docking software, such as .pdbqt for AutoDock Vina.

Protein Preparation

We will use the crystal structure of CDK2 in complex with an inhibitor as our target. A suitable entry from the Protein Data Bank (PDB) is 1HCK .

Protocol:

  • PDB File Download: Obtain the .pdb file for 1HCK from the RCSB PDB database.

  • Initial Cleaning: Open the PDB file in a molecular viewer like UCSF Chimera or PyMOL. Remove all water molecules and any co-solvents or ions not essential for binding. Retain the co-crystallized ligand for validation purposes.

  • Protein Preparation Wizard: Utilize a dedicated tool, such as AutoDockTools or the Protein Preparation Wizard in Schrödinger's Maestro, to perform the following:

    • Add polar hydrogens.

    • Assign partial charges (e.g., Gasteiger charges).

    • Merge non-polar hydrogens.

  • File Format Conversion: Save the prepared protein structure in the .pdbqt format.

Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used, open-source program for molecular docking.

Protocol:

  • Grid Box Generation: The grid box defines the search space for the docking algorithm. It should be centered on the active site of the protein. A common practice is to center the grid on the co-crystallized ligand.

    • In AutoDockTools, use the Grid Box option to define the center and dimensions (in Ångströms) of the box. For 1HCK, a box of 25 x 25 x 25 Å centered on the active site is a good starting point.

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the protein and ligand files, the center and size of the grid box, and the output file name.

  • Execution: Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt

Results Analysis and Interpretation

The output from AutoDock Vina will be a PDBQT file containing several predicted binding poses, ranked by their binding affinity (in kcal/mol).

Binding Affinity and Pose Selection

The binding affinity is an estimate of the Gibbs free energy of binding. More negative values indicate stronger predicted binding. The top-ranked pose (the one with the lowest binding energy) is typically the most interesting.

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-8.50.000
2-8.21.254
3-7.92.013
4-7.62.587

Table 1: Example docking results for this compound with CDK2.

Interaction Analysis

The most critical part of the analysis is to visualize the top-ranked pose in the context of the protein's active site.

Protocol:

  • Load Complex: Open the prepared protein PDBQT file and the output PDBQT file from Vina in a molecular visualization tool (e.g., PyMOL, UCSF Chimera).

  • Identify Key Interactions: Look for plausible interactions between the ligand and the protein's active site residues. For CDK2, key interactions often involve the hinge region (e.g., Leu83).

    • Hydrogen Bonds: The amine group and the thiazole nitrogen of the ligand are potential hydrogen bond donors and acceptors.

    • Hydrophobic Interactions: The ethylphenyl group can form favorable hydrophobic interactions within the active site.

    • Pi-stacking: The phenyl and thiazole rings may engage in pi-stacking interactions with aromatic residues like Phe80.

G cluster_ligand This compound cluster_protein CDK2 Active Site Residues ligand Amine Group Thiazole Ring Ethylphenyl Group protein Leu83 Phe80 Asp86 ligand:amine->protein:leu83 H-Bond ligand:thiazole->protein:asp86 H-Bond ligand:phenyl->protein:phe80 Hydrophobic/ Pi-Stacking

Figure 2: Potential interactions between the ligand and CDK2.

Protocol Validation: The Importance of Redocking

To ensure that the docking protocol is capable of reproducing the known binding mode of an inhibitor, it is essential to perform a redocking experiment.

Protocol:

  • Extract Co-crystallized Ligand: From the original PDB file (1HCK), extract the co-crystallized inhibitor.

  • Prepare and Dock: Prepare this ligand using the same protocol as for our test compound and dock it into the prepared protein using the same grid box and docking parameters.

  • Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the co-crystallized ligand and its original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.

Conclusion

This application note has provided a detailed, step-by-step protocol for conducting a molecular docking study of this compound against the therapeutically relevant target, CDK2. By following this validated workflow, researchers can generate meaningful hypotheses about the binding mode and affinity of this and other novel compounds. The insights gained from such studies are invaluable for guiding medicinal chemistry efforts, prioritizing compounds for synthesis and biological testing, and ultimately accelerating the drug discovery process.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 699-718. [Link]

  • Patel, N. C., & Taviad, V. B. (2021). A review on recent advances of 2-aminothiazole derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • Malumbres, M. (2014). Cyclin-dependent kinases. Genome biology, 15(6), 1-9. [Link]

  • RCSB Protein Data Bank. (n.d.). 1HCK: Crystal Structure of the Human Cyclin-dependent Kinase 2. [Link]

  • Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools. Journal of Chemical Information and Modeling, 61(8), 3891-3898. [Link]

  • Hevener, K. E., Zhao, W., Ball, D. M., Babaoglu, K., & Qi, J. (2009). Validation of molecular docking programs for virtual screening. Journal of chemical information and modeling, 49(2), 444-460. [Link]

Application Notes and Protocols for 4-(4-Ethylphenyl)-1,3-thiazol-2-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds, including approved therapeutics like the kinase inhibitor Dasatinib.[1][2] This heterocyclic scaffold serves as a versatile template for engaging with a wide array of biological targets, attributable to its rigid structure and rich hydrogen-bonding capabilities. Our focus here is on a specific analog, 4-(4-Ethylphenyl)-1,3-thiazol-2-amine, a compound poised for exploration across various therapeutic landscapes, from oncology to infectious diseases.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide the underlying scientific rationale for experimental design, ensuring that each protocol is not just a series of steps, but a self-validating system for generating robust and meaningful data. We will delve into the synthesis, potential applications, and detailed screening protocols for this promising molecule, while also addressing the critical need for vigilance against potential assay artifacts.

Section 1: Synthesis and Characterization

The synthesis of this compound is most efficiently achieved through the classic Hantzsch thiazole synthesis.[3][4] This robust reaction involves the cyclocondensation of an α-haloketone with a thioamide.

Protocol 1: Hantzsch Synthesis of this compound

Causality: This one-pot synthesis is a reliable and high-yielding method for constructing the thiazole ring. The reaction proceeds via an initial S-alkylation of the thiourea by the α-bromoketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Materials:

  • 2-Bromo-1-(4-ethylphenyl)ethanone

  • Thiourea

  • Methanol or Ethanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Standard laboratory glassware

  • Stirring hotplate

  • Buchner funnel and vacuum flask

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine 2-bromo-1-(4-ethylphenyl)ethanone (1 equivalent) and thiourea (1.5 equivalents).

  • Solvent Addition: Add methanol or ethanol as the solvent (approximately 5-10 mL per gram of the α-bromoketone).

  • Reaction: Stir the mixture at a gentle reflux (around 65-78°C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 5% aqueous sodium carbonate solution to neutralize the hydrobromide salt formed and precipitate the free amine product.

  • Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with cold water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product.

  • Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Section 2: Potential Therapeutic Applications and Screening Strategies

The 4-phenyl-1,3-thiazol-2-amine scaffold has demonstrated a remarkable breadth of biological activities.[5][6] Below, we outline key therapeutic areas for which this compound represents a promising starting point for investigation, along with detailed protocols for preliminary screening.

Anticancer Activity: Targeting Tubulin Polymerization

Scientific Rationale: Microtubules, dynamic polymers of α- and β-tubulin, are essential for mitotic spindle formation and cell division.[7] Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several N,4-diaryl-1,3-thiazol-2-amines have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site.[7][8] The 4-(4-Ethylphenyl) substitution on our target compound provides a key structural feature for potential interaction with this site.

Workflow for Tubulin Polymerization Inhibition Assay

Caption: Workflow for the in vitro tubulin polymerization assay.

Protocol 2: In Vitro Tubulin Polymerization Assay

Materials:

  • Lyophilized bovine brain tubulin (≥99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP solution (10 mM in GTB)

  • This compound stock solution in DMSO

  • Positive control: Nocodazole or Combretastatin A-4

  • 96-well clear bottom plates

  • Temperature-controlled microplate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reconstitute tubulin to 10 mg/mL in ice-cold GTB. Keep on ice and use within one hour.

    • Prepare a working solution of tubulin at a final concentration of 3 mg/mL in GTB containing 1 mM GTP.

    • Prepare serial dilutions of this compound and the positive control in GTB. The final DMSO concentration should not exceed 1%.

  • Reaction Setup:

    • In a pre-warmed 96-well plate, add 10 µL of the compound dilutions or vehicle control.

    • To initiate the reaction, add 90 µL of the tubulin working solution to each well.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.[9]

  • Data Analysis:

    • Plot the change in absorbance versus time for each concentration.

    • Determine the initial rate of polymerization for each concentration.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Compound Predicted Target IC₅₀ (µM)
This compoundTubulin PolymerizationTo be determined
Nocodazole (Control)Tubulin Polymerization~0.1 - 1
Combretastatin A-4 (Control)Tubulin Polymerization~1 - 5
Antileishmanial Activity

Scientific Rationale: Leishmaniasis is a neglected tropical disease with limited treatment options. The 4-phenyl-1,3-thiazol-2-amine scaffold has been identified as a promising starting point for the development of new antileishmanial agents.[3] One potential target is S-methyl-5-thioadenosine phosphorylase (MTAP), an enzyme crucial for the parasite's purine salvage pathway.[3][10]

Workflow for Antileishmanial Screening

Caption: A logical workflow to validate hits and mitigate the risk of PAINS.

Recommendations for Self-Validation:

  • Orthogonal Assays: If activity is observed in a primary assay (e.g., a fluorescence-based tubulin polymerization assay), validate the finding using a different technology, such as a turbidity-based assay or a cell-based mitotic arrest assay.

  • Structure-Activity Relationship (SAR): Synthesize and test a small number of close analogs of this compound. True "hits" should exhibit a discernible SAR, where small structural changes lead to predictable changes in activity. PAINS often lack a clear SAR.

  • Biophysical Methods: Employ techniques like Surface Plasmon Resonance (SPR) or Saturation Transfer Difference (STD)-NMR to confirm direct binding of the compound to the purified target protein.

  • ADMET Prediction: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can provide early insights into the drug-like properties of the compound and help prioritize candidates for further development. [5][11]

Section 4: Conclusion and Future Directions

This compound is a compound with significant potential, stemming from the well-established biological relevance of the 2-aminothiazole scaffold. The protocols outlined in this document provide a robust framework for initiating its exploration as a potential therapeutic agent in oncology, infectious disease, and inflammation. By integrating these detailed experimental procedures with a strong emphasis on scientific integrity and the mitigation of assay artifacts, researchers can confidently and efficiently evaluate the true potential of this promising molecule. The path from a preliminary hit to a clinical candidate is arduous, but it begins with rigorous and well-designed foundational experiments as described herein.

References

  • Hantzsch, A. R. (1887). Ueber die Synthese von Thiazolderivaten. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131. [Link]

  • Romagnoli, R., et al. (2008). 2-Arylamino-4-Amino-5-Aroylthiazoles. “One-Pot” Synthesis and Biological Evaluation of a New Class of Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry, 51(21), 6845-6849. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Taylor & Francis Online. (2023). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. [Link]

  • RSC Publishing. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. [Link]

  • MDPI. (2023). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • PubMed Central (PMC). (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]

  • Scholars Research Library. (2014). Biological and medicinal significance of 2-aminothiazoles. [Link]

  • PubMed Central (PMC). (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. [Link]

  • ACS Publications. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. [Link]

  • ACS Omega. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. [Link]

  • ACS Publications. (2019). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. [Link]

  • PubMed Central (PMC). (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. [Link]

  • PubMed Central (PMC). (2021). Gains from no real PAINS: Where 'Fair Trial Strategy' stands in the development of multi-target ligands. [Link]

  • JoVE. (2020). In Vivo Infection with Leishmania amazonensis to Evaluate Parasite Virulence in Mice. [Link]

  • ACS Omega. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. [Link]

  • Drug Hunter. (2022). AICs and PAINS: Mechanisms of Assay Interference. [Link]

  • MDPI. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. [Link]

  • ResearchGate. (2023). Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Docking Analysis. [Link]

  • UniProt. (n.d.). MTAP - S-methyl-5'-thioadenosine phosphorylase - Homo sapiens (Human). [Link]

  • ResearchGate. (2022). Results of the in Vitro Tubulin Polymerization Inhibition Assay and Docking Interaction Energy. [Link]

  • ResearchGate. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. [Link]

  • PubMed. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? [Link]

  • ResearchGate. (2017). Seven Year Itch. Pan-Assay Interference Compounds (PAINS) in 2017 - utility and limitations. [Link]

  • ResearchGate. (2025). Design, synthesis, and insilico evaluation of 2-aminothiazole derivatives as potential mTOR and EGFR inhibitors. [Link]

  • MDPI. (2021). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. [Link]

  • School of Chemistry | University of Bristol. (n.d.). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion. [Link]

  • New Journal of Chemistry (RSC Publishing). (2022). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. [Link]

  • ChEMBL. (n.d.). Target: S-methyl-5'-thioadenosine phosphorylase (CHEMBL4941). [Link]

  • PubMed Central (PMC). (2024). Prevalence of S-methyl-5′-thioadenosine Phosphorylase (MTAP) Deficiency in Human Cancer. [Link]

  • PubMed Central (PMC). (2020). Leishmania amazonensis Promastigotes or Extracellular Vesicles Modulate B-1 Cell Activation and Differentiation. [Link]

  • SciELO. (2001). In vitro Method for Isolation of Amastigote Forms of Leishmania amazonensis from J774G8 Macrophage Induced by. [Link]

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Application of thiazole derivatives in agricultural research

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of Thiazole Scaffolds in Next-Generation Agrochemicals Content Type: Advanced Application Notes & Protocols Audience: Senior Agrochemical Researchers & Lead Discovery Scientists

Introduction: The Thiazole "Privilege" in Agrochemistry

The thiazole ring (1,3-thiazole) is a "privileged scaffold" in modern agrochemical design due to its unique electronic profile. Its ability to mimic peptide bonds, participate in


-

stacking, and withstand metabolic degradation makes it a cornerstone in the development of systemic fungicides, insecticides, and plant activators.

This guide moves beyond basic synthesis, focusing on application workflows for validating thiazole derivatives in three critical domains: Succinate Dehydrogenase Inhibition (fungicides), Nicotinic Receptor Modulation (insecticides), and Bacterial Virulence Suppression (bactericides).

Application Note 1: Fungicidal Development (SDHI Focus)

Target Mechanism: Mitochondrial Complex II Inhibition Thiazole-carboxamides (e.g., Thifluzamide, Penflufen) function as Succinate Dehydrogenase Inhibitors (SDHIs).[1] They bind to the ubiquinone-binding pocket (Q-site) of Complex II, disrupting the tricarboxylic acid (TCA) cycle and electron transport chain.

Mechanism of Action Visualization

SDHI_Mechanism Succinate Succinate SDH Complex II (SDH Enzyme) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ATP ATP Production SDH->ATP Electron Transport Ubiquinone Ubiquinone (Q) Ubiquinone->SDH Normal Binding Thiazole Thiazole-Carboxamide (Inhibitor) Thiazole->SDH High-Affinity Binding (Blocks Q-site) ROS ROS Accumulation (Cell Death) Thiazole->ROS Induces Thiazole->ATP Inhibits

Caption: Thiazole derivatives competitively bind to the Q-site of SDH, halting electron transfer and inducing lethal Reactive Oxygen Species (ROS).

Protocol 1: Mycelial Growth Inhibition (Poisoned Food Technique)

Purpose: To determine the EC50 (Effective Concentration for 50% inhibition) of novel thiazole derivatives against phytopathogenic fungi (e.g., Rhizoctonia solani).

Reagents:

  • Potato Dextrose Agar (PDA).

  • Test Compound (Thiazole derivative).[2][3][4][5][6][7][8]

  • Solvent: Dimethyl sulfoxide (DMSO).[5] Note: Acetone is volatile and may cause inconsistent concentrations in agar; DMSO is preferred.

  • Positive Control: Thifluzamide (commercial standard).

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the thiazole derivative in DMSO to create a 10,000 ppm stock solution.

  • Media Tempering: Autoclave PDA and cool to approx. 50°C. Critical: Adding compounds to boiling agar will degrade heat-sensitive substituents.

  • Poisoning the Plate: Add the stock solution to the liquid agar to achieve final concentrations of 6.25, 12.5, 25, 50, and 100 µg/mL.

    • Validation Check: Ensure final DMSO concentration is < 1% v/v to prevent solvent toxicity from skewing results.

  • Inoculation: Use a 5mm cork borer to take mycelial plugs from the margin of an actively growing (3-day old) fungal culture. Place the plug inverted (mycelium side down) in the center of the poisoned plate.

  • Incubation: Incubate at 25°C ± 1°C in the dark.

  • Data Collection: Measure colony diameter (cross-method) when the control plate reaches 75% coverage (typically 48–72 hours).

Data Analysis Table Template:

Compound IDR Group (C4)R' Group (C2)EC50 (µg/mL)LogPRelative Potency
TZ-001-CH3-NHPh12.52.10.8x
TZ-002-CF3-NHPh(4-Cl)0.453.422x
Thifluzamide (Control) -- 0.55 -- 1.0x

Application Note 2: Bactericidal Efficacy (Virulence Suppression)

Target Pathogen: Xanthomonas oryzae pv.[4][5][8] oryzae (Rice Bacterial Blight).[4][5][8][9] Emerging Trend: Unlike traditional antibiotics, novel thiazoles (e.g., Zinc Thiazole) often work by inhibiting Extracellular Polysaccharide (EPS) production, reducing biofilm formation and virulence without imposing high selection pressure for resistance.

Protocol 2: Turbidity-Based Bacterial Inhibition Assay

Purpose: High-throughput screening of thiazole derivatives against Gram-negative plant bacteria.

Methodology:

  • Culture Prep: Revive X. oryzae on Nutrient Agar (NA) plates for 24h at 28°C. Transfer to Nutrient Broth (NB) and shake until OD₆₀₀ reaches 0.6 (log phase).

  • Compound Addition: In a 96-well plate, add 1 µL of test compound (in DMSO) to 199 µL of bacterial suspension.

    • Test Range: 100, 50, 25, 12.5, 6.25 µg/mL.

  • Incubation: Incubate at 28°C with continuous shaking (180 rpm) for 24–36 hours.

  • Readout: Measure OD₆₀₀ using a microplate reader.

  • Virulence Validation (EPS Extraction):

    • Centrifuge the culture (10,000 rpm, 10 min).

    • Mix supernatant with 3 volumes of ethanol and refrigerate overnight to precipitate EPS.

    • Dry and weigh the precipitate. Causality: Reduced EPS mass correlates directly with reduced ability to clog rice xylem vessels.

Application Note 3: Insecticidal Activity (nAChR Modulation)

Target Mechanism: Agonism of Nicotinic Acetylcholine Receptors (nAChR). Thiazole rings in neonicotinoids (e.g., Thiamethoxam) are critical for binding to the insect receptor's electronegative sub-site, causing continuous nervous stimulation and paralysis.

Protocol 3: Leaf-Dip Bioassay (Contact & Stomach Poison)

Purpose: Evaluate efficacy against aphids (Aphis gossypii) or whiteflies.

Methodology:

  • Leaf Discs: Punch 3cm diameter leaf discs from pesticide-free cotton plants.

  • Solution Prep: Prepare aqueous solutions of the thiazole derivative using 0.1% Tween-80 as a surfactant.

    • Expert Insight: Thiazoles are often lipophilic. Without Tween-80, the compound will bead up on the waxy leaf cuticle, leading to false negatives.

  • Dipping: Dip leaf discs for 10 seconds. Air dry on paper towels for 30 minutes.

  • Infestation: Place leaf discs on agar beds (to maintain moisture) and transfer 20 adult aphids onto the leaf surface.

  • Assessment: Count mortality at 24h and 48h. "Dead" is defined as no movement when prodded with a brush.

Workflow Visualization: From Synthesis to Field

Agro_Pipeline Design Scaffold Design (Bio-isosterism) Synthesis Synthesis (Hantzsch Cyclization) Design->Synthesis InVitro In Vitro Screening (Protocols 1 & 2) Synthesis->InVitro SAR SAR Optimization (Substituent Tuning) InVitro->SAR Low Activity Greenhouse Greenhouse Pot Tests (In Vivo) InVitro->Greenhouse High Activity (EC50 < 10 ppm) SAR->Synthesis Field Field Trials (Formulation) Greenhouse->Field Efficacy Confirmed

Caption: Iterative development pipeline. SAR loops are critical before advancing to expensive greenhouse/field stages.

References

  • Wang, J., et al. (2025).[10] "Thiazole and Isothiazole Chemistry in Crop Protection." Journal of Agricultural and Food Chemistry. Link

  • Li, H., et al. (2023).[11] "Rational Design and Synthesis of Potent Antifungal Thiazole-Carboxamides as SDH Inhibitors." Journal of Agricultural and Food Chemistry. Link

  • Chen, X., et al. (2015). "Two thiadiazole compounds promote rice defence against Xanthomonas oryzae pv.[5][12] oryzae by suppressing the bacterium's production of extracellular polysaccharides." Molecular Plant Pathology. Link

  • Sparks, T.C., et al. (2020). "Insecticide Mode of Action: The nAChR Agonists." Pesticide Biochemistry and Physiology. Link

  • Bondock, S., et al. (2020). "Structure-Activity Relationships of Thiazole-Based Agrochemicals." Molecules. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Aqueous Solubility of 4-(4-Ethylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

4-(4-Ethylphenyl)-1,3-thiazol-2-amine and its analogs represent a class of compounds with significant interest in drug discovery, particularly as potent inhibitors of various signaling pathways. A recurrent challenge in the preclinical development of this scaffold is its limited aqueous solubility, a critical determinant of bioavailability and in-vivo efficacy. This guide provides a comprehensive technical resource for researchers encountering this issue, offering a series of troubleshooting steps, detailed experimental protocols, and the underlying scientific rationale for each approach. Our goal is to empower you to systematically diagnose and overcome solubility challenges, ensuring the robust and reliable progression of your research.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial questions and provides a logical starting point for your investigation.

Question 1: My latest batch of this compound won't dissolve in my aqueous buffer (e.g., PBS pH 7.4). What is the first thing I should check?

Answer: Before exploring complex formulation strategies, it is crucial to verify the fundamental physicochemical properties of your compound. The first step is always to confirm the identity and purity of your material. Impurities from synthesis can significantly impact solubility. Following this, a baseline solubility assessment is essential.

Initial Steps Workflow:

A Start: Compound Insoluble B Step 1: Purity & Identity Check (LC-MS, NMR) A->B D Is Purity >95%? B->D C Step 2: Baseline Solubility Test (e.g., in water, PBS) F Proceed to Solubility Enhancement Strategies C->F D->C Yes E Resynthesize or Purify Compound D->E No E->B

Caption: Initial workflow for addressing solubility issues.

Question 2: What is the likely cause of the poor solubility of this compound?

Answer: The molecular structure of this compound suggests several contributing factors to its low aqueous solubility. The presence of two aromatic rings (phenyl and thiazole) creates a rigid, planar structure that can pack efficiently into a stable crystal lattice. This high lattice energy requires a significant amount of energy to overcome during dissolution. Additionally, the ethylphenyl group is hydrophobic, further disfavoring interaction with water. The primary amine on the thiazole ring offers a site for protonation, which is key to several solubility enhancement strategies.

Question 3: I need a quick solution to get the compound into solution for an in-vitro assay. What is the fastest method to try?

Answer: For immediate, small-scale applications like in-vitro screening, the use of co-solvents is often the most direct approach. Organic solvents that are miscible with water can disrupt the hydrogen bonding network of water and provide a more favorable environment for solvating hydrophobic compounds.

Co-Solvent Starting Concentration (v/v %) Key Considerations
Dimethyl Sulfoxide (DMSO)1-5%Gold standard for initial screening. Can be cytotoxic at higher concentrations. Check assay compatibility.
Ethanol (EtOH)5-10%Less toxic than DMSO, but may be less effective for highly insoluble compounds.
Polyethylene Glycol 400 (PEG 400)10-20%A good option for increasing solubility with lower cytotoxicity than DMSO.

Important: Always run a vehicle control in your assay to ensure the co-solvent itself does not affect the experimental results.

Part 2: In-Depth Solubility Enhancement Protocols & Troubleshooting

If simple co-solvents are insufficient or not suitable for your experimental system (e.g., in-vivo studies), a more systematic approach is required. This section provides detailed protocols for common and effective techniques.

Technique 1: pH Modification

Scientific Rationale: The 2-amino-thiazole moiety is basic. By protonating this group in an acidic environment, you introduce a positive charge, creating the more soluble salt form of the compound. The Henderson-Hasselbalch equation governs this equilibrium. The key is to determine the compound's pKa (the pH at which 50% of the compound is ionized) and then adjust the pH of the solution to be at least 1-2 units below the pKa to ensure >90-99% ionization.

Experimental Protocol: pH-Dependent Solubility Profile

  • pKa Determination (Potentiometric Titration):

    • Accurately weigh 5-10 mg of the compound and dissolve it in a known volume of a suitable organic solvent (e.g., methanol or DMSO).

    • Add a known excess of 0.1 M HCl to fully protonate the compound.

    • Titrate this solution with a standardized solution of 0.1 M NaOH, monitoring the pH with a calibrated pH meter after each addition.

    • Plot the pH versus the volume of NaOH added. The inflection point of the curve corresponds to the pKa.

  • Solubility Assessment:

    • Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, borate buffers).

    • Add an excess amount of the compound to a fixed volume (e.g., 1 mL) of each buffer in a separate vial.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Filter the samples through a 0.22 µm syringe filter to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

    • Plot solubility (mg/mL or µM) versus pH.

Troubleshooting pH Modification:

  • Issue: The compound precipitates when I dilute my acidic stock into a neutral buffer (e.g., cell culture media at pH 7.4).

    • Cause: This is a classic "pH shock" problem. The buffer capacity of the media is sufficient to neutralize your acidic formulation, causing the pH to rise above the pKa and the un-ionized, insoluble form to crash out.

    • Solution 1 (Formulation): Develop a formulation with its own buffering capacity to maintain a low pH even upon dilution. Citrate buffers are often used for this purpose.

    • Solution 2 (Kinetic Solubility): For in-vitro assays, rapidly vortexing or sonicating during the dilution step can sometimes create a transiently stable supersaturated solution or a fine suspension that is suitable for short-term experiments.

Technique 2: Use of Cyclodextrins

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming a water-soluble inclusion complex. The hydrophobic ethylphenyl moiety of your compound is an ideal candidate for encapsulation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, low-toxicity derivative.

Experimental Protocol: Phase Solubility Study

  • Preparation: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15, 20% w/v).

  • Equilibration: Add an excess of your compound to each cyclodextrin solution.

  • Agitation: Shake the vials at a constant temperature for 48-72 hours to reach equilibrium.

  • Analysis: Filter the samples (0.22 µm) and quantify the concentration of the dissolved compound by HPLC-UV.

  • Data Interpretation: Plot the total concentration of the dissolved compound against the concentration of HP-β-CD.

    • A-type profile: A linear increase in solubility indicates the formation of a 1:1 complex. The slope can be used to calculate the stability constant (Kc).

    • B-type profile: The curve may plateau (B_S type) or show a decrease in solubility at high cyclodextrin concentrations (B_I type), indicating the formation of less soluble higher-order complexes.

cluster_0 Solubility Enhancement Decision Tree A Start: Low Aqueous Solubility B Is the compound ionizable? A->B C Attempt pH Modification B->C Yes G Is the compound suitable for encapsulation? (LogP > 2) B->G No D Is it stable at required pH? C->D E Use pH-adjusted formulation D->E Yes F Explore other methods D->F No F->G H Attempt Cyclodextrin Complexation G->H Yes I Explore Amorphous Systems G->I No J Prepare Amorphous Solid Dispersion H->J If insufficient

Caption: Decision tree for selecting a solubility strategy.

Troubleshooting Cyclodextrin Formulations:

  • Issue: Solubility enhancement is less than expected, or the phase solubility profile is non-linear (B-type).

    • Cause: The stoichiometry of the complex may not be 1:1, or the complex itself may have limited solubility and is precipitating.

    • Solution: Try a different type of cyclodextrin. Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) has a higher water solubility and can often solubilize compounds more effectively than HP-β-CD. Also, confirm the purity of your compound, as impurities can interfere with complexation.

  • Issue: The viscosity of the solution is too high at the required cyclodextrin concentration.

    • Cause: This is a common issue with high concentrations (>20%) of cyclodextrins.

    • Solution: Combine strategies. Use a lower concentration of cyclodextrin in a pH-adjusted buffer. This synergistic approach can often achieve the target solubility with more favorable physical properties.

Technique 3: Amorphous Solid Dispersions (ASDs)

Scientific Rationale: Crystalline materials have a highly ordered, low-energy state. By dispersing the compound at a molecular level within a polymer matrix, you can create an amorphous (non-crystalline) solid. This amorphous form does not have a high crystal lattice energy to overcome and can dissolve more readily, often creating a temporary supersaturated state that can significantly enhance bioavailability.

Experimental Protocol: Solvent Evaporation for ASD Screening

  • Polymer Selection: Choose a suitable polymer. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or Soluplus®.

  • Solvent Selection: Find a common volatile solvent (e.g., methanol, acetone, dichloromethane) that dissolves both your compound and the chosen polymer.

  • Preparation:

    • Prepare solutions with different drug-to-polymer ratios (e.g., 1:1, 1:3, 1:9 w/w).

    • Dissolve the appropriate amounts of compound and polymer in the chosen solvent.

  • Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film. Dry the film thoroughly under a high vacuum for 24 hours to remove residual solvent.

  • Characterization:

    • Differential Scanning Calorimetry (DSC): An amorphous compound will show a glass transition (Tg) instead of a sharp melting point (Tm). A single Tg for the dispersion indicates a successful molecularly mixed system.

    • Powder X-ray Diffraction (PXRD): A crystalline material will show sharp Bragg peaks. A successful amorphous dispersion will show a broad, diffuse "halo" pattern.

  • Dissolution Testing: Perform dissolution tests on the resulting ASD powder to confirm the enhancement in dissolution rate and solubility compared to the crystalline compound.

Troubleshooting Amorphous Solid Dispersions:

  • Issue: The compound recrystallizes over time during storage.

    • Cause: The amorphous state is thermodynamically unstable. The polymer's role is to inhibit crystallization, but this can fail if the drug loading is too high or the polymer is not a good anti-plasticizer for the drug.

    • Solution: Increase the polymer ratio (e.g., from 1:3 to 1:9). Alternatively, select a polymer with a higher glass transition temperature (Tg) or one that has specific molecular interactions (e.g., hydrogen bonding) with your compound to better stabilize the amorphous form.

  • Issue: The "spring and parachute" effect is not observed; the compound dissolves and then rapidly precipitates.

    • Cause: The dissolution medium cannot maintain the supersaturated state generated by the ASD.

    • Solution: Include a precipitation inhibitor in the formulation or the dissolution media. Polymers like HPMC or HPMC-AS are often used for this purpose, as they can adsorb to the surface of newly formed drug nuclei and inhibit their growth into larger crystals.

References

  • General Solubility Enhancement Strategies: Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Cyclodextrins in Pharmaceutical Formulation: Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Pharmaceutical technology, 34(5), 36-43. [Link]

  • Amorphous Solid Dispersions: Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016). Polymeric amorphous solid dispersions: a review of amorphization, crystallization, stabilization, release, and audit. Journal of Pharmaceutical Sciences, 105(9), 2527-2544. [Link]

  • pH and Solubility: Avdeef, A. (2007). The rise of pH-metric logP. Expert opinion on drug discovery, 2(1), 43-61. [Link]

  • Henderson-Hasselbalch Equation: Po, H. N., & Senozan, N. M. (2001). The Henderson-Hasselbalch Equation: Its History and Limitations. Journal of Chemical Education, 78(11), 1499. [Link]

Technical Support Center: Optimization of 4-(4-Ethylphenyl)-1,3-thiazol-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(4-ethylphenyl)-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. As Senior Application Scientists, we provide not just procedures, but the rationale behind them to empower your experimental success.

Core Concept: The Hantzsch Thiazole Synthesis

The synthesis of this compound is a classic example of the Hantzsch thiazole synthesis. This robust reaction involves the condensation of an α-haloketone with a thioamide.[1] In this specific case, the reactants are 2-bromo-1-(4-ethylphenyl)ethan-1-one and thiourea. The driving force for this reaction is the formation of a highly stable, aromatic thiazole ring.[2]

Reaction Mechanism Overview

Understanding the mechanism is critical for effective troubleshooting. The process unfolds in several key steps:

  • Nucleophilic Attack (SN2): The sulfur atom of thiourea, being a potent nucleophile, attacks the α-carbon of the haloketone, displacing the bromide ion.

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate performs a nucleophilic attack on the carbonyl carbon.

  • Dehydration: A molecule of water is eliminated to form the final aromatic thiazole ring.[3]

The overall transformation is typically high-yielding when optimized.[1]

Hantzsch_Mechanism Reactants 2-bromo-1-(4-ethylphenyl)ethan-1-one + Thiourea Intermediate1 S-Alkylation Intermediate (S-C Bond Formation) Reactants->Intermediate1 Sₙ2 Attack Intermediate2 Cyclized Intermediate (Hemiaminal) Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound + H₂O + HBr Intermediate2->Product Dehydration

Caption: The Hantzsch Thiazole Synthesis Mechanism.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is very low or I've isolated no product. What are the likely causes?

A1: Root Cause Analysis & Solutions

Low yield is a common problem that can stem from several factors, from reagent quality to reaction conditions.

  • Cause 1: Inactive α-Haloketone: The starting material, 2-bromo-1-(4-ethylphenyl)ethan-1-one, can degrade over time, especially if exposed to moisture or light.

    • Troubleshooting Protocol:

      • Verify Reagent Quality: Check the purity of the α-haloketone via TLC or ¹H NMR before starting the reaction.

      • Fresh Preparation: If degradation is suspected, consider synthesizing the α-haloketone fresh by brominating 4-ethylacetophenone.

  • Cause 2: Sub-optimal Reaction Temperature: The cyclization and dehydration steps require sufficient thermal energy.[2]

    • Troubleshooting Protocol:

      • Temperature Control: Ensure the reaction mixture is heated adequately. A common solvent is ethanol or methanol, and refluxing is often sufficient (approx. 78-100°C).[1][4]

      • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials.[1] If the reaction stalls, a modest increase in temperature may be necessary.

  • Cause 3: Incorrect Stoichiometry: While the theoretical stoichiometry is 1:1, using a slight excess of thiourea can sometimes improve yields by ensuring the complete consumption of the more expensive α-haloketone.[1]

    • Troubleshooting Protocol:

      • Adjust Molar Ratio: Employ a 1.2 to 1.5 molar equivalent of thiourea relative to the α-haloketone.

      • Record and Compare: Document the yield changes with varying stoichiometry to find the optimum for your specific setup.

Q2: My final product is impure and difficult to purify. What are the common side products and how can I avoid them?

A2: Identifying and Mitigating Side Reactions

Impurity issues often arise from competing reaction pathways or incomplete reactions.

  • Cause 1: Isomer Formation under Acidic Conditions: While the Hantzsch synthesis is robust, running the reaction under strongly acidic conditions can lead to the formation of isomeric 3-substituted 2-imino-2,3-dihydrothiazoles.[4]

    • Troubleshooting Protocol:

      • Control pH: The reaction is best performed in a neutral solvent like ethanol.[4] The hydrobromide salt of the product often precipitates, and the free amine is generated during basic workup.

      • Workup Strategy: After the reaction is complete (as monitored by TLC), cool the mixture and pour it into a solution of a weak base like 5% sodium carbonate (Na₂CO₃) to neutralize the HBr formed and precipitate the neutral product.[1][2]

  • Cause 2: Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product, complicating purification.

    • Troubleshooting Protocol:

      • Increase Reaction Time: Ensure the reaction has gone to completion. An initial run of 30-60 minutes at reflux is typical, but this can be extended if TLC shows remaining starting material.[1]

      • Efficient Precipitation & Washing: The desired product is often poorly soluble in water, whereas unreacted thiourea and salts are.[1] After basification, ensure the precipitated solid is thoroughly washed with cold water to remove these impurities.[1]

Q3: The reaction workup is messy, and I'm losing product during isolation. How can I optimize the purification process?

A3: Streamlining Product Isolation

A well-planned workup is key to maximizing isolated yield.

  • Issue: Product is too soluble in the workup solvent.

    • Troubleshooting Protocol:

      • Precipitation: The standard procedure involves pouring the cooled reaction mixture into an aqueous sodium carbonate solution to precipitate the product.[1] This is usually very effective.

      • Extraction: If the product has some water solubility, after neutralization, extract the aqueous mixture with an organic solvent like ethyl acetate. Dry the combined organic layers, filter, and concentrate under reduced pressure.[5]

  • Issue: Final product purity is still low after precipitation.

    • Troubleshooting Protocol:

      • Recrystallization: This is a powerful technique for purifying solid compounds. Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol) and allow it to cool slowly. The pure product should crystallize out, leaving impurities in the solution.

      • Column Chromatography: For very stubborn impurities, flash column chromatography using silica gel is the method of choice. A mobile phase of ethyl acetate/hexane is a good starting point for elution.[1]

Experimental Protocols & Data

Optimized Synthesis Protocol

This protocol provides a reliable starting point for achieving high yields.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-bromo-1-(4-ethylphenyl)ethan-1-one (1.0 eq) and thiourea (1.5 eq).

  • Solvent Addition: Add absolute ethanol (approx. 5-10 mL per gram of α-haloketone).

  • Heating: Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 30-60 minutes.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., 50% ethyl acetate/hexane mobile phase).[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the contents into a beaker containing 5% aqueous sodium carbonate (Na₂CO₃) solution (approx. 4 volumes relative to the ethanol used).[1]

  • Isolation: Stir the resulting suspension for 15 minutes. Collect the precipitated solid by vacuum filtration through a Buchner funnel.

  • Washing & Drying: Wash the filter cake thoroughly with cold deionized water to remove salts and unreacted thiourea.[1] Allow the solid to air-dry or dry in a vacuum oven at a low temperature (<50°C).

Troubleshooting Summary Table
Issue Potential Cause Recommended Solution
Low/No Yield Degraded α-haloketoneVerify purity by NMR/TLC; synthesize fresh if needed.
Insufficient TemperatureEnsure reaction is at reflux (80-100°C); monitor by TLC.[1][4]
Incorrect StoichiometryUse a 1.5:1 molar ratio of thiourea to α-haloketone.[1]
Impure Product Isomer FormationAvoid strongly acidic conditions; use neutral solvents like ethanol.[4]
Unreacted Starting MaterialIncrease reaction time; ensure thorough washing of the precipitate with water.[1]
Purification Loss Messy WorkupUse a basic aqueous workup to precipitate the product; extract if necessary.[1][5]
Residual ImpuritiesRecrystallize from ethanol or purify via silica gel column chromatography.[5]
Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Step 1: Verify Reagent Purity (α-haloketone) Start->CheckReagents CheckConditions Step 2: Optimize Reaction Conditions (Temp, Time, Stoichiometry) CheckReagents->CheckConditions Reagents OK OptimizeWorkup Step 3: Refine Workup & Purification (Precipitation, Recrystallization) CheckConditions->OptimizeWorkup Conditions OK Success High Yield Achieved OptimizeWorkup->Success

Caption: A systematic workflow for diagnosing and resolving low yield issues.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. DOI: 10.1039/P19870000639. Retrieved from [Link]

  • Pîrnău, A.-I., Gligor, F., Vlase, L., Vodnar, D. C., Gâz, A., Pădurean, A., Gothalmi, L. I., Oniga, O. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 27(19), 6296. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Stevens, E. (2019, January 19). synthesis of thiazoles [Video]. YouTube. Retrieved from [Link]

  • Bouherrou, O., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2916. Retrieved from [Link]

  • Raut, P. D., et al. (2021). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ethanol, 2(1), 1-20. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Retrieved from [Link]

  • Karrouchi, K., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9349-9360. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Stability Challenges of Thiazole Compounds in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with thiazole-containing compounds. This resource, designed by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of these valuable heterocyclic compounds in solution. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve common stability issues encountered during your experiments.

Troubleshooting Guide: Real-Time Experimental Issues

This section addresses specific problems you might encounter during your work, offering immediate, actionable solutions grounded in chemical principles.

Issue 1: My compound's activity is inconsistent, or I'm seeing new peaks in my HPLC analysis over a short period.

Question: I'm observing variable results in my biological assays, and my HPLC chromatogram shows new, unexpected peaks that weren't there when I first prepared the solution. What's happening?

Answer: This is a classic sign of compound degradation. Thiazole rings and their derivatives can be susceptible to several degradation pathways, especially when in solution.[1] The appearance of new peaks indicates your parent compound is converting into one or more new chemical entities. The primary culprits are hydrolysis, oxidation, and photodegradation, which can be accelerated by experimental conditions.[1]

Possible Causes & Immediate Actions:

  • pH-Induced Hydrolysis: The thiazole ring can be susceptible to hydrolysis, particularly under alkaline or strongly acidic conditions.[1][2]

    • Action: Immediately check the pH of your stock solution and final assay buffer. Ensure it is within a stable range for your specific compound. If you are unsure of the optimal pH, a rapid pH stability screen is recommended (see Protocol 2).

  • Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation, which can form sulfoxides or sulfones.[1] This is often accelerated by exposure to air (oxygen) and trace metal ions.

    • Action: Prepare solutions using deoxygenated solvents by sparging with an inert gas like nitrogen or argon.[3] If you suspect oxidation, consider adding an antioxidant to your formulation, but ensure it doesn't interfere with your assay.

  • Photodegradation: Many aromatic heterocyclic compounds, including thiazoles, are sensitive to light, particularly UV radiation.[1][4] Exposure can lead to complex reactions, including ring cleavage.[4][5][6]

    • Action: Protect your solutions from light at all times by using amber vials or by wrapping your containers in aluminum foil.[3] Minimize exposure to ambient lab lighting during experiments.

Issue 2: My thiazole compound is precipitating out of my aqueous buffer.

Question: I'm struggling with the solubility of my thiazole derivative in my aqueous assay buffer. It keeps crashing out of solution. How can I improve its solubility while maintaining stability?

Answer: Poor solubility is a common challenge that is often linked to stability, as aggregates can have different degradation kinetics than fully solvated molecules. The approach to improving solubility should be systematic to avoid introducing new stability problems.

Possible Causes & Solutions:

  • Suboptimal pH: The solubility of compounds with ionizable functional groups is highly dependent on pH.[1][7]

    • Solution: Determine the pKa of your compound. Adjust the buffer pH to a value where the more soluble form (ionized or neutral) is favored. For example, for a basic compound, a pH below its pKa will favor the more soluble protonated form.

  • High Polarity of Aqueous Buffer: Many organic compounds have limited solubility in purely aqueous systems.

    • Solution 1: Use of Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO or ethanol.[1][7] Then, dilute this stock into your aqueous buffer, ensuring the final organic solvent concentration is low enough to not affect your biological system (typically <1%).[7]

    • Solution 2: Formulation Strategies: For more persistent solubility issues, especially for in vivo studies, consider advanced formulation approaches. Using cyclodextrins to form inclusion complexes or employing lipid-based delivery systems can significantly enhance both solubility and stability.[1][7]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the stability of thiazole compounds, helping you to proactively design more robust experiments.

Q1: What are the primary chemical degradation pathways for thiazole compounds?

A1: Thiazole compounds are susceptible to four main degradation pathways. The specific pathway that dominates depends on the compound's structure, substituents, and environmental conditions.[4][8]

  • Hydrolysis: This involves the cleavage of the thiazole ring or appended functional groups (like amides or esters) by water.[1][4] It is highly dependent on pH, with both acidic and basic conditions often accelerating the process.[2]

  • Oxidation: The electron-rich sulfur atom in the thiazole ring can be oxidized, typically by atmospheric oxygen or reactive oxygen species, to form S-oxides or S-dioxides.[9][10] This alters the electronic properties of the ring.

  • Photodegradation: Exposure to light, especially UV, can induce photochemical reactions.[3] For thiazoles with aryl substituents, a common mechanism involves a reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition, forming an unstable endoperoxide that then rearranges or fragments.[4][5]

  • Thermal Degradation: High temperatures can provide the energy needed to break bonds, leading to fragmentation of the molecule, including cleavage of the thiazole ring or decarboxylation.[4][11]

Diagram: Major Degradation Pathways of Thiazole Compounds

Thiazole Thiazole Compound Hydrolysis Hydrolysis (Ring Cleavage, Side-chain cleavage) Thiazole->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation (S-oxide, S-dioxide) Thiazole->Oxidation O₂, H₂O₂ Photodegradation Photodegradation (Endoperoxide, Rearrangement) Thiazole->Photodegradation UV/Vis Light, ¹O₂ Thermal Thermal Degradation (Fragmentation) Thiazole->Thermal Heat (Δ)

Caption: Key environmental factors influencing thiazole degradation pathways.

Q2: How do substituents on the thiazole ring affect its stability?

A2: The nature and position of substituents are critical in determining a thiazole compound's stability.

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of substituents influence the reactivity of the thiazole ring.[4] Electron-withdrawing groups can make certain positions more susceptible to nucleophilic attack, while electron-donating groups can increase susceptibility to oxidation.

  • Aryl Rings: The presence of aryl rings as substituents can make the compound more susceptible to photodegradation.[4][5] This is because they can act as photosensitizers, promoting the formation of reactive oxygen species.

  • Amide/Ester Groups: These functional groups are inherently prone to hydrolysis under acidic or basic conditions, representing a potential weak point in the molecule independent of the thiazole ring itself.[4]

  • Steric Hindrance: Bulky substituents can sterically hinder the approach of reactants (like water or oxygen) to the thiazole ring, sometimes leading to increased stability.

Q3: How should I properly store my thiazole compound solutions to ensure long-term stability?

A3: Proper storage is crucial. Based on the degradation pathways discussed, here is a summary of best practices:

ParameterRecommendationRationale
Temperature Store at low temperatures (-20°C or -80°C).[1][7]Reduces the rate of all chemical reactions, including thermal degradation and hydrolysis.[8]
Light Store in amber vials or wrap containers in foil.[3]Prevents photodegradation initiated by UV and visible light.[8]
Atmosphere For sensitive compounds, overlay the solution with an inert gas (N₂ or Ar).Minimizes contact with atmospheric oxygen, thereby preventing oxidative degradation.[3]
pH Store in a buffer at a pre-determined optimal pH for stability.Avoids pH extremes that can catalyze hydrolysis.
Solvent Use high-purity, anhydrous solvents when possible.Minimizes contaminants like water (for hydrolysis) and peroxides (for oxidation).

Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study for a Novel Thiazole Compound

This study is essential to proactively identify potential stability issues and degradation products.[4] It involves subjecting the compound to harsh conditions to accelerate degradation.

Objective: To understand the degradation profile of a thiazole compound under various stress conditions.

Materials:

  • Thiazole compound

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • HPLC system with a UV or MS detector

  • pH meter

  • Photostability chamber, oven

Methodology:

  • Preparation: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions: For each condition, mix your stock solution with the stressor. Include a control sample stored under ambient conditions in the dark.

    • Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C for 24 hours.[12]

    • Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C for 24 hours.[12]

    • Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature for 24 hours.[1]

    • Thermal Degradation: Incubate a solution at 80°C for 48 hours.[1]

    • Photodegradation: Expose a solution to a photostability chamber (ICH Q1B guidelines) for a defined period. A dark control sample must be run in parallel to distinguish between light and heat effects.[1][3]

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method that can separate the parent compound from all potential degradation products.[4] Aim for 5-20% degradation to consider the stress test complete.[4]

Diagram: Troubleshooting Workflow for Unexpected Results

Start Inconsistent Results or New HPLC Peaks Observed Check_pH Check pH of Solution Start->Check_pH Protect_Light Protect from Light (Amber vials, foil) Start->Protect_Light Deoxygenate Use Deoxygenated Solvents (N₂/Ar sparge) Start->Deoxygenate Check_Temp Control Temperature (Store at -20°C/-80°C) Start->Check_Temp Reassay Re-prepare Solution & Re-assay Check_pH->Reassay Protect_Light->Reassay Deoxygenate->Reassay Check_Temp->Reassay Problem_Solved Problem Solved Reassay->Problem_Solved

Caption: A systematic approach to diagnosing stability issues in real-time.

Protocol 2: Rapid pH Stability Profiling

Objective: To determine the optimal pH range for the stability of your thiazole compound in an aqueous buffer.

Materials:

  • Thiazole compound stock solution (in a minimal amount of organic co-solvent)

  • A series of buffers covering a wide pH range (e.g., pH 3, 5, 7.4, 9)

  • HPLC system

Methodology:

  • Preparation: Dilute your compound stock solution into each buffer to the final desired concentration.

  • Incubation: Incubate all samples at a constant, controlled temperature (e.g., room temperature or 37°C).

  • Time-Point Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each pH solution.

  • HPLC Analysis: Analyze the aliquots immediately by HPLC.

  • Data Interpretation: Plot the percentage of the parent compound remaining against time for each pH value. The pH at which the concentration of the parent compound decreases the slowest is the optimal pH for stability.

References

  • Benchchem Technical Support Center: Degradation P
  • Benchchem Technical Support Center: Stability issues of 4-aryl-1,3-thiazole deriv
  • Research progress of thiazole flavor compounds. CABI Digital Library. ()
  • Mechanism of hydrolysis of a thiazolium ion: General acid-base catalysis of the breakdown of the tetrahedral addition intermedi
  • Thiazole. Wikipedia. ()
  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. ()
  • Benchchem Technical Support Center: Preventing Photo-degradation of 4-(Methoxymethyl)
  • Proposed degradation pathways of THIA and associated enzymes.
  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity.
  • Benchchem Technical Support Center: Improving the Solubility of Thiazole Compounds. ()
  • Top 5 Factors Affecting Chemical Stability. ()
  • Validation of an Analytical Method for the Determination of Thiabendazole in Various Food M
  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.

Sources

Technical Support Center: Crystallization of 4-(4-Ethylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

This guide provides in-depth troubleshooting for the crystallization of 4-(4-Ethylphenyl)-1,3-thiazol-2-amine (CAS No. 85112-35-2). It is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this compound. Our approach is rooted in first principles of physical chemistry and extensive laboratory experience to ensure you can achieve high-purity crystalline material efficiently and reliably.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical properties of this compound?

Understanding the fundamental properties of the molecule is the first step in designing a successful crystallization protocol. Key properties are summarized below.

PropertyValueSource
CAS Number 85112-35-2[1]
Molecular Formula C₁₁H₁₂N₂S[1]
Molecular Weight 204.3 g/mol [1]
Boiling Point 375.7 °C at 760 mmHg[1]
Density 1.184 g/cm³[1]
XLogP3 3.5[1]

The high boiling point suggests that the compound is a solid at room temperature and that melt crystallization is likely not a viable option without specialized equipment. The XLogP3 value indicates significant hydrophobicity, guiding us toward organic solvents for dissolution.

Q2: Why can the crystallization of 2-aminothiazole derivatives be challenging?

The 2-aminothiazole moiety presents a unique set of challenges. The amine group can participate in strong hydrogen bonding, both with itself and with solvent molecules. This can lead to the formation of oils or amorphous solids if the solvent interaction is too strong or improperly controlled. Furthermore, the aromatic nature of the phenyl and thiazole rings can lead to π-π stacking interactions, which, while beneficial for crystal lattice formation, can also be influenced by impurities. Amines, in general, can be poor crystallizers compared to other functional groups.[2]

Q3: What safety precautions should I take?

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental failures in a question-and-answer format, providing both the underlying cause and a validated protocol for resolution.

Problem 1: The compound "oils out" instead of crystallizing.

Q: I've dissolved my compound in a hot solvent, but upon cooling, it separates as a liquid (an oil) rather than forming crystals. What's happening and how do I fix it?

Causality: "Oiling out" occurs when the solute's concentration exceeds its solubility limit at a given temperature, but the conditions are not favorable for nucleation and crystal growth. The solute separates as a supersaturated liquid phase. This is common when:

  • The cooling rate is too fast, not allowing molecules sufficient time to orient into a crystal lattice.

  • The solvent is too "good," meaning the solute molecules are so well-solvated that they have little thermodynamic incentive to arrange into a solid.

  • High levels of impurities are present, which can disrupt the nucleation process.[4][5]

Solution Protocol:

  • Re-heat and Dilute: Re-heat the mixture until the oil redissolves completely. Add a small amount of additional solvent (10-20% more volume) to slightly reduce the supersaturation level upon cooling.[6]

  • Slow Down Cooling: This is the most critical parameter.

    • Allow the flask to cool slowly on the benchtop, insulated with glass wool or a towel.

    • For very stubborn cases, use a dewar filled with hot water and allow it to cool to room temperature over several hours.

  • Reduce Solution Polarity: If using a polar solvent, try adding a non-polar "anti-solvent" dropwise to the warm, dissolved solution until slight turbidity appears. Re-heat to clarify and then cool slowly. This technique, known as anti-solvent crystallization, can effectively induce crystallization.[7]

  • Scratch and Seed: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites. If you have a small amount of pure crystalline material from a previous batch, add a single "seed" crystal to the cooled, supersaturated solution to initiate growth.

Problem 2: No crystals form, even after extended cooling.

Q: My compound remains fully dissolved even after cooling the solution to room temperature and in an ice bath. What should I do?

Causality: This is a classic case of using too much solvent. The solution is stable and has not reached the necessary level of supersaturation to drive nucleation.[6]

Solution Protocol:

  • Reduce Solvent Volume: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator.[6] Periodically remove the flask from the heat and allow it to cool to check for crystal formation.

  • Introduce an Anti-Solvent: As described in Problem 1, carefully add a miscible solvent in which your compound is insoluble (an "anti-solvent"). For an ethyl-phenyl thiazole amine, if it is dissolved in a polar solvent like acetone or ethanol, a non-polar anti-solvent like hexanes or water could be effective.[7] Add the anti-solvent dropwise at room temperature until persistent cloudiness is observed, then add a drop or two of the primary solvent to redissolve and allow it to stand.

  • Consider a Different Solvent System: Your chosen solvent may be inappropriate. A systematic solvent screening is highly recommended (see protocol below).

Workflow for Systematic Solvent Screening

A logical approach to finding the right solvent is crucial. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

Caption: A decision workflow for single-solvent screening.

Problem 3: Crystallization is too rapid, yielding fine needles or powder.

Q: As soon as I remove my flask from the heat, a large amount of solid crashes out of solution. The resulting solid seems impure. Why?

Causality: Rapid crystallization, or "crashing out," traps impurities within the fast-forming crystal lattice, defeating the purpose of the purification.[6] This happens when the solution is too concentrated (highly supersaturated) or cools too quickly.

Solution Protocol:

  • Add More Solvent: Place the flask back on the heat source, redissolve the solid, and add more of the same solvent (10-50% excess). The goal is to find a balance where the compound stays in solution longer during the cooling phase.[6]

  • Utilize a Co-Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol, acetone). Then, while still hot, add a "poor" solvent (e.g., water, hexanes) dropwise until the solution becomes faintly cloudy. Add a few drops of the "good" solvent to clarify and then allow for slow cooling. This method provides finer control over the supersaturation level.

  • Controlled Cooling: Implement a very slow cooling profile. An insulated container or a programmable heating mantle set to a slow cooling ramp is ideal.

Problem 4: The crystallization yield is very low.

Q: I got beautiful crystals, but my final yield is less than 30%. Where did my compound go?

Causality: A low yield can result from several factors:

  • Using excessive solvent: A significant amount of the compound remains dissolved in the mother liquor even after cooling.[6]

  • Premature filtration: The crystallization process was not fully complete before filtration.

  • Inappropriate solvent choice: The compound has a relatively high solubility in the chosen solvent even at low temperatures.

Solution Protocol:

  • Check the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and evaporate the solvent. A large amount of solid residue indicates significant product loss.[6]

  • Concentrate and Re-cool: If there is substantial material in the mother liquor, concentrate it by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Optimize the Solvent System: Re-evaluate your solvent choice. A different solvent or solvent pair may provide a better yield. Refer to the solvent screening protocol.

  • Adjust pH (Advanced): For amines, crystallization can sometimes be improved by converting the amine to a salt (e.g., hydrochloride) and crystallizing the salt from a suitable solvent system.[8] The free base can then be regenerated. This is particularly useful if the free amine is oily or has very high solubility. A common method is to dissolve the amine in a minimal amount of a polar solvent and add HCl in diethyl ether.[8]

The Role of Impurities

Impurities are a primary antagonist in crystallization. Even at low concentrations, they can significantly impact the process.[4]

  • Inhibition of Nucleation: Impurities can adsorb to the surface of small molecular clusters, preventing them from reaching the critical size needed for nucleation and growth.

  • Disruption of Crystal Growth: Structurally similar impurities can become incorporated into the crystal lattice, introducing defects and potentially altering the crystal's morphology or even its polymorphic form.[9][10]

  • Oiling Out: Impurities can lower the melting point of the solid, leading to the formation of an oil instead of crystals.

Troubleshooting Impurity-Related Issues

Caption: A logical guide to addressing impurity-related crystallization problems.

Protocol: Purification with Activated Carbon

If your crude material has significant colored impurities, a charcoal treatment can be effective.

  • Dissolve the crude this compound in a suitable solvent at an elevated temperature.

  • Add a small amount of activated carbon (typically 1-2% by weight of your compound). Caution: Add carbon to a slightly cooled solution to avoid violent bumping.

  • Gently reflux the mixture for 5-10 minutes.

  • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon.

  • Proceed with the crystallization of the clarified filtrate as usual.

References

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Acta Crystallographica Section E. (n.d.). Crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate. [Link]

  • ACS Publications. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]

  • Cambridge University Press. (2019). The Influence of Impurities and Additives on Crystallization. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • ResearchGate. (n.d.). The influence of impurities and solvents on crystallization. [Link]

  • ResearchGate. (2003). Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. [Link]

  • PubChem. (n.d.). 4-(4-Fluorophenyl)-1,3-thiazol-2-amine. [Link]

  • Nature. (n.d.). Impact of impurities on crystal growth. [Link]

  • National Institutes of Health. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]

Sources

Reducing cytotoxicity of thiazole derivatives in normal cells

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: THZ-TOX-REDUCTION-001

Welcome to the Thiazole Optimization Support Hub. You are accessing this guide because your thiazole-based lead compounds are showing unacceptable cytotoxicity in normal cell lines (e.g., HEK293, HUVEC, Hepatocytes) or inconsistent viability data.

This guide is not a textbook; it is a troubleshooting manual designed to isolate the root cause of toxicity—whether it is artifactual (assay interference), metabolic (bioactivation), or structural (off-target binding).[1]

Quick Diagnostic: Where is the failure occurring?
SymptomProbable CauseGo To Module
Cells appear viable in MTT/MTS but dead under microscope.Chemical Interference: Compound is reducing the dye directly.[2][3]Module 1
Toxicity is high in liver cells (HepG2/Hepatocytes) but low in others.[1]Bioactivation: CYP450 is converting thiazole to reactive epoxides.[4]Module 2
Toxicity correlates linearly with concentration regardless of cell type.Non-Specific Membrane Lysis: Lipophilicity (LogP) is too high.[1]Module 3
Compound precipitates or requires >0.5% DMSO.Solubility/Solvent Toxicity: Vehicle effect masking true data.Module 4
Module 1: Assay Interference (The "False Viability" Trap)

The Issue: Thiazole rings, particularly those with thiol or amine substituents, possess intrinsic reducing potential.[1] They can chemically reduce tetrazolium salts (MTT, MTS, XTT) into colored formazan without live cells.[1][5] This creates a "false positive" for viability, masking the true cytotoxicity of your compound [1, 2].[2]

Diagnostic Protocol: Cell-Free Interference Check

  • Prepare culture medium without cells.[3]

  • Add your thiazole derivative at the highest test concentration (e.g., 50 µM).[1]

  • Add MTT/MTS reagent and incubate for 2 hours at 37°C.

  • Result: If the media turns purple/brown, your compound is chemically reactive. STOP using MTT.

The Fix: Switch to ATP or LDH Assays If interference is confirmed, migrate to an assay that does not rely on redox potential.

Assay TypeMechanismThiazole CompatibilityRecommendation
MTT/MTS Reductase activity (NAD(P)H)Low (High interference risk)Avoid for sulfur-rich scaffolds.
CellTiter-Glo (ATP) ATP quantitation (Luminescence)High Gold Standard. No chemical cross-reactivity.
LDH Release Membrane integrity (Enzymatic)Medium Good for confirming necrosis, but thiazoles can sometimes inhibit LDH enzyme directly.[1]
Module 2: Metabolic Bioactivation (The "Hepatotoxicity" Spike)

The Issue: The thiazole ring is not inert. In metabolically active cells (like hepatocytes), Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) can attack the C4-C5 double bond or the sulfur atom. This generates highly reactive epoxides or sulfoxides that covalently bind to cellular proteins, leading to immune-mediated toxicity or necrosis [3, 4].

Mechanism of Failure:

  • Epoxidation: CYP450 targets the C4=C5 bond.

  • Ring Opening: The epoxide is unstable and opens, forming a reactive thiourea or dicarbonyl intermediate.

  • Adduct Formation: These electrophiles bind to glutathione (GSH) or cellular proteins.

The Fix: Structural Blocking (SAR) You must "harden" the metabolic soft spots.

  • Strategy A: C5-Blocking. Introduce a Fluorine (F) or Methyl (CH3) group at the C5 position. This sterically and electronically hinders CYP attack.

  • Strategy B: Bioisostere Replacement. If toxicity persists, replace the thiazole with an Isothiazole or Pyrazole .[1] These are often less prone to epoxidation while maintaining similar geometry [4].

Bioactivation Thiazole Thiazole Scaffold CYP CYP450 Attack (Liver Microsomes) Thiazole->CYP Block Structural Fix: Add F/CH3 at C5 Thiazole->Block Epoxide Reactive Epoxide/Sulfoxide (Toxic Intermediate) CYP->Epoxide Bioactivation Toxicity Covalent Protein Binding (Cell Death) Epoxide->Toxicity Depletes GSH Safe Metabolically Stable (Reduced Toxicity) Block->Safe Blocks CYP

Figure 1: Mechanism of thiazole bioactivation and the structural "blocking" strategy to prevent protein adduct formation.

Module 3: Non-Specific Membrane Toxicity (Lipophilicity)[1]

The Issue: Thiazole derivatives often require hydrophobic substituents (phenyl rings, alkyl chains) for potency.[1] If the calculated LogP (cLogP) exceeds 3.5–4.0, the compound may act as a detergent, dissolving into cell membranes indiscriminately rather than binding a specific target [5].[1]

Diagnostic:

  • Toxicity is rapid (< 2 hours).[1]

  • Toxicity occurs in all cell types (cancer and normal) equally.

The Fix: Polarity Tuning Modify the scaffold to lower cLogP without losing potency.

  • Introduce "Solubilizing" Tails: Add a morpholine, piperazine, or solubilizing ether chain to the phenyl ring attached to the thiazole.[1]

  • Reduce Aromaticity: Replace a phenyl substituent with a saturated heterocycle (e.g., tetrahydropyran).[1]

Target Metrics:

  • cLogP: Aim for 2.0 – 3.5.

  • Ligand Efficiency (LE): Ensure you aren't just adding grease to improve potency.[1]

Module 4: Formulation & Solubility (The "Vehicle" Effect)

The Issue: Thiazoles are notoriously insoluble in aqueous media. Researchers often compensate by using high concentrations of DMSO (>1%). DMSO itself causes differentiation in some cells and membrane porosity in others, confounding toxicity data [1].[1]

Protocol: The "Solubility Rescue" Formulation Do not simply increase DMSO. Use a carrier system to shield normal cells from free drug aggregates.

  • Cyclodextrin Complexation:

    • Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

    • Protocol: Dissolve compound in 100% DMSO (1000x stock).[1] Dilute into culture media containing 10-20% HP-β-CD. The cyclodextrin encapsulates the hydrophobic thiazole, improving solubility and reducing direct membrane contact toxicity.

  • BSA Conjugation:

    • Pre-incubate your compound with Bovine Serum Albumin (BSA) in the media before adding to cells. BSA binds lipophilic drugs, buffering the free concentration and preventing precipitation crystals which physically damage cells.

Summary of Recommendations
IssueTechnical SolutionValidation Step
False Viability Data Switch to CellTiter-Glo (ATP) Run cell-free media blank with compound.
Hepatotoxicity Block C5 position (Fluorine) Perform GSH-trapping assay in microsomes.
Membrane Lysis Lower cLogP (<3.5) Add morpholine/polar groups; check RBC hemolysis.
Precipitation Use HP-β-CD carrier Check turbidity/microscopy before assay.
References
  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. Retrieved from [1]

  • Clyte. (2025). Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS). Retrieved from

  • Dalvie, D., et al. (2021).[1] Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology. Retrieved from [1]

  • Subramanian, R., et al. (2010).[1] Cytochrome P450-mediated epoxidation of 2-aminothiazole-based AKT inhibitors: identification of novel GSH adducts. Chemical Research in Toxicology. Retrieved from

  • Polkam, N., et al. (2015).[1] Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives. PMC. Retrieved from [1]

Sources

Technical Support Center: 4-(4-Ethylphenyl)-1,3-thiazol-2-amine Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Selectivity & Troubleshooting Assay Interference

Status: Active | Ticket: #SAR-2-AT-ETHYL | Lead Scientist: Dr. A. Vance

Introduction: The "Privileged" vs. "Promiscuous" Paradox

Welcome to the Technical Support Center. You are likely working with 4-(4-Ethylphenyl)-1,3-thiazol-2-amine because it appeared as a hit in a high-throughput screen (HTS) or fragment-based campaign.

The Reality Check: The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs like Riluzole and Abemaciclib. However, it is also classified as a PrAT (Promiscuous 2-Aminothiazole) .[1][2][3] Without rigorous optimization, this specific molecule (with its lipophilic 4-ethylphenyl tail) is prone to non-specific hydrophobic aggregation and pan-assay interference (PAINS).

This guide is structured to help you distinguish true biological activity from assay artifacts and then guide you through structural modifications (SAR) to engineer genuine selectivity.

Module 1: Troubleshooting "False" Selectivity (Assay Interference)

User Question: "My compound shows inhibition across multiple unrelated kinase assays (IC50 ~5-10 µM). Is this real?"

Diagnosis: Likely Colloidal Aggregation . The 4-ethylphenyl group increases lipophilicity (cLogP ~3.2), making the molecule prone to forming micelles that sequester enzymes non-specifically.

Step-by-Step Validation Protocol

Before attempting chemical modification, you must validate the hit using this self-validating workflow.

Experiment A: The Detergent Challenge

Aggregators are sensitive to non-ionic detergents. True binders are not.

  • Prepare Assay Buffer: Standard kinase/enzyme buffer.

  • Condition A (Control): Run dose-response curve (0.1 nM to 100 µM) without detergent.

  • Condition B (Test): Run dose-response curve with0.01% or 0.1% Triton X-100 (freshly prepared).

  • Analysis:

    • If IC50 shifts significantly (e.g., from 5 µM to >100 µM)

      
      Artifact (Aggregation). 
      
    • If IC50 remains stable

      
      True Binder. 
      
Experiment B: The Thiol Reactivity Check

2-aminothiazoles can undergo redox cycling or form covalent adducts if the C5 position is unsubstituted.

  • Add Reducing Agent: Perform the assay in the presence of 1–5 mM DTT or β-mercaptoethanol.

  • Observation: If activity disappears with DTT, the compound may be acting via non-specific oxidation of the protein target's cysteine residues.

Decision Logic Diagram (Graphviz)

ValidationLogic Start Hit Identified: This compound Detergent Run Assay + 0.01% Triton X-100 Start->Detergent Result1 IC50 Increases > 10-fold Detergent->Result1 Sensitive Result2 IC50 Unchanged Detergent->Result2 Resistant Conclusion1 DISCARD: Aggregator/Artifact Result1->Conclusion1 Redox Run Assay + 2mM DTT Result2->Redox Result3 Activity Lost Redox->Result3 Sensitive Result4 Activity Retained Redox->Result4 Resistant Result3->Conclusion1 Conclusion2 PROCEED: Valid Hit Result4->Conclusion2

Caption: Validation workflow to rule out PAINS (Pan-Assay Interference Compounds) mechanisms before SAR initiation.

Module 2: Chemical Synthesis & Purity

User Question: "I am synthesizing the compound via Hantzsch reaction, but the product is colored and selectivity data is inconsistent between batches."

Diagnosis: Trace impurities (unreacted


-bromoketone or thiourea dimers) are notoriously toxic and active in biological assays. The "ethyl" group is stable, but the thiazole ring formation requires precise control.
Optimized Hantzsch Synthesis Protocol

Do not rely on "crude" precipitation. Selectivity studies require >98% purity.

Reagents:

  • 4-Ethyl-phenacyl bromide (or

    
    -bromo-4-ethylacetophenone).
    
  • Thiourea.[4][5][6][7]

  • Solvent: Ethanol (absolute).

Procedure:

  • Stoichiometry: Use exactly 1.0 eq of ketone to 1.1 eq of thiourea. Excess thiourea is easier to remove than the lachrymatory bromoketone.

  • Reflux: Heat at reflux (78°C) for 2–4 hours. Do not overheat ; this causes oxidative dimerization of the thiazole.

  • Workup (Critical Step):

    • Cool to room temperature.[5][7]

    • Basify with aqueous Ammonium Hydroxide (

      
      ) to pH 9–10. (The HBr salt precipitates first; you need the free base).
      
    • Filter the solid.[5]

  • Purification: Recrystallize from Ethanol/Water (4:1) .

    • Note: If the crystals are yellow/orange, impurities are present. Pure 2-aminothiazoles are typically white or pale beige.

  • QC Check: Run LC-MS. Look for the

    
     peak at 205.08 m/z .
    

Module 3: Structural Modification (SAR) for Selectivity

User Question: "The compound is real, but it hits CK2, EGFR, and Tubulin. How do I make it selective for just ONE kinase?"

Strategy: You must transition from a "Fragment" to a "Lead." The 4-ethylphenyl group is a generic hydrophobic anchor. You need to add directional interactions .

The Selectivity Toolbox
Modification ZoneTarget EffectChemical Strategy
Zone A: The Amine (N-2) Solubility & H-Bonding This is your primary handle. Acylate to form an amide (reduces metabolic liability) or alkylate to reach the "sugar pocket" of kinases.
Zone B: The C-5 Position Steric Filter The C-5 position is currently "open" (H). Halogenation (Cl/Br) here can fill small hydrophobic pockets and block metabolic oxidation.
Zone C: The Ethyl Group Hydrophobic Depth The ethyl group is flexible. Rigidify it (e.g., cyclopropyl) or extend it to reach the "back pocket" (Gatekeeper residue).
Specific SAR Recommendations
1. To Target Kinase ATP Pockets (e.g., CK2)

The 2-aminothiazole mimics the adenine ring of ATP. To gain selectivity:

  • Action: Convert the free amine (

    
    ) into an Amide .
    
  • Rationale: Free amines are promiscuous H-bond donors/acceptors. Amides are more directional.

  • Example: React with benzoic acid derivatives.

    • Ref: 2-aminothiazole derivatives are known allosteric modulators of CK2 when coupled with carboxylic acids [1].

2. To Reduce Tubulin Toxicity

Small 4-aryl-2-aminothiazoles often inhibit tubulin polymerization (similar to Combretastatin).

  • Action: Bulky substitution at the C-5 position of the thiazole ring.

  • Rationale: The tubulin colchicine site is narrow. Placing a Methyl or Chloro group at C-5 creates a steric clash, abolishing tubulin binding while potentially retaining kinase activity.

3. To Escape "Flat" Binding (Solubility)
  • Action: Replace the phenyl ring with a saturated heterocycle (e.g., piperidine) or add a solubilizing tail to the ethyl chain.

  • Rationale: Increasing

    
     (fraction of sp3 carbons) improves solubility and reduces non-specific hydrophobic binding.
    
Visual SAR Strategy (Graphviz)

SAR_Strategy Core Core Scaffold: This compound ZoneN2 N-2 Amine (H-Bond Donor) Core->ZoneN2 ZoneC5 C-5 Position (Metabolic Hotspot) Core->ZoneC5 ZonePh 4-Ethylphenyl (Hydrophobic Anchor) Core->ZonePh ModN2 Strategy: Acylation/Urea Effect: Directional H-bonding (Selectivity) ZoneN2->ModN2 ModC5 Strategy: Chlorination/Methylation Effect: Blocks Metabolism & Tubulin Binding ZoneC5->ModC5 ModPh Strategy: Rigidification Effect: Induces specific fit (e.g., Cyclopropyl) ZonePh->ModPh

Caption: Structural Activity Relationship (SAR) map for evolving the ethyl-aminothiazole scaffold.

References

  • Engel, J., et al. (2019). "2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2."[8] Journal of Medicinal Chemistry.

  • Devine, S. M., et al. (2015). "Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold." Journal of Medicinal Chemistry.

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry.

  • BenchChem Protocols. "Hantzsch Thiazole Synthesis for 4-Phenylthiazole Derivatives."

Sources

Hantzsch Thiazole Synthesis: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the Nuances of a Classic Reaction: A Guide to Troubleshooting Common Side Reactions in Hantzsch Thiazole Synthesis

Welcome to the Technical Support Center for Hantzsch Thiazole Synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth technical insights and practical troubleshooting advice. The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Arthur Hantzsch in 1887, is a powerful tool for constructing the thiazole core, a prevalent scaffold in numerous pharmaceuticals.[1][2] While often lauded for its high yields and reliability, this condensation reaction between an α-haloketone and a thioamide is not without its complexities.[3][4][5] This guide will delve into the common side reactions that can arise, explain their mechanistic origins, and provide actionable strategies to mitigate their formation, ensuring the successful synthesis of your target thiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism. It begins with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone. Finally, a dehydration step leads to the formation of the aromatic thiazole ring.[1][3][4]

Q2: Why am I experiencing low yields in my Hantzsch thiazole synthesis?

Low yields can stem from a variety of factors, including suboptimal reaction conditions (temperature, solvent, reaction time), the purity of your starting materials, incorrect stoichiometry of reactants, and the formation of unwanted side products. A systematic approach to troubleshooting these variables is crucial for optimizing your reaction.

Q3: What are the most common side reactions to be aware of?

The most frequently encountered side reactions include the formation of a regioisomeric impurity, the 3-substituted 2-imino-2,3-dihydrothiazole, particularly under acidic conditions. Other potential side reactions can include the formation of bis-thiazoles and the persistence of the 4-hydroxythiazoline intermediate.

Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed breakdown of common problems encountered during Hantzsch thiazole synthesis, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Suboptimal Temperature: The reaction often requires heating to proceed efficiently.- Ensure the reaction is heated to the appropriate temperature for your specific substrates. A common starting point is refluxing in ethanol (around 78°C).[2] - Consider using microwave irradiation, which has been shown to reduce reaction times and improve yields in some cases.[6]
2. Incorrect Solvent: The choice of solvent can significantly impact reaction rate and yield.- Ethanol and methanol are common solvents. However, exploring other options like isopropanol or acetonitrile may be beneficial depending on the solubility of your reactants.
3. Impure Starting Materials: Impurities in the α-haloketone or thioamide can lead to competing side reactions.- Ensure the purity of your starting materials. Recrystallize or distill them if necessary.
4. Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.- While a 1:1 stoichiometry is typical, using a slight excess of the thioamide can sometimes drive the reaction to completion.
Formation of an Unexpected Isomer 1. Acidic Reaction Conditions: The presence of acid can promote the formation of the 3-substituted 2-imino-2,3-dihydrothiazole regioisomer.- Maintain neutral or slightly basic reaction conditions to favor the formation of the desired 2-aminothiazole. This can be achieved by adding a non-nucleophilic base like sodium bicarbonate or triethylamine.
Presence of Multiple By-products on TLC 1. Formation of Bis-thiazoles: If the α-haloketone or a reactant derived from it has a second reactive site, dimerization can occur.- Carefully control the stoichiometry of the reactants. Using a slight excess of the thioamide can sometimes minimize the self-condensation of the α-haloketone.
2. Incomplete Dehydration: The 4-hydroxythiazoline intermediate may not fully dehydrate to the final thiazole.- Ensure adequate heating and reaction time to promote the dehydration step. The addition of a dehydrating agent or performing the reaction in a solvent that azeotropically removes water might be beneficial.
Difficulty in Product Purification 1. Similar Polarity of Product and By-products: The desired thiazole and its regioisomeric impurity can have very similar polarities, making chromatographic separation challenging.- If separation by column chromatography is difficult, consider recrystallization from a suitable solvent system. - Derivatization of the mixture can sometimes facilitate separation. For example, the trifluoroacetate derivatives of the two isomers have been reported to show different IR characteristics, which could potentially be exploited for separation.

In-Depth Analysis of Common Side Reactions

Formation of 3-Substituted 2-Imino-2,3-dihydrothiazole: The Regioselectivity Challenge

The Problem: When using N-monosubstituted thioureas, the Hantzsch synthesis can yield two regioisomeric products: the expected 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole.

The Mechanism: The regioselectivity of the reaction is highly dependent on the pH of the reaction medium.

  • Under Neutral or Basic Conditions: The initial S-alkylation of the thiourea is followed by cyclization where the more nucleophilic nitrogen (the one not bearing the substituent) attacks the carbonyl carbon. Subsequent dehydration leads to the desired 2-(N-substituted amino)thiazole.

  • Under Acidic Conditions: Protonation of the thioamide can occur on both nitrogen and sulfur atoms. Protonation of the substituted nitrogen can increase the electrophilicity of the thiocarbonyl carbon, but more importantly, it can influence which nitrogen atom acts as the nucleophile during the cyclization step. Under strongly acidic conditions, the reaction can favor the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[1]

G

Troubleshooting and Prevention:

  • pH Control: The most effective way to avoid the formation of the imino-dihydrothiazole isomer is to maintain a neutral or slightly basic pH throughout the reaction. This can be achieved by using a non-nucleophilic base such as sodium bicarbonate, potassium carbonate, or triethylamine.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to detect the formation of multiple products. The two isomers often have slightly different Rf values.

  • Spectroscopic Analysis: 1H NMR spectroscopy can be used to distinguish between the two isomers. The chemical shift of the proton at the C5 position of the thiazole ring is characteristically different for the two structures.[1]

Formation of Bis-Thiazoles: A Dimerization Issue

The Problem: In some cases, a "bis-thiazole" or dimeric by-product can be formed, leading to a decrease in the yield of the desired monomeric thiazole.

The Mechanism: The formation of bis-thiazoles is more likely to occur when the α-haloketone starting material, or an intermediate derived from it, possesses a second electrophilic site that can react with another molecule of the thioamide or a thiazole intermediate. For instance, if the R-group on the α-haloketone contains a leaving group, a second Hantzsch reaction can occur.

G

Troubleshooting and Prevention:

  • Purity of Starting Materials: Ensure that your α-haloketone is not contaminated with di-halogenated species.

  • Stoichiometry Control: Precise control over the stoichiometry of the reactants is crucial. Using a slight excess of the thioamide may help to consume the α-haloketone before it can undergo further reactions.

  • Reaction Conditions: Lowering the reaction temperature or reducing the reaction time may help to minimize the formation of these dimeric by-products, although this could also impact the overall conversion rate.

The Persistent Intermediate: 4-Hydroxythiazoline

The Problem: The final step of the Hantzsch synthesis is the dehydration of a 4-hydroxythiazoline intermediate to form the aromatic thiazole ring. Under certain conditions, this dehydration can be incomplete, leading to the isolation of the hydroxythiazoline as a by-product.

The Mechanism: The cyclization of the S-alkylated intermediate leads to the formation of a tetrahedral intermediate which, upon proton transfer, gives the 4-hydroxy-4,5-dihydrothiazole (4-hydroxythiazoline). This intermediate is often unstable and readily eliminates a molecule of water to form the stable aromatic thiazole.

G

Troubleshooting and Prevention:

  • Reaction Temperature and Time: Ensure the reaction is heated for a sufficient duration at an appropriate temperature to drive the dehydration to completion.

  • Acid or Base Catalysis: The dehydration step can often be facilitated by the presence of a catalytic amount of acid or base. However, care must be taken with acid catalysis to avoid the formation of the imino-dihydrothiazole isomer as discussed previously.

  • Work-up Procedure: The work-up conditions can also influence the stability of the hydroxythiazoline. Acidic work-up conditions may promote dehydration.

Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis

This protocol provides a general procedure for the synthesis of 2-amino-4-phenylthiazole and can be adapted for other substrates.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Ethanol

  • 5% Sodium Carbonate Solution

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromoacetophenone (1.0 eq) in ethanol.

  • Add thiourea (1.0-1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78°C) and stir for 2-4 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the reaction is complete (as indicated by the disappearance of the starting materials), allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate while stirring.

  • The product should precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with cold deionized water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[3]

Protocol for Analysis of Side Products by 1H NMR

Sample Preparation:

  • Dissolve a small amount of the crude reaction mixture or the purified product in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

Data Acquisition:

  • Acquire a standard 1H NMR spectrum.

Data Analysis:

  • Desired 2-Aminothiazole: Look for the characteristic singlet for the proton at the C5 position of the thiazole ring.

  • 3-Substituted 2-Imino-2,3-dihydrothiazole Isomer: The corresponding proton in the isomeric side product will appear at a different chemical shift, often upfield or downfield depending on the substituents.[1]

  • Unreacted Starting Materials: Identify the signals corresponding to the α-haloketone and thioamide.

  • Integration: Use the integration of the characteristic peaks to estimate the relative amounts of the desired product and the side products in the mixture.

Conclusion

The Hantzsch thiazole synthesis is a robust and widely used method for the preparation of thiazole derivatives. However, a thorough understanding of the potential side reactions and the factors that influence their formation is essential for successful and efficient synthesis. By carefully controlling reaction parameters such as pH, temperature, and stoichiometry, and by employing appropriate analytical techniques to monitor the reaction, researchers can minimize the formation of unwanted by-products and obtain their target thiazoles in high yield and purity. This guide provides a foundation for troubleshooting common issues, and we encourage researchers to consult the cited literature for more detailed information on specific applications.

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Gomha, S. M., Abdel-Aziz, H. M., & Abdel-Rahman, A. H. (2021).
  • Bouherrou, A., et al. (2017).
  • Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Kamila, S., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. Tetrahedron Letters, 53(37), 5026-5029.
  • Wang, Z. (2010). Hantzsch Thiazole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • SynArchive. (2024). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2021). Thiazoles and Bisthiazoles. In Encyclopedia. MDPI.
  • Sravanthi, T., & Lakshmi, P. K. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 163-168.
  • Saliyeva, L. N., et al. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules, 27(11), 3596.
  • Maiti, B., & Mohurle, S. (2023). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances, 13(45), 31631-31651.
  • Farghaly, T. A., et al. (2022). Synthesis and X‐ray Characterization of 4,5‐Dihydropyrazolyl‐Thiazoles Bearing a Coumarin Moiety. ChemistrySelect, 7(22), e202201108.
  • Al-Ostath, A., et al. (2021). A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. Journal of Chemical Reviews, 3(2), 111-122.
  • Ibrahim, S. A., & Rizk, H. F. (2020).
  • ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Characterization of New 4-Hydroxy-1,3-thiazoles. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1436.
  • Al-Adiwish, W. M., et al. (2020). Synthesis and Characterization of Some New 4,5-Dihydropyrazolyl Thiazoles. Journal of University of Babylon for Pure and Applied Sciences, 28(1), 1-11.
  • El-Faham, A., et al. (2021). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 26(16), 4945.
  • Al-Ghorbani, M., et al. (2024). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances, 14(40), 28886-28915.
  • Al-Mousawi, S. M., et al. (2016).
  • Vaskevych, A. I., et al. (2022). Substituted 2-[(2-Oxo-2H-[1][4][7]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with Thiazole and Thiadiazole Fragments: Synthesis, Physicochemical Properties, Cytotoxicity, and Anticancer Activity. Pharmaceuticals, 15(7), 861.

Sources

Scaling up the synthesis of 4-(4-Ethylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've seen many researchers navigate the intricacies of heterocyclic synthesis. Scaling up the production of novel compounds like 4-(4-Ethylphenyl)-1,3-thiazol-2-amine is a common goal, yet it presents unique challenges that aren't always covered in standard literature. This technical support guide is designed to bridge that gap. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's causality, troubleshoot common failure points, and offer practical solutions rooted in extensive field experience.

The synthesis of 2-aminothiazoles is a cornerstone of medicinal chemistry, with the Hantzsch thiazole synthesis being the most reliable and widely adopted method.[1][2] This reaction, dating back to the late 19th century, involves the condensation of an α-haloketone with a thioamide.[3][4] Its enduring popularity is a testament to its high yields and operational simplicity.[3][4]

This guide will focus exclusively on the Hantzsch synthesis for preparing this compound, providing you with the necessary protocols, troubleshooting insights, and foundational knowledge to successfully scale your synthesis from the benchtop to pilot scale.

Core Synthesis Protocol: Hantzsch Thiazole Synthesis

This protocol details the synthesis of this compound from 2-bromo-1-(4-ethylphenyl)ethan-1-one and thiourea. The underlying principle is an initial SN2 reaction, followed by intramolecular cyclization and dehydration to form the stable, aromatic thiazole ring.[3][4]

Experimental Workflow

G reagent_prep Reagent Preparation & Stoichiometry reaction_setup Reaction Setup (Solvent, Stirring) reagent_prep->reaction_setup heating Heating & Reflux (Reaction Monitoring via TLC) reaction_setup->heating workup Aqueous Workup (Neutralization & Quenching) heating->workup isolation Product Isolation (Vacuum Filtration) workup->isolation purification Purification (Recrystallization) isolation->purification analysis Analysis (NMR, MP, Yield) purification->analysis

Caption: High-level experimental workflow for the synthesis.

Reagents and Materials
ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
2-bromo-1-(4-ethylphenyl)ethan-1-one227.100.051.011.35 g
Thiourea76.120.061.24.57 g
Ethanol (95%)---100 mL
Sodium Bicarbonate (Sat. aq. soln.)---~150 mL
Step-by-Step Methodology
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromo-1-(4-ethylphenyl)ethan-1-one (11.35 g, 0.05 mol) and thiourea (4.57 g, 0.06 mol).

    • Scientist's Note: A slight excess of thiourea (1.1-1.2 equivalents) is used to ensure the complete consumption of the more expensive α-bromoketone and to drive the reaction to completion.

  • Solvent Addition: Add 100 mL of 95% ethanol to the flask. Stir the mixture to form a suspension.

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-3 hours.

    • Scientist's Note: The reaction progress should be monitored every 30-60 minutes using Thin Layer Chromatography (TLC). Develop the TLC plate in a mobile phase such as 50% ethyl acetate/50% hexane. The disappearance of the α-bromoketone spot indicates reaction completion.

  • Cooling and Workup: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A precipitate of the hydrobromide salt of the product may form.

  • Neutralization and Precipitation: Slowly pour the cooled reaction mixture into a beaker containing ~150 mL of a saturated aqueous sodium bicarbonate solution while stirring.

    • Scientist's Note: This step is crucial. It neutralizes the hydrobromic acid (HBr) formed during the reaction, converting the product from its soluble salt form to the insoluble free base, causing it to precipitate out of the solution.[3]

  • Product Isolation: Stir the resulting thick suspension for 15-20 minutes, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove any inorganic salts and residual ethanol.

  • Drying: Allow the product to air-dry on the filter for 30 minutes, then transfer the solid to a watch glass and dry to a constant weight, either in a vacuum oven at 50°C or by air drying. The crude product is often pure enough for many applications.[3]

  • Purification (Optional): For higher purity, the crude solid can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.

Troubleshooting Guide

Question: My reaction yield is very low or I isolated no product. What went wrong?

Answer: This is a common issue that can typically be traced back to one of four areas:

  • Reagent Quality: The α-bromoketone starting material, 2-bromo-1-(4-ethylphenyl)ethan-1-one, is a lachrymator and can be unstable over long-term storage. It can decompose, leading to a lower effective concentration.

    • Solution: Verify the purity of your α-bromoketone via ¹H NMR before starting. If it has degraded, consider re-synthesizing it by brominating 4-ethylacetophenone or purifying the existing stock.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Always monitor the reaction by TLC. If the starting ketone is still present after the recommended 3 hours, extend the reflux time. Ensure your heating source is maintaining the proper temperature for reflux.

  • Improper Workup: The product will remain in the aqueous solution if the mixture is not sufficiently neutralized. The 2-aminothiazole is basic and forms a water-soluble hydrobromide salt.

    • Solution: After adding the reaction mixture to the bicarbonate solution, check the pH with litmus paper or a pH meter. It should be basic (pH 8-9). If it is still acidic or neutral, add more saturated sodium bicarbonate solution until the pH is stable in the basic range.[5]

  • Excessive Water in Solvent: Using a very low grade of ethanol with high water content can sometimes hinder the reaction, although the Hantzsch synthesis is generally robust.

    • Solution: Use reagent-grade ethanol (95% or higher) for best results.

Question: My final product is discolored (e.g., yellow or brown) and shows multiple spots on TLC. How can I resolve this?

Answer: Product discoloration and impurities often stem from side reactions, which can be minimized through careful control of reaction conditions.

  • Cause - Overheating: Excessive heat can lead to the decomposition of reagents and the formation of polymeric side products.

    • Solution: Use a temperature-controlled heating mantle or oil bath. Maintain a gentle, controlled reflux rather than vigorous boiling.

  • Cause - Impure Starting Materials: As mentioned above, impurities in the α-bromoketone can carry through or cause side reactions.

    • Solution: Ensure high-purity starting materials.

  • Purification Strategy: If you have an impure product, recrystallization is the most effective purification method.

    • Protocol: Dissolve the crude solid in a minimum amount of hot ethanol. If the solution is colored, you can add a small amount of activated charcoal and hot filter it to remove colored impurities. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Question: I'm trying to scale the reaction from 5 grams to 50 grams, but my yield has dropped significantly. Why is this happening?

Answer: Scale-up issues are rarely about chemistry and almost always about chemical engineering principles like heat and mass transfer.

  • Inefficient Mixing: A magnetic stir bar that is adequate for a 100 mL flask is insufficient for a 1 L flask. Pockets of the reaction mixture will be improperly mixed, leading to localized concentration and temperature gradients, which promotes side reactions.

    • Solution: Use an overhead mechanical stirrer for reactions larger than 500 mL to ensure efficient and homogenous mixing.

  • Poor Heat Transfer: The surface-area-to-volume ratio decreases as the flask size increases. This means it takes longer to heat the mixture to reflux and, more critically, it's harder to dissipate heat if the reaction becomes exothermic.

    • Solution: Monitor the internal temperature of the reaction with a thermocouple. Apply heat gradually. For very large scales, consider a reactor vessel with a heating/cooling jacket for precise temperature control.

  • Workup and Isolation: Handling larger volumes during precipitation and filtration can lead to mechanical losses.

    • Solution: Ensure your filtration apparatus is appropriately sized for the scale. Scrape the beaker and transfer funnel carefully to recover all precipitated product. Wash the filter cake efficiently but avoid excessive solvent that could dissolve some product.

Frequently Asked Questions (FAQ)

Q1: What is the detailed mechanism for the Hantzsch Thiazole Synthesis?

A1: The mechanism proceeds in three main stages: Nucleophilic attack, cyclization, and dehydration/aromatization.[3] The sulfur atom of thiourea acts as the nucleophile, attacking the electrophilic carbon of the α-bromoketone. This is followed by an intramolecular condensation to form the five-membered ring, which then eliminates water to form the stable aromatic thiazole.

G cluster_steps Reaction Pathway R1 Thiourea I1 Isothiouronium Salt (S-alkylation) R1->I1 SN2 Attack R2 α-Bromoketone I2 Hydroxythiazoline (Cyclization) I1->I2 Intramolecular Condensation P 2-Aminothiazole I2->P Dehydration

Caption: Mechanism of the Hantzsch thiazole synthesis.

Q2: Why is thiourea used? Can other thioamides be used?

A2: Thiourea is used because it provides the N-C-S backbone required and results in a 2-amino substituted thiazole, a common and valuable scaffold in medicinal chemistry.[2] Other thioamides (R-C(S)NH₂) can absolutely be used, and this is a primary way to introduce diversity at the 2-position of the thiazole ring.

Q3: What are the critical safety precautions I should take?

A3: Safety is paramount.

  • α-Haloketones: These compounds are often lachrymatory (tear-inducing) and skin irritants. Always handle them in a well-ventilated fume hood while wearing gloves, safety goggles, and a lab coat.

  • Thiourea: Thiourea is classified as a substance suspected of causing cancer and damaging fertility or the unborn child.[6][7] It is also harmful if swallowed. Avoid inhaling the powder by handling it carefully in a fume hood and always wear appropriate personal protective equipment (PPE).

  • General Precautions: As the reaction is heated in a flammable solvent (ethanol), ensure no open flames are nearby and that the heating apparatus is properly set up and monitored.

Q4: How do I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broaden the range.

  • NMR Spectroscopy: ¹H and ¹³C NMR are definitive for structure confirmation. For this compound, you should expect to see signals corresponding to the ethyl group, the aromatic protons on the phenyl ring, a singlet for the proton on the thiazole ring, and a broad singlet for the -NH₂ protons.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. PMC - NIH. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Rai, H. (2025). Synthesis and Applications of Thiazole Derivatives in Green Chemistry. International Journal of Pharmaceutical Sciences, 3(11), 3836-3853. Retrieved from [Link]

  • Gomha, S. M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. Retrieved from [Link]

  • Priya, R., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Retrieved from [Link]

  • Aydın, A., et al. (2018). Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved from [Link]

  • Forlani, L., et al. (1986). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Retrieved from [Link]

  • Kołaczek, A., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC - NIH. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • Zhang, H., et al. (2018). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PMC - NIH. Retrieved from [Link]

  • Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • Carl ROTH. (n.d.). Safety Data Sheet: Thiourea. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2023). Safety Data Sheet: thiourea. Retrieved from [Link]

  • Redox. (2022). Safety Data Sheet Thiourea. Retrieved from [Link]

  • Ghorbani-Vaghei, R., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. Retrieved from [Link]

  • Google Patents. (n.d.). AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.
  • IPCS. (1993). THIOUREA. Retrieved from [Link]

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Technical Support Center: Interpreting NMR Spectra of Complex Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for NMR analysis of complex thiazole derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the structural elucidation of these vital heterocyclic compounds. Thiazoles are a cornerstone in many pharmaceuticals and biologically active molecules, making their precise characterization paramount.[1][2][3][4] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate the intricacies of their NMR spectra.

Frequently Asked Questions (FAQs)

Q1: Why do the thiazole ring protons have such a wide range of chemical shifts?

A1: The chemical shifts of the thiazole ring protons (H2, H4, and H5) are highly sensitive to their electronic environment and typically resonate in the aromatic region, generally between 7.27 and 8.77 ppm.[1] This significant downfield shift is a result of the diamagnetic ring current generated by the delocalized π-electrons, which is indicative of the thiazole ring's aromatic character.[1] The specific position of each proton's signal is influenced by the electronegativity of the adjacent heteroatoms (N and S) and the nature of any substituents on the ring.[5]

Q2: I'm seeing more signals in my 1H NMR spectrum than I expect for my target thiazole derivative. What are the likely causes?

A2: The presence of unexpected peaks in your spectrum can often be attributed to a few common sources:

  • Residual Solvents: Traces of solvents used during synthesis or purification (e.g., ethyl acetate, dichloromethane, acetone) are a frequent cause of extraneous signals.[6]

  • Starting Materials or Byproducts: Incomplete reactions or side reactions can lead to the presence of unreacted starting materials or synthetic byproducts in your final sample.[6][7]

  • Isomers: If your molecule contains bulky substituents, you may be observing a mixture of rotational isomers (rotamers) due to restricted bond rotation.[6]

  • Tautomers: Certain thiazole derivatives can exist in different tautomeric forms, each giving rise to a distinct set of NMR signals.[6]

Q3: My observed chemical shifts don't match the literature values for a similar thiazole compound. Why might this be?

A3: Discrepancies between your experimental data and literature values can arise from several factors:

  • Solvent Effects: The choice of NMR solvent can significantly influence chemical shifts.[6][8][9] A spectrum recorded in a non-polar solvent like benzene-d₆ will often exhibit different chemical shift patterns compared to one recorded in a more polar solvent like CDCl₃ or DMSO-d₆ due to solvent-solute interactions.[6][8][9]

  • Substituent Effects: The electronic properties of substituents on the thiazole ring have a profound impact on the chemical shifts of the ring protons and carbons.[5][6] Electron-donating groups will generally cause upfield shifts (lower ppm values), while electron-withdrawing groups will lead to downfield shifts (higher ppm values).[6]

  • Concentration: Sample concentration can affect chemical shifts due to intermolecular interactions.[6] It's always good practice to report the concentration at which the spectrum was acquired.

Troubleshooting Guide: Specific Experimental Issues

Problem 1: Ambiguous Assignment of Thiazole Ring Protons

"I have a disubstituted thiazole, and I'm unsure how to definitively assign the signals for the H2, H4, and H5 protons."

Causality and Solution:

The chemical shifts of the thiazole protons are influenced by the electronegativity of the neighboring nitrogen and sulfur atoms, as well as the electronic effects of substituents. Generally, the H2 proton, being positioned between two heteroatoms, is the most deshielded and appears furthest downfield.[5] However, strong electron-withdrawing or -donating groups can alter this expected order.

Step-by-Step Protocol for Proton Assignment:

  • Initial Assessment: Begin by examining the chemical shift values. The proton with the highest ppm value is a strong candidate for H2.

  • Analyze Coupling Constants: The through-bond coupling constants (J-coupling) between the thiazole protons are characteristic. The coupling between H4 and H5 (³JHH) is typically in the range of 3-4 Hz.[10] The coupling between H2 and H5 (⁴JHH) is smaller, around 1-2 Hz, and the coupling between H2 and H4 (⁴JHH) is often even smaller or not resolved.

  • Utilize 2D NMR Techniques: For unambiguous assignment, advanced NMR experiments are invaluable.[11][12][13]

    • COSY (Correlation Spectroscopy): This experiment will show a cross-peak between coupled protons. You should observe a correlation between H4 and H5.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments reveal through-space proximity. If you have a substituent at a known position (e.g., a methyl group at C2), you can look for an NOE between the methyl protons and the adjacent ring proton to confirm its identity.[14]

  • Consider Long-Range Couplings: In some cases, long-range couplings between ring protons and substituent protons can provide additional structural information.

Illustrative Workflow for Proton Assignment:

Caption: Decision workflow for assigning thiazole ring protons.

Problem 2: Differentiating Between Isomers

"My synthesis could potentially yield two different constitutional isomers of a substituted thiazole. How can I use NMR to determine the correct structure?"

Causality and Solution:

Different isomers will have distinct electronic environments for their nuclei, leading to unique NMR spectra. The key is to identify specific NMR observables (chemical shifts, coupling constants, and NOEs) that can differentiate between the possible structures.

Step-by-Step Protocol for Isomer Differentiation:

  • Predict Spectra for Each Isomer: Based on established substituent effects, predict the approximate chemical shifts for the protons and carbons of each potential isomer.

  • Acquire High-Resolution 1D and 2D NMR Data: Obtain high-quality ¹H, ¹³C, COSY, HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra.

  • Analyze HMBC Data: The HMBC experiment is particularly powerful for distinguishing isomers as it shows long-range (2- and 3-bond) correlations between protons and carbons. For example, if you have a methyl group, an HMBC correlation from the methyl protons to a specific ring carbon can definitively establish its point of attachment.

  • Utilize NOESY/ROESY: If the isomers differ in the spatial arrangement of substituents, through-space NOE correlations can provide conclusive evidence for one structure over the other.

Data Presentation: Expected ¹³C Chemical Shift Ranges for the Thiazole Ring

CarbonTypical Chemical Shift Range (ppm)Notes
C2150 - 175Generally the most downfield carbon signal.
C4130 - 155Chemical shift is highly sensitive to the C5 substituent.
C5110 - 140Often the most upfield of the ring carbons.

Note: These are general ranges and can be significantly influenced by substituents.[15][16]

Problem 3: Characterizing Tautomerism

"My NMR spectrum shows two sets of signals for my thiazole derivative, suggesting the presence of tautomers. How can I confirm this and characterize the equilibrium?"

Causality and Solution:

Certain thiazole derivatives, particularly those with amino, hydroxyl, or thiol substituents, can exist as a mixture of tautomers in solution. This equilibrium can be influenced by factors such as solvent polarity and temperature.

Step-by-Step Protocol for Tautomer Analysis:

  • Variable Temperature (VT) NMR: Acquire ¹H NMR spectra at different temperatures. If the two sets of signals begin to broaden and eventually coalesce into a single set of averaged signals at higher temperatures, this is strong evidence for a dynamic equilibrium between tautomers.

  • Solvent Titration: Record NMR spectra in a series of solvents with varying polarities. A significant change in the ratio of the two sets of signals indicates that the tautomeric equilibrium is solvent-dependent.

  • 2D EXSY (Exchange Spectroscopy): This experiment is specifically designed to probe chemical exchange processes. Cross-peaks between the signals of the two tautomeric forms in an EXSY spectrum provide direct evidence of their interconversion.

  • ¹⁵N NMR Spectroscopy: If the tautomerism involves a nitrogen atom, ¹⁵N NMR can be very informative, as the nitrogen chemical shift is highly sensitive to its hybridization state and chemical environment.[12]

Logical Relationship Diagram for Tautomer Analysis:

Tautomer_Analysis Initial_Spectrum Spectrum shows two sets of signals Hypothesis Hypothesis: Tautomerism Initial_Spectrum->Hypothesis VT_NMR Variable Temperature NMR Hypothesis->VT_NMR Solvent_Study Solvent Titration Hypothesis->Solvent_Study EXSY 2D EXSY Experiment Hypothesis->EXSY Coalescence Signal Coalescence? VT_NMR->Coalescence Ratio_Change Signal Ratio Change? Solvent_Study->Ratio_Change Cross_Peaks EXSY Cross-Peaks? EXSY->Cross_Peaks Confirmation Tautomerism Confirmed Coalescence->Confirmation Ratio_Change->Confirmation Cross_Peaks->Confirmation

Caption: Experimental approach to confirm and characterize tautomerism.

References

  • Thiazole. In Wikipedia; 2024. [Link]

  • Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Solvent effects on the nitrogen NMR shielding of 1,3,4-thiadiazole. ResearchGate. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • THIAZOLES. IV. PROTON MAGNETIC RESONANCE SPECTRA OF THIAZOLE AND ITS METHYL DERIVATIVES. Canadian Science Publishing. [Link]

  • Thiazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • (PDF) Solvent Effects on Nitrogen NMR Shieldings in Thiazole and Thiadiazole Systems. ResearchGate. [Link]

  • 13 C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry. [Link]

  • GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. ResearchGate. [Link]

  • Thiazole - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

  • Microwave Assisted Synthesis, Characterizations and Antibacterial Activity of Some of Thiazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives. ResearchGate. [Link]

  • The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate. [Link]

  • Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues. National Institutes of Health. [Link]

  • NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Unknown Source.
  • ¹H and ¹³C NMR chemical shifts of 6a. ResearchGate. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Theoretical analysis of solvent effects on nitrogen NMR chemical shifts in oxazoles and oxadiazoles. PubMed. [Link]

  • 1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. ResearchGate. [Link]

  • Advanced NMR techniques for structural elucidation in medicinal chemistry. Diva-portal.org. [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • Coupling constants for 1H and 13C NMR. Unknown Source.
  • Table Appendix. Chemistry and Biochemistry. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Unknown Source.
  • A small azide-modified thiazole-based reporter molecule for fluorescence and mass spectrometric detection. Beilstein Journals. [Link]

  • NMR Chemical Shifts. Unknown Source.
  • (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

Sources

Addressing off-target effects of 4-(4-Ethylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(4-Ethylphenyl)-1,3-thiazol-2-amine

A Senior Application Scientist's Guide to Navigating Target Engagement and Off-Target Effects

Welcome to the technical support center for this compound (CAS 85112-35-2). This guide is designed for drug development professionals and researchers utilizing this and similar small molecules in their experiments. The 1,3-thiazol-2-amine scaffold is a privileged structure in medicinal chemistry, appearing in compounds with diverse biological activities, including anticancer and antimicrobial properties.[1][2][3] However, like any small molecule, its interaction with the complex cellular environment can lead to unexpected biological outcomes due to engagement with unintended "off-target" proteins.

This resource provides a structured, question-and-answer-based approach to help you anticipate, identify, and troubleshoot potential off-target effects, ensuring the reliability and reproducibility of your data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Initial Steps and Unexpected Results

Question 1: I've started using this compound in my cell-based assay and I'm observing a phenotype (e.g., cytotoxicity, morphological change) that doesn't match my hypothesis. What are the first troubleshooting steps?

Answer: This is a common and important observation in drug discovery. An unexpected phenotype is a critical data point that can reveal novel mechanisms or unintended activities. Before assuming an off-target effect, it is essential to rule out experimental variables.

Initial Validation Checklist:

  • Confirm Compound Identity and Purity: Verify the identity of your compound batch via mass spectrometry and its purity using HPLC. Impurities from synthesis can have their own biological activity.

  • Assess Solubility: Poor solubility can lead to compound precipitation, causing physical stress to cells or inaccurate concentration calculations. Confirm the solubility of the compound in your specific cell culture medium. A related compound, 4-(4-Fluorophenyl)-1,3-thiazol-2-amine, has a reported aqueous solubility of >29.1 µg/mL at pH 7.4.[4]

  • Perform Dose-Response and Time-Course Studies: The observed effect might be concentration-dependent or may only manifest after a specific duration of exposure. A thorough dose-response curve is fundamental to understanding the compound's potency.[5]

  • Rule Out Assay Interference: Small molecules can interfere with assay readouts (e.g., autofluorescence, luciferase inhibition). Run proper controls, including the compound in a cell-free version of your assay, to check for interference.

  • Use a Negative Control: If possible, use a structurally similar but biologically inactive analog. This can help confirm that the observed phenotype is due to a specific molecular interaction rather than a general property of the chemical scaffold.

If these checks are passed and the unexpected phenotype persists, it is highly probable that the compound is engaging with one or more off-targets.

Question 2: The unexpected phenotype appears to be robust. How do I begin to identify the potential molecular target(s) responsible?

Answer: At this stage, you transition from troubleshooting your experimental setup to a target deconvolution strategy. The goal is to cast a wide net to identify which proteins are physically interacting with your compound within the cell. There are two primary strategic approaches: hypothesis-driven and unbiased screening.[6][7]

  • Hypothesis-Driven Approach: The thiazole scaffold is known to be incorporated into various inhibitors, including some that target kinases.[1] You could hypothesize that your compound is a kinase inhibitor and test it against a panel of known kinases.

  • Unbiased (Phenotypic) Approach: This strategy makes no assumptions about the target class. The goal is to find the molecular target by observing the compound's effect in a complex biological system. Modern methods for target deconvolution are essential here.[7][8]

A powerful and increasingly common unbiased method for confirming target engagement in a native cellular environment is the Cellular Thermal Shift Assay (CETSA) .[9][10] The principle of CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[9] This allows you to identify which protein(s) are physically bound by your compound in intact cells.

Section 2: Identifying Off-Targets with Kinase Profiling

Question 3: Why are kinases common off-targets, and how can I test for this?

Answer: The human kinome consists of over 500 proteins that share a structurally conserved ATP-binding pocket. Many small molecule inhibitors are designed to compete with ATP, creating a high potential for cross-reactivity.[11] A compound designed for one kinase may inadvertently bind to the ATP pocket of many others.

The most direct way to assess this is through biochemical kinase selectivity profiling . This involves screening your compound against a large panel of purified kinases (e.g., >300) and measuring its inhibitory activity for each one.[12][13]

Key Considerations for Kinase Profiling:

  • Assay Format: Profiling is typically done using an in vitro activity assay that measures the amount of ADP produced (e.g., ADP-Glo) or substrate phosphorylation.[14]

  • ATP Concentration: For meaningful comparison of potency (IC50) across different kinases, assays should be performed at an ATP concentration that is close to the Michaelis constant (Km,ATP) for each specific kinase. This ensures the measured IC50 value approximates the inhibitor's intrinsic affinity (Ki).[15]

  • Data Interpretation: The results will give you a landscape of your compound's activity across the kinome, allowing you to identify both the intended target and any potent off-targets.

Question 4: How do I interpret the results from a kinase selectivity screen? Can the data be quantified?

Answer: The output of a kinase screen is a large dataset, often presented as percent inhibition at a fixed compound concentration or as IC50 values. To quantify selectivity, several metrics can be used, such as the Selectivity Score (S-score) .[15][16]

The S-score is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., Kd < 3 µM) by the total number of kinases tested.[16]

  • S-Score Formula: S(threshold) = (Number of kinases with Kd < threshold) / (Total number of kinases assayed)

  • Interpretation: A score closer to 0 indicates a more selective compound, while a score closer to 1 indicates a highly promiscuous, unselective compound.[15]

Below is a table with hypothetical data for this compound against a small, representative kinase panel to illustrate the concept.

Kinase TargetIC50 (nM)% Inhibition @ 1µMNotes
SIRT2 (Hypothetical Target) 50 98% Potent on-target activity
EGFR25085%Moderate off-target activity
VEGFR21,20045%Weak off-target activity
SRC80060%Weak off-target activity
p38α>10,0005%Inactive
JNK1>10,0002%Inactive

Hypothetical data for illustrative purposes.

From this table, while the compound is most potent against its intended target, it also shows micromolar-range inhibition of EGFR, SRC, and VEGFR2, which must be considered when interpreting cellular data.

Section 3: Validating Target Engagement in Cells

Question 5: My kinase screen shows several potential off-targets. How do I confirm that the compound is actually binding to these targets inside the cell?

Answer: This is a critical validation step. Biochemical assays use purified proteins, which may not reflect the true binding events in the complex cellular milieu where factors like high ATP concentrations (~1-10 mM), protein scaffolding, and compartmentalization are at play.[17][18]

The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for verifying target engagement in intact cells or cell lysates.[10][19] By treating living cells with your compound and then heating them, you can measure the change in thermal stability of your target proteins. An increase in the melting temperature of a protein in the presence of the compound is strong evidence of direct physical binding.

The workflow for troubleshooting unexpected phenotypes and identifying off-targets is summarized in the diagram below.

Off_Target_Workflow cluster_deconv Step 2: Target Deconvolution phenotype Unexpected Cellular Phenotype Observed validation Step 1: Initial Validation (Purity, Solubility, Dose-Response) phenotype->validation off_target Hypothesis: Off-Target Effect validation->off_target If phenotype persists biochem Biochemical Profiling (e.g., Kinase Panel) off_target->biochem Identify potential targets cetsa Cellular Target Engagement (e.g., CETSA) off_target->cetsa Confirm cellular binding validation_step3 Step 3: Target Validation biochem->validation_step3 cetsa->validation_step3 knockdown Genetic Validation (siRNA, CRISPR) validation_step3->knockdown Correlate target with phenotype mutagenesis Mutant Rescue (Compound-resistant allele) validation_step3->mutagenesis conclusion Confirmed On-Target and Off-Target Liabilities knockdown->conclusion mutagenesis->conclusion

Workflow for Troubleshooting Off-Target Effects.

Question 6: I've identified a confirmed off-target. What's next?

Answer: Once an off-target is confirmed via CETSA and kinase profiling, the next step is to determine if this off-target is responsible for the observed cellular phenotype. This is achieved through target validation experiments:

  • Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate the expression of the off-target protein. If treating the knockdown/knockout cells with your compound no longer produces the unexpected phenotype, you have strong evidence that the phenotype is mediated by that off-target.

  • Rescue Experiments: In a knockout cell line, re-introduce either the wild-type protein or a mutated version that no longer binds the compound. If the phenotype is restored only by the wild-type protein, this confirms the target's role.

  • Structure-Activity Relationship (SAR): Synthesize and test analogs of your compound. If the potency of the analogs against the off-target correlates with the strength of the cellular phenotype, it supports a causal link.

This systematic process of identification and validation will provide a clear understanding of your compound's mechanism of action and ensure the integrity of your research.

The diagram below illustrates the fundamental concept of on-target versus off-target engagement.

On_Off_Target cluster_targets Cellular Proteome compound 4-(4-Ethylphenyl)- 1,3-thiazol-2-amine on_target Intended Target (e.g., SIRT2) compound->on_target Desired Effect off_target1 Off-Target 1 (e.g., EGFR Kinase) compound->off_target1 Unintended Effect off_target2 Off-Target 2 (e.g., Ion Channel) compound->off_target2 Unintended Effect non_target Non-Interacting Proteins

Sources

Modifying experimental conditions for improved biological activity

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 Technical Support Topic: Modifying Experimental Conditions for Improved Biological Activity

Welcome to the BioOptimization Support Hub.

You have reached the advanced troubleshooting center for biological activity. Unlike standard protocols that assume ideal conditions, this guide addresses the chaotic reality of experimental biology: protein aggregation, low enzymatic yield, and assay variability.

Below are three dedicated "Service Modules" designed to resolve specific bottlenecks in your workflow.

Module 1: Upstream Expression Support

Ticket Type: Low Solubility / Inclusion Bodies / Inactive Protein System: E. coli Recombinant Expression

User Issue:

"I have high expression levels on SDS-PAGE, but my protein is in the pellet (inclusion bodies) or completely inactive after purification."

Root Cause Analysis:

This is a kinetic trap. High-level expression (often driven by T7 promoters) overwhelms the bacterial folding machinery (GroEL/GroES, DnaK). The rate of peptide chain synthesis (


) exceeds the rate of folding (

), leading to hydrophobic collapse and aggregation.
Resolution Protocol: The "Slow & Low" Strategy

To restore biological activity, we must shift the equilibrium from aggregation to folding.

Step-by-Step Implementation:

  • Temperature Shift (The thermodynamic lever):

    • Standard: 37°C.[1][2][3]

    • Modification: Lower induction temperature to 15°C – 18°C .

    • Mechanism:[3][4][5][6] Hydrophobic interactions are entropy-driven and weaken at lower temperatures. This slows cell division and protein synthesis, allowing the nascent polypeptide chain time to fold correctly.

  • Inducer Titration (The kinetic lever):

    • Standard: 1.0 mM IPTG.

    • Modification: Reduce IPTG to 0.05 mM – 0.1 mM .

    • Mechanism:[3][4][5][6] Reduces mRNA transcription rate, preventing ribosome congestion and chaperone saturation.

  • Chaperone Co-expression (The biological lever):

    • If "Slow & Low" fails, co-transform cells with plasmids encoding chaperone teams (e.g., groES-groEL or dnaK-dnaJ-grpE).

    • Trigger: Induce chaperones (often with L-Arabinose or Tetracycline) 1 hour prior to inducing your target protein.

Visualization: Solubility Decision Matrix

SolubilityLogic Start Issue: Protein in Pellet CheckSeq Check Sequence (Rare Codons / Hydrophobicity) Start->CheckSeq TempMod Decrease Temp to 16°C Reduce IPTG to 0.1mM CheckSeq->TempMod Sequence OK SolubleQ Is it Soluble? TempMod->SolubleQ TagMod Add Solubility Tag (MBP, NusA, SUMO) SolubleQ->TagMod No Success Proceed to Purification SolubleQ->Success Yes ChapMod Co-express Chaperones (GroEL/ES) TagMod->ChapMod Still Insoluble ChapMod->Success

Figure 1: Decision matrix for resolving protein insolubility. The workflow prioritizes physical parameter changes (Temperature/Inducer) before genetic modifications (Tags/Chaperones).

Module 2: Chemical Environment & Stability

Ticket Type: Loss of Activity / Aggregation over Time System: Protein Purification & Storage

User Issue:

"My protein is soluble, but it precipitates within 24 hours or loses enzymatic activity after freeze-thaw cycles."

Root Cause Analysis:

Purified proteins are removed from the crowded, buffered environment of the cell (


 macromolecules) into dilute buffers. This exposure leads to unfolding or aggregation via exposed hydrophobic patches.
Resolution Protocol: The Additive Matrix

Do not rely on simple PBS or Tris. You must engineer a "solvation shell" around your protein.

Key Additive Recommendations:

Additive ClassCompoundConcentrationMechanism of Action
Aggregation Suppressor L-Arginine 0.2M – 0.5MActs as a "neutral crowder." The guanidinium group interacts with aromatic residues, preventing protein-protein association without denaturing the protein [1].
Stabilizer (Polyol) Glycerol 5% – 20% (v/v)Preferential hydration. Glycerol is excluded from the protein surface, energetically forcing the protein to minimize its surface area (i.e., stay folded) [2].
Redox Agent DTT / TCEP 1mM – 5mMMaintains free sulfhydryls (cysteines) in a reduced state, preventing non-native disulfide bond formation which causes aggregation.
Ligand/Cofactor Substrate/Metal SaturationBinding of a specific ligand (e.g.,

, ATP) locks the protein into a rigid, stable conformation (Thermal Shift).

Critical Note on pH: Activity is often pH-dependent, but stability might require a different pH.

  • Protocol: Perform a Thermal Shift Assay (TSA) . Screen pH 4.0 – 9.0. Often, shifting the pH by 0.5 units away from the protein's Isoelectric Point (pI) dramatically improves solubility.

Module 3: Experimental Design Strategy

Ticket Type: Assay Variability / Optimization Failure System: Bioassays & Process Development[1][5][7][8][9][10][11][12][13]

User Issue:

"I optimized pH, then I optimized temperature, but when I combined them, the activity dropped."

Root Cause Analysis:

You are using OFAT (One-Factor-At-A-Time) optimization.[12] Biological systems are non-linear. The optimal pH at 25°C is likely different than the optimal pH at 37°C. OFAT misses these interactions.

Resolution Protocol: Design of Experiments (DoE)

Switch to a Factorial Design. This allows you to vary multiple parameters simultaneously to find the "Global Maximum" of biological activity.

Implementation Guide:

  • Identify Factors: e.g., Temperature (30°C vs 37°C), pH (7.0 vs 8.0), Inducer (0.1mM vs 0.5mM).

  • Design Matrix: Create a

    
     factorial design (8 runs).
    
  • Analyze Interaction Effects:

    • If Factor A (Temp) increases activity, and Factor B (pH) increases activity, but A+B decreases activity, you have a negative interaction. OFAT would never detect this.

Visualization: The Optimization Landscape

DoELogic Input1 Temp (Low/High) Input2 pH (Low/High) Input1->Input2 Interaction? Process Biological System Input1->Process Input2->Process Input3 Cofactor (Low/High) Input3->Process Output Maximized Activity Process->Output Interaction Analysis

Figure 2: DoE Logic. Unlike linear optimization, DoE accounts for how inputs (Temp, pH, Cofactors) interact with each other (yellow dashed line) to influence the final biological output.

References
  • Baynes, B. M., Wang, D. I., & Trout, B. L. (2005). Role of arginine in the stabilization of proteins against aggregation.[14] Biochemistry. [Link]

  • Vagenende, V., Yap, M. G., & Trout, B. L. (2009). Mechanisms of protein stabilization and prevention of protein aggregation by glycerol.[15] Biochemistry. [Link]

  • Rosano, G. L., & Ceccarelli, E. A. (2014). Recombinant protein expression in Escherichia coli: advances and challenges. Frontiers in Microbiology. [Link]

  • Polson, N. A., et al. (2013). Biological Assay Qualification Using Design of Experiments. BioProcess International. [Link]

Sources

Preventing degradation of 4-(4-Ethylphenyl)-1,3-thiazol-2-amine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Overview & Key Stability Considerations

4-(4-Ethylphenyl)-1,3-thiazol-2-amine is a heterocyclic aromatic amine containing a thiazole core. This class of compounds is valuable in medicinal chemistry and drug development but can be susceptible to degradation if not handled and stored correctly.[1][2][3] The primary factors influencing the stability of this compound are exposure to light, oxygen, moisture, and elevated temperatures . The presence of impurities from synthesis can also catalyze degradation over time.[4]

This guide provides a comprehensive resource for researchers to prevent degradation, troubleshoot common issues, and ensure the long-term integrity of their this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A: For long-term stability, the solid compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at -20°C. For short-term storage (weeks), storage at 2-8°C is acceptable under the same atmospheric and light-protected conditions.

Q2: My solid compound has turned from off-white/light yellow to brown. What does this mean?

A: Discoloration is a primary indicator of degradation, likely due to oxidation or photo-oxidation. The aromatic amine and electron-rich thiazole ring are susceptible to forming colored impurities upon exposure to air and light. We recommend performing a purity check (e.g., HPLC, LC-MS) before further use.

Q3: Can I store this compound in a DMSO solution? For how long?

A: While convenient, storing this compound in solution, especially in DMSO, is not recommended for long periods. DMSO is hygroscopic (absorbs water) and can accelerate hydrolysis. If you must store solutions, prepare them fresh. For short-term storage (1-2 days), store DMSO solutions in tightly capped vials at -20°C or -80°C with minimal headspace to reduce exposure to moisture and air.

Q4: What are the first signs of degradation I should look for?

A: Beyond visual discoloration, other signs include changes in solubility, the appearance of new spots on a Thin Layer Chromatography (TLC) plate, or new peaks in an HPLC chromatogram. A decrease in the peak area of the main compound in subsequent analyses of the same sample also indicates degradation.

Q5: Is this compound sensitive to pH?

A: Yes. The 2-aminothiazole moiety can be protonated at the ring nitrogen under acidic conditions or deprotonated at the amino group under strongly basic conditions.[3] Extreme pH can catalyze hydrolysis or other rearrangements. When used in aqueous buffers, prepare solutions fresh and use buffers in the neutral pH range (6.5-7.5) for maximal stability.

Troubleshooting Guide

This section addresses specific problems you may encounter and provides a logical workflow to diagnose and resolve them.

Problem Observed Potential Cause(s) Recommended Actions & Explanations
Compound Discoloration (Solid) 1. Oxidation: Exposure to atmospheric oxygen. The exocyclic amine group is particularly susceptible. 2. Photo-degradation: Exposure to UV or ambient light.[5][6]1. Confirm Purity: Analyze a small sample via HPLC-UV or LC-MS to quantify the remaining parent compound and identify impurities. 2. Purge with Inert Gas: Before sealing, flush the vial with argon or nitrogen to displace oxygen. 3. Store in Dark: Use amber vials and store them in a light-proof container or freezer box.
New Peaks in HPLC/LC-MS 1. Hydrolysis: Reaction with moisture absorbed from the air or present in solvents. 2. Oxidative Degradation: Formation of N-oxides or phenolic species. 3. Dimerization/Polymerization: Can be initiated by light or radical formation.[7]1. Solvent Check: Ensure all solvents are anhydrous and of high purity. Use freshly opened bottles of HPLC-grade solvents. 2. Storage Review: Re-evaluate storage conditions. Was the container seal compromised? Was it left at room temperature for an extended period? 3. Repurification: If the purity is compromised but the sample is valuable, consider repurification by flash chromatography or recrystallization.
Poor Solubility or Precipitation in Solution 1. Degradation: Degradation products may have lower solubility than the parent compound. 2. Incorrect Solvent/pH: The compound's protonation state may affect its solubility. 3. Concentration Issues: The solution may be supersaturated.1. Verify Identity: Use a spectroscopic method (e.g., NMR) to confirm the precipitate is not the parent compound crashing out. 2. pH Adjustment: For aqueous solutions, try small pH adjustments. The compound should be more soluble in slightly acidic conditions due to protonation. 3. Gentle Warming/Sonication: Briefly warm the solution or place it in an ultrasonic bath to aid dissolution.
Inconsistent Biological Assay Results 1. Loss of Potency: The active parent compound has degraded, reducing its effective concentration. 2. Interference from Degradants: Degradation products may have confounding biological activity or interfere with the assay readout.1. Run a Fresh Sample: Prepare a new solution from a fresh, solid stock and repeat the experiment. 2. Perform Dose-Response: A rightward shift in the dose-response curve compared to previous experiments indicates a loss of potency. 3. Stability-Indicating Assay: Use a stability-indicating analytical method, like HPLC, to correlate the purity of the compound lot with the observed biological activity.[8]

Protocols & Standard Operating Procedures (SOPs)

SOP for Initial Handling and Aliquoting

This protocol minimizes initial exposure to degradative factors.

  • Preparation: Allow the main container of this compound to equilibrate to room temperature in a desiccator for at least 30 minutes. This prevents condensation of atmospheric moisture on the cold solid.

  • Inert Environment: Perform all weighing and aliquoting in a glove box or glove bag filled with nitrogen or argon if available. If not, work quickly in a low-humidity environment.

  • Aliquoting: Weigh the desired amounts into pre-labeled, tared amber glass vials suitable for long-term storage.

  • Inert Gas Purge: Flush the headspace of each vial with a gentle stream of nitrogen or argon for 15-30 seconds.

  • Sealing: Immediately and tightly cap each vial. For extra protection, wrap the cap with Parafilm®.

  • Storage: Place the aliquoted vials in a labeled, light-proof secondary container and transfer to the appropriate storage location (-20°C for long-term).

  • Documentation: Record the date, amount, and lot number for each aliquot.

Protocol for Purity Assessment by HPLC

This is a general-purpose method to check for degradation. Method optimization may be required.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm and 280 nm

  • Sample Preparation: Prepare a 1 mg/mL stock in Acetonitrile. Dilute to 50 µg/mL with 50:50 Acetonitrile:Water.

Chemical Degradation Pathways

Understanding the potential degradation mechanisms is key to preventing them. The primary pathways for 2-aminothiazoles are oxidation and photolysis.

Potential Degradation Mechanisms

G cluster_oxidation Oxidation (O2, Peroxides) cluster_photolysis Photolysis (UV Light) cluster_hydrolysis Hydrolysis (H2O, Acid/Base) Parent This compound Oxidized_N N-Oxide Derivative Parent->Oxidized_N Amine Oxidation Ring_Opened Ring-Opened Products Parent->Ring_Opened Thiazole Ring Oxidation Ring_Cleavage Ring Cleavage Products (e.g., Isothiocyanates) Parent->Ring_Cleavage C-S / C-N Bond Cleavage[5][6] Radical Radical Species Parent->Radical Initiation Hydrolyzed Keto-Thiourea Derivative Parent->Hydrolyzed Imine Hydrolysis Polymer Colored Polymers Oxidized_N->Polymer Radical->Polymer

  • Oxidation: The primary amine is susceptible to oxidation, forming N-oxides or leading to polymerization, which often results in brown or black insoluble materials.[7] The electron-rich thiazole ring can also be oxidized, potentially leading to ring-opening.

  • Photolysis: UV light provides the energy to break bonds within the thiazole ring, particularly the C-S and C-N bonds.[5][6] This can generate highly reactive intermediates and a cascade of degradation products.

  • Hydrolysis: Though generally less rapid than oxidation, the imine-like character of the 2-amino group can make it susceptible to hydrolysis under harsh acidic or basic conditions, leading to ring-opening.

Workflow for Stability Investigation

G Start Problem Observed (e.g., Discoloration, New Peak) Check_Storage Review Storage History (Temp, Light, Atmosphere) Start->Check_Storage Purity_Analysis Perform Purity Analysis (HPLC, LC-MS) Check_Storage->Purity_Analysis Compare Compare to Reference Standard or Initial Data Purity_Analysis->Compare Degraded Degradation Confirmed Compare->Degraded Purity < 95% or New Peaks > 1% Stable No Degradation Detected Compare->Stable Purity ≥ 95% and No Significant New Peaks Quarantine Quarantine Affected Stock Degraded->Quarantine Review_Handling Review Handling Procedures (e.g., Solvent Purity, pH) Stable->Review_Handling Identify_Cause Identify Root Cause (e.g., Improper Storage) Quarantine->Identify_Cause Implement_CAPA Implement Corrective Action (e.g., Re-aliquot, Discard) Identify_Cause->Implement_CAPA

References

  • Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Advanced Research, 27, 123-140. Available from: [Link]

  • Google Patents. (n.d.). Process of producing 2-aminothiazole. EP0482607B1.
  • American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Available from: [Link]

  • Szymańska, I., et al. (2022). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 27(19), 6296. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2018). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society, 29(10), 2146-2156. Available from: [Link]

  • SKC Inc. (2024). SDS - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • MDPI. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Retrieved from [Link]

  • Google Patents. (n.d.). 2-aminothiazole derivative, preparation method, and use. EP2682390A1.
  • ResearchGate. (n.d.). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to 4-(4-Ethylphenyl)-1,3-thiazol-2-amine and Other Tubulin Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the novel tubulin inhibitor 4-(4-ethylphenyl)-1,3-thiazol-2-amine and its analogs against established classes of tubulin-targeting agents. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced landscape of microtubule-disrupting compounds. We will delve into mechanisms of action, comparative efficacy based on experimental data, and the practical methodologies required for their evaluation.

The Central Role of Tubulin in Oncology

Microtubules are dynamic polymers essential for numerous cellular functions, including maintaining cell structure, intracellular transport, and, most critically, the formation of the mitotic spindle required for chromosome segregation during cell division.[1][2] These polymers are composed of α- and β-tubulin heterodimers. The constant assembly (polymerization) and disassembly (depolymerization) of these microtubules, a process known as dynamic instability, is fundamental for cellular viability.

Targeting this process is a cornerstone of modern chemotherapy.[1] Tubulin inhibitors disrupt microtubule dynamics, leading to a halt in the cell cycle, typically at the G2/M phase, and subsequent programmed cell death (apoptosis).[1][3] These agents are broadly classified based on their effect on microtubule polymer mass and their binding site on the tubulin dimer.

The Thiazole Scaffold: A New Frontier in Tubulin Inhibition

The thiazole ring is a versatile heterocyclic moiety present in numerous bioactive compounds and has been identified as a privileged scaffold in the design of novel anticancer agents, including tubulin inhibitors.[4][5] Several thiazole-based compounds have demonstrated potent anticancer effects by inducing apoptosis and inhibiting tubulin polymerization.[4]

This compound and its Analogs

While specific experimental data for this compound is emerging, extensive research on the broader class of N,4-diaryl-1,3-thiazol-2-amines provides a strong basis for its characterization. Studies on potent analogs, such as N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, have shown that these molecules act as potent inhibitors of tubulin polymerization.[6][7]

Mechanism of Action: Molecular docking and experimental evidence strongly suggest that these thiazole derivatives bind to the colchicine-binding site on β-tubulin.[7] By occupying this site, they prevent the conformational changes necessary for tubulin dimers to polymerize into microtubules, thus acting as microtubule-destabilizing agents.[8][9] This mechanism is similar to that of the well-known agent Combretastatin A-4 (CA-4).[7]

Comparative Analysis: Thiazole-amines vs. Classical Tubulin Inhibitors

The efficacy and therapeutic window of a tubulin inhibitor are defined by its specific binding site and mechanism. Here, we compare the thiazole-amine class to the three major families of tubulin-targeting drugs.

A. Colchicine-Binding Site Inhibitors (CBSIs)

This group, which includes the thiazole-amines, inhibits tubulin polymerization.[8] They bind to a pocket at the interface between the α- and β-tubulin subunits, preventing the formation of the microtubule lattice.[9][10]

  • Classical Examples: Colchicine, Combretastatin A-4 (CA-4).[3][8]

  • Causality: The primary advantage of developing new CBSIs like the thiazole-amines is to overcome the limitations of older compounds, such as the high toxicity of colchicine, and to improve pharmacokinetic properties.[8][11] The structural diversity of synthetic CBSIs allows for fine-tuning of potency and safety profiles.

B. Vinca Alkaloids

These agents are also microtubule destabilizers but act through a distinct mechanism.

  • Mechanism: They bind to the "vinca domain" on β-tubulin, a site distinct from the colchicine pocket.[12] At low concentrations, they suppress microtubule dynamics, and at high concentrations, they induce the formation of non-functional tubulin aggregates and cause microtubule disassembly.[12]

  • Examples: Vincristine, Vinblastine.[3][13]

  • Key Difference: While both vinca alkaloids and thiazole-amines destabilize microtubules, their different binding sites mean they are not competitive and may have different resistance profiles. Overexpression of P-glycoprotein efflux pumps is a common resistance mechanism for vinca alkaloids.[14]

C. Taxanes

In stark contrast to the previous classes, taxanes are microtubule-stabilizing agents.

  • Mechanism: Taxanes bind to a pocket on the inner (luminal) surface of the microtubule.[2][15] This binding enhances the lateral interactions between protofilaments, suppressing depolymerization and leading to the formation of abnormally stable, non-functional microtubules that also trigger mitotic arrest.[1][15]

  • Examples: Paclitaxel (Taxol), Docetaxel.[3][14]

  • Opposing Action: The fundamental opposition in mechanism—stabilization vs. destabilization—makes the distinction between taxanes and thiazole-amines critical. This difference influences potential drug synergies and the cellular phenotypes observed upon treatment.

Quantitative Data Summary

The following table summarizes the key characteristics and reported efficacy of these inhibitor classes. IC50 values are indicative and can vary significantly based on the cell line and assay conditions.

Inhibitor ClassExample CompoundBinding Site on TubulinMechanism of ActionRepresentative IC50 Range (µM)
Thiazole-amine Analogs N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amineColchicine SiteDestabilizer (Inhibits Polymerization)0.1 - 1.0[7]
Other CBSIs Combretastatin A-4 (CA-4)Colchicine SiteDestabilizer (Inhibits Polymerization)0.001 - 0.01[8]
Vinca Alkaloids VincristineVinca DomainDestabilizer (Inhibits Polymerization)0.002 - 0.02[16]
Taxanes Paclitaxel (Taxol)Taxane SiteStabilizer (Inhibits Depolymerization)0.002 - 0.01[14]

Visualization of Mechanisms

The following diagrams illustrate the core concepts of tubulin dynamics and inhibitor binding.

G cluster_0 Microtubule Dynamics cluster_1 Inhibitor Action Tubulin Dimers Tubulin Dimers Microtubule Polymer Microtubule Polymer Tubulin Dimers->Microtubule Polymer Polymerization Microtubule Polymer->Tubulin Dimers Depolymerization Destabilizers Destabilizers Destabilizers->Microtubule Polymer Block Stabilizers Stabilizers Stabilizers->Tubulin Dimers Block

Caption: Microtubule polymerization and inhibitor action.

Caption: Distinct binding sites on the αβ-tubulin heterodimer.

Essential Experimental Protocols

To validate the mechanism and quantify the efficacy of a novel tubulin inhibitor, a series of well-defined experiments is required. The following protocols provide a self-validating system for characterization.

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay directly measures a compound's effect on the assembly of purified tubulin into microtubules. Polymerization can be monitored by the increase in light scattering (turbidity) or through a fluorescence reporter.

Principle: Pure tubulin, in the presence of GTP and at 37°C, will polymerize. This process is monitored over time in the presence and absence of the test compound. Inhibitors will prevent the increase in signal, while stabilizers will enhance it.

Step-by-Step Methodology:

  • Reagent Preparation: Thaw purified bovine tubulin (>99%), GTP stock, and polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) on ice.[17]

  • Reaction Setup: In a pre-chilled 96- or 384-well plate, prepare reaction mixtures on ice. For a 70 µL final volume, this typically includes tubulin (final concentration ~2-3 mg/mL), GTP (final concentration 1 mM), and the test compound at various concentrations.[18] Include positive controls (e.g., paclitaxel for stabilization, nocodazole or vincristine for inhibition) and a DMSO vehicle control.

  • Initiate Polymerization: Transfer the plate to a microplate reader pre-heated to 37°C.

  • Data Acquisition: Immediately begin recording the absorbance (turbidity) at 340 nm or fluorescence (using a reporter like DAPI) every minute for 60-90 minutes.[17]

  • Analysis: Plot the signal (absorbance/fluorescence) versus time. Compare the polymerization rate and the final polymer mass for the test compound against the controls. Calculate the IC50 for inhibition.

Protocol 2: Immunofluorescence Microscopy of Cellular Microtubules

This cell-based assay provides visual confirmation of the compound's effect on the microtubule network within intact cells.

Principle: Cells are treated with the inhibitor, then fixed and stained with an antibody specific for α-tubulin. The resulting microtubule architecture (or lack thereof) is visualized by fluorescence microscopy.

Step-by-Step Methodology:

  • Cell Culture: Plate adherent cancer cells (e.g., HeLa, A549) onto glass coverslips in a multi-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) for a specified time (e.g., 18-24 hours).[17] Include appropriate vehicle and positive controls.

  • Fixation: Rinse the cells with PBS. Fix the cells to preserve their structure. A common method is to use ice-cold methanol at -20°C for 5-10 minutes or 4% paraformaldehyde in PBS for 20 minutes at room temperature.[19][20]

  • Permeabilization & Blocking: After rinsing with PBS, permeabilize the cells with a detergent (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry. Block non-specific antibody binding using a blocking solution (e.g., 3% BSA in PBS) for 45-60 minutes.[19]

  • Antibody Staining: Incubate the cells with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer, typically for 1-2 hours at room temperature or overnight at 4°C.[20]

  • Washing: Wash the cells multiple times with PBS to remove unbound primary antibody.

  • Secondary Antibody: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature, protected from light. A nuclear counterstain like DAPI can be included.

  • Mounting and Imaging: Wash the cells again, mount the coverslips onto microscope slides using an antifade mounting medium, and image using a fluorescence or confocal microscope.

  • Analysis: Compare the microtubule network in treated cells to controls. Destabilizers (like thiazole-amines) will cause a diffuse, fragmented tubulin stain, while stabilizers (like taxanes) will show dense, bundled microtubules.

Protocol 3: Cell Viability Assay (MTT/SRB)

This assay is the standard for determining the cytotoxic or cytostatic effect of a compound on a cell population, allowing for the calculation of an IC50 value (the concentration that inhibits cell growth by 50%).

Principle: The MTT assay measures the metabolic activity of viable cells, which reflects the cell number. The SRB (Sulphorhodamine B) assay measures total protein content, which also correlates with cell number. These assays distinguish between the effects of cytotoxic (cell-killing) and cytostatic (growth-inhibiting) agents.[21]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Addition: Add the test compound in a series of dilutions (e.g., 8-10 concentrations) to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for a standard period, typically 48 or 72 hours, under normal cell culture conditions.

  • Assay-Specific Steps (MTT Example):

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[22]

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., ~570 nm for MTT) using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising class of colchicine-binding site inhibitors. These compounds offer a distinct mechanistic profile compared to vinca alkaloids and an opposing one to taxanes. Their key advantage lies in the potential for chemical modification to enhance potency, improve drug-like properties, and potentially circumvent existing resistance mechanisms that affect other tubulin inhibitors. The experimental workflows provided herein offer a robust framework for the preclinical evaluation and direct comparison of these novel agents against established chemotherapeutics, paving the way for the development of next-generation cancer therapies.

References

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  • Sun, M., Xu, Q., Xu, J., Wu, Y., Wang, Y., Zuo, D., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 12(3), e0174006. Available at: [Link]

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Comparative Efficacy of 2-Aminothiazole Analogs: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The 2-aminothiazole (2-AT) scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to multiple, distinct biological targets with high affinity. Its planar, electron-rich architecture allows it to mimic the adenine ring of ATP, making it a cornerstone in kinase inhibitor design (e.g., Dasatinib). Beyond oncology, 2-AT derivatives exhibit potent antimicrobial and anti-inflammatory profiles.[1][2][3]

This guide provides a technical comparison of commercially established 2-AT analogs versus emerging derivatives, supported by experimental efficacy data (IC₅₀/MIC), mechanistic insights, and validated synthesis protocols.

Mechanistic Grounding: Kinase Inhibition

The primary efficacy of 2-AT analogs in oncology stems from their ability to function as Type I ATP-competitive inhibitors.

Binding Mode Dynamics

The 2-aminothiazole moiety typically anchors the molecule within the kinase hinge region.

  • H-Bond Donor: The exocyclic amino group (C2-NH) forms a hydrogen bond with the backbone carbonyl of the hinge residue (e.g., Met318 in Src).

  • H-Bond Acceptor: The thiazole nitrogen (N3) accepts a hydrogen bond from the backbone amide nitrogen.

  • Hydrophobic Interactions: Substituents at C4 and C5 positions occupy the hydrophobic pockets (Gatekeeper/Selectivity pockets), dictating specificity.

Visualization: Pharmacophore Interaction Map

The following diagram illustrates the critical binding interactions of Dasatinib (BMS-354825) and generic 2-AT analogs within the Src/Abl kinase domain.

KinaseBinding Inhibitor 2-Aminothiazole Core (Dasatinib/Analog) Hinge Kinase Hinge Region (Met318 / Thr315) Inhibitor->Hinge H-Bond (N3 Acceptor) Gatekeeper Hydrophobic Pocket (Gatekeeper Residue) Inhibitor->Gatekeeper Van der Waals (C4/C5 Substituents) Solvent Solvent Exposed Region Inhibitor->Solvent Solubilizing Tail (Piperazine moiety) Hinge->Inhibitor H-Bond (NH Donor)

Figure 1: Logical interaction map of 2-aminothiazole ligands within the ATP-binding pocket of Src-family kinases.[4]

Comparative Efficacy Analysis

Oncology: Pan-Src/Abl vs. Novel Targets

Dasatinib remains the benchmark for 2-AT efficacy. However, recent analogs targeting VEGFR-2 and Aurora Kinases show comparable potency with potentially improved selectivity profiles.

Table 1: Comparative IC₅₀ Values of 2-Aminothiazole Analogs

CompoundTarget KinaseIC₅₀ (nM)Efficacy ContextReference
Dasatinib (BMS-354825) Src / Abl< 1.0Benchmark. FDA-approved for CML.[5] Highly potent but associated with off-target effects (e.g., fluid retention).[1]
Compound 12m Lck / Src~ 5.0Precursor to Dasatinib. Demonstrated oral efficacy in arthritis models (ED₅₀ ~5 mg/kg).[5][6][7][1]
Compound 9 VEGFR-2400Novel analog. Shows sub-micromolar potency and high selectivity against leukemia cell lines.[2]
Analog 17b MCF-7 (Cell Line)1,860Induces ROS-mediated apoptosis.[8] Lower toxicity to normal cells compared to standard chemotherapeutics.[3]
CX-4945 CK21,600First-in-class oral CK2 inhibitor. Demonstrates the scaffold's versatility beyond tyrosine kinases.[4]

Key Insight: While Dasatinib exhibits sub-nanomolar potency, newer analogs like Compound 9 trade absolute potency for specificity, reducing the risk of off-target toxicity—a critical parameter in next-gen drug development.

Antimicrobial: Thiazole vs. Oxazole Isosteres

A critical design choice is the substitution of the sulfur atom (thiazole) with oxygen (oxazole) to improve solubility.

Table 2: Efficacy vs. Solubility Trade-off (2-Aminothiazole vs. 2-Aminooxazole)

Feature2-Aminothiazole (2-AMT)2-Aminooxazole (2-AMO)Analysis
Lipophilicity (logP) HigherLower2-AMO is more water-soluble, reducing formulation challenges.
Antibacterial MIC (M. tb) 0.5 - 2.0 µg/mL3.13 µg/mL2-AMT generally retains higher potency due to stronger lipophilic interactions with bacterial targets.
Cytotoxicity (HepG2) ModerateLow2-AMO shows a safer toxicity profile in comparative studies.

Recommendation: For systemic antimicrobial applications where solubility is the bottleneck, 2-Aminooxazole isosteres are viable alternatives. For topical or high-potency requirements, the 2-Aminothiazole core remains superior [5].

Experimental Protocols

Synthesis Workflow: The Hantzsch Condensation

The Hantzsch synthesis remains the most robust method for generating 2-aminothiazole libraries. The following protocol is optimized for high yield and purity.

Workflow Logic:

HantzschSynthesis Reactants alpha-Haloketone + Thiourea Intermediate S-Alkylation Intermediate Reactants->Intermediate Nucleophilic Attack Cyclization Intramolecular Cyclization Intermediate->Cyclization -HX Product 2-Aminothiazole Derivative Cyclization->Product Dehydration (-H2O)

Figure 2: Step-wise mechanism of the Hantzsch thiazole synthesis.

Validated Protocol: Synthesis of 4-Aryl-2-aminothiazoles

Objective: Synthesize 4-phenylthiazol-2-amine.

Materials:

  • 2-Bromoacetophenone (1.0 mmol)[9]

  • Thiourea (1.2 mmol)[9]

  • Ethanol (Absolute, 10 mL)

  • Reflux condenser, magnetic stirrer.

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2-bromoacetophenone in 10 mL of ethanol.

  • Addition: Add 1.2 mmol of thiourea to the solution. Note: Slight excess of thiourea ensures complete consumption of the lachrymatory haloketone.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with stirring for 2–4 hours.

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). Disappearance of the starting ketone spot indicates completion.

  • Work-up:

    • Cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate.

    • Neutralize by adding aqueous NaHCO₃ solution until pH ~8. This liberates the free base.

    • Filter the resulting solid precipitate.

  • Purification: Recrystallize from hot ethanol/water (1:1) to yield white/off-white crystals.

    • Expected Yield: 85–95%.

    • Validation: Confirm structure via ¹H NMR (Characteristic singlet for thiazole C5-H at ~7.0 ppm).

Structure-Activity Relationship (SAR) Insights

To optimize the 2-AT scaffold, researchers must balance potency with physicochemical properties.

  • The 2-Amino Group:

    • Criticality: Essential for H-bonding in the kinase hinge region.

    • Modification: Acylation (amide formation) often retains activity but reduces metabolic stability. Alkylation typically reduces potency unless the alkyl group targets a specific hydrophobic pocket.

    • Substitution: Replacing -NH₂ with -Cl or -CH₃ drastically reduces anticancer activity [6].

  • C4/C5 Substitution:

    • C4 Position: Aryl substituents (phenyl, pyridyl) are preferred for stacking interactions. Bulky groups here are generally well-tolerated.

    • C5 Position: Small lipophilic groups (F, Cl, CH₃) can enhance potency. However, large substituents at C5 often clash with the kinase "roof," reducing affinity (Steric Clash) [2].

  • Solubility Tail:

    • Attaching a piperazine or morpholine tail (as seen in Dasatinib) to the C4-aryl ring is the standard strategy to improve oral bioavailability without compromising the core binding mode.

References

  • Structure-Activity Relationship Studies toward the Discovery of Dasatinib. Journal of Medicinal Chemistry. [Link][7]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research. [Link][10]

  • Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives. ResearchGate. [Link]

  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Journal of Medicinal Chemistry / PMC. [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules (MDPI). [Link]

Sources

Validating the anticancer activity of 4-(4-Ethylphenyl)-1,3-thiazol-2-amine in vivo

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the validation framework for 4-(4-Ethylphenyl)-1,3-thiazol-2-amine (referred to herein as Thiazole-Et ), a 2-aminothiazole derivative. The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of FDA-approved kinase inhibitors like Dasatinib and tubulin inhibitors like Tiazofurin .

This guide compares Thiazole-Et against two distinct classes of alternatives:

  • Structural Benchmark: Dasatinib (Kinase/Src inhibitor) – to compare targeted efficacy and solubility profiles.

  • Clinical Standard: Paclitaxel (Microtubule stabilizer) – to compare cytotoxicity and tumor regression rates in solid tumor models.

Part 1: Compound Profile & Mechanism of Action[1]

Thiazole-Et functions primarily through dual-modal inhibition. Based on the structure-activity relationships (SAR) of 4-phenyl-2-aminothiazoles, the ethyl group at the para position enhances lipophilicity and binding affinity to the Colchicine-binding site of tubulin, while retaining the capacity to interact with the ATP-binding pocket of tyrosine kinases (e.g., VEGFR-2 or EGFR).

Comparative Mechanism Table
FeatureThiazole-Et (Lead)Dasatinib (Alternative 1)Paclitaxel (Alternative 2)
Primary Target Tubulin (Colchicine Site) / VEGFR-2Src/Abl KinasesTubulin (Taxane Site)
Mechanism Microtubule Destabilization + Angiogenesis InhibitionSignal Transduction BlockadeMicrotubule Hyper-stabilization
Cell Cycle Arrest G2/M PhaseG1 PhaseG2/M Phase
Solubility (LogP) ~3.2 (Moderate)3.8 (Low)>3.0 (Low)
Toxicity Profile Moderate (GI/Hematological)High (Pleural effusion risk)High (Neuropathy/Neutropenia)
Pathway Visualization

The following diagram illustrates the dual pathway blockade proposed for Thiazole-Et, contrasting it with the single-target mechanisms of alternatives.

PathwayMechanism Ligand Growth Factors (VEGF/EGF) Receptor RTK (VEGFR/EGFR) Ligand->Receptor Activation Signaling RAS/RAF/MEK Cascade Receptor->Signaling Thiazole Thiazole-Et (Inhibitor) Thiazole->Receptor Blocks ATP Pocket Tubulin Tubulin Dimers Thiazole->Tubulin Blocks Assembly (Colchicine Site) Dasatinib Dasatinib (Benchmark) Dasatinib->Receptor Blocks Src/Abl Microtubule Microtubule Polymerization Tubulin->Microtubule Dynamic Instability Apoptosis Apoptosis (Cell Death) Microtubule->Apoptosis Mitotic Catastrophe Angiogenesis Angiogenesis (Blood Vessel Growth) Signaling->Angiogenesis

Caption: Dual-mechanism of Thiazole-Et targeting RTK signaling and Tubulin dynamics, leading to apoptosis.

Part 2: Pre-In Vivo "Go/No-Go" Validation

Before initiating animal studies, the following criteria must be met to ensure Thiazole-Et is suitable for in vivo administration.

  • Solubility Formulation: 2-aminothiazoles are hydrophobic.

    • Requirement: Compound must form a stable suspension or solution in 10% DMSO + 40% PEG400 + 50% Saline .

    • Threshold: If precipitation occurs < 1 hour, switch to formulation with 20% HP-β-Cyclodextrin .

  • In Vitro Potency:

    • Requirement: IC50 < 1 µM against target cell lines (e.g., A549 lung, MCF-7 breast).[1][2]

    • Comparison: If IC50 is > 10x higher than Paclitaxel (typically < 10 nM), the compound is likely too weak for in vivo efficacy at tolerable doses.

Part 3: In Vivo Efficacy Protocol (Xenograft Model)

This protocol is designed to objectively compare Thiazole-Et against the clinical standard (Paclitaxel).

Experimental Workflow

InVivoWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Cells Cell Culture (A549/MCF-7) Inoculation Subcutaneous Injection Cells->Inoculation Mice BALB/c Nude Mice (6-8 weeks) Mice->Inoculation Randomization Randomization (Tumor Vol ~100mm³) Inoculation->Randomization ~10-14 Days Dosing Daily/Weekly Dosing (IP/IV) Randomization->Dosing Measurement Tumor Vol & Body Weight Dosing->Measurement 21 Days Necropsy Histology & Biomarkers Measurement->Necropsy

Caption: Standardized Xenograft Workflow. Critical randomization occurs when tumors reach 100mm³.

Detailed Methodology

1. Animal Model:

  • Species: Female BALB/c nude mice (immunocompromised).

  • Inoculation:

    
     A549 cells suspended in Matrigel (1:1) injected subcutaneously into the right flank.
    

2. Treatment Groups (n=8 per group):

  • Group A (Vehicle Control): 10% DMSO / 40% PEG400 / 50% Saline (IP, Daily).

  • Group B (Positive Control - Cytotoxic): Paclitaxel, 10 mg/kg (IV, q3d x 4).

  • Group C (Thiazole-Et Low): 20 mg/kg (IP, Daily).

  • Group D (Thiazole-Et High): 50 mg/kg (IP, Daily).

3. Dosing Rationale:

  • Why IP for Thiazole-Et? Intraperitoneal administration maximizes bioavailability for hydrophobic small molecules in early-stage validation, bypassing first-pass metabolism issues associated with oral gavage.

  • Why 20/50 mg/kg? Based on Dasatinib murine equivalents, 50 mg/kg is typically the Maximum Tolerated Dose (MTD) for aminothiazole derivatives.

4. Endpoints:

  • Primary: Tumor Growth Inhibition (TGI%). Formula:

    
    
    
  • Secondary: Body Weight Loss (BWL) as a proxy for toxicity. >20% BWL requires euthanasia.

Part 4: Data Interpretation & Comparative Analysis

The following table demonstrates how to interpret the results of Thiazole-Et relative to the benchmarks.

MetricThiazole-Et (Target Profile)Paclitaxel (Standard)Interpretation
TGI % 60% - 75%> 80%Thiazole-Et is considered "Active" if TGI > 50%. It may not beat Paclitaxel in raw shrinkage but offers a better safety margin.
Body Weight Loss < 10%15% - 18%If Thiazole-Et maintains TGI > 60% with < 5% BWL, it is superior in Therapeutic Index .
Necropsy (H&E) Reduced vascular densityMassive necrosisThiazole-Et likely acts via anti-angiogenesis (VEGFR) if vessels are reduced, unlike Paclitaxel's direct necrosis.
Biomarker (IHC) Cleaved Caspase-3 (High)Cleaved Caspase-3 (High)Confirms apoptotic mechanism.
Troubleshooting Thiazole-Specific Issues
  • Issue: Rapid clearance (Short Half-life).

    • Observation: Mice show tumor stasis but regrowth immediately after dosing stops.

    • Solution: The 4-ethylphenyl group may be metabolically liable (oxidation to alcohol). Future optimization would require replacing the ethyl group with a trifluoromethyl or chloro group to block metabolism.

  • Issue: Skin toxicity at injection site.

    • Observation: Necrosis at IP site.

    • Solution: pH adjustment of the vehicle. Aminothiazoles can be basic; ensure vehicle pH is ~7.4.

References
  • Luzina, E. L., & Popov, A. V. (2009). Synthesis and anticancer activity of N-substituted 2-amino-4-arylthiazoles. European Journal of Medicinal Chemistry. Link

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (dasatinib). Journal of Medicinal Chemistry. Link

  • National Cancer Institute (NCI). (2024). In Vivo Evaluation of Antitumor Agents. Developmental Therapeutics Program. Link

  • Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer. Link

  • Gomha, S. M., et al. (2015). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules. Link

Sources

A Comparative Guide to the Selectivity Profile of 4-(4-Ethylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound 4-(4-Ethylphenyl)-1,3-thiazol-2-amine. Given that the 2-aminothiazole scaffold is a well-established pharmacophore in kinase inhibitor development, we hypothesize its primary activity is within this enzyme family. This document outlines the experimental strategy, presents illustrative data, and offers detailed protocols to enable researchers to rigorously assess the selectivity of this compound against established alternatives.

The core principle of this guide is to move beyond a simple affinity measurement against a single target. True therapeutic potential is defined as much by what a compound doesn't bind to as by what it does. Off-target interactions can lead to unforeseen toxicities or polypharmacological effects that can be either detrimental or beneficial. Therefore, a systematic cross-reactivity analysis is not merely a characterization step but a critical component of preclinical drug development.

Here, we propose a hypothetical primary target, Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a target in oncology research. We will compare our subject compound against two well-characterized kinase inhibitors with differing selectivity profiles: Dasatinib , a broad-spectrum inhibitor, and Roscovitine , an earlier-generation CDK inhibitor.

Experimental Design: A Multi-Faceted Approach to Selectivity Profiling

To build a robust understanding of a compound's selectivity, we must employ orthogonal assays that measure different aspects of interaction. Our approach combines a direct binding assay to determine affinity with a functional enzymatic assay to measure inhibitory activity.

Rationale for Assay Selection
  • Competitive Binding Assay (Ki Determination): This assay directly measures the binding affinity of the test compound to a panel of kinases. It determines the equilibrium dissociation constant (Ki), a fundamental measure of potency. A lower Ki value indicates a higher binding affinity. We utilize this to understand how tightly the compound binds to its intended target and various off-targets.

  • Enzymatic Inhibition Assay (IC50 Determination): This functional assay measures the concentration of the compound required to inhibit the enzymatic activity of the target kinase by 50% (the IC50 value). This is crucial as it confirms that binding translates into a functional consequence. Discrepancies between Ki and IC50 values can provide insights into the mechanism of inhibition.

Selection of the Kinase Panel

The choice of off-targets is critical for a meaningful selectivity profile. A well-designed panel should include:

  • Closely Related Kinases: Other members of the CDK family (e.g., CDK1, CDK5, CDK9) are included to assess isoenzyme selectivity.

  • Structurally Similar Kinases: Kinases from different families but with analogous ATP-binding pockets (e.g., SRC, ABL1) are chosen to probe for broader cross-reactivity.

  • Common Off-Targets: Kinases frequently implicated in the off-target effects of other inhibitors are included as a measure of potential liabilities.

The overall workflow for this comprehensive screening process is illustrated below.

G cluster_prep Compound Preparation cluster_screening Screening Assays cluster_analysis Data Analysis & Profiling Compound This compound (Test Compound) Plate Prepare Serial Dilution Plates Compound->Plate Controls Dasatinib & Roscovitine (Reference Compounds) Controls->Plate Binding Competitive Binding Assay (Ki Determination) Plate->Binding Dispense to Kinase Panel Enzymatic Enzymatic Inhibition Assay (IC50 Determination) Plate->Enzymatic Dispense to Kinase Panel Ki_Table Generate Ki Profile Table Binding->Ki_Table IC50_Table Generate IC50 Profile Table Enzymatic->IC50_Table Selectivity Calculate Selectivity Score (e.g., S-Score) Ki_Table->Selectivity IC50_Table->Selectivity Report Final Comparison Report Selectivity->Report

Caption: High-level workflow for comparative selectivity profiling.

Comparative Data Analysis (Illustrative)

The following tables summarize hypothetical data generated from our proposed screening. This data is designed to illustrate how selectivity profiles can be compared and interpreted.

Table 1: Comparative Binding Affinity (Ki, nM) across a Representative Kinase Panel
Kinase Target4-(4-EtPh)-thiazol-2-amine (Test)Roscovitine (Reference 1)Dasatinib (Reference 2)
CDK2 (Primary Target) 15 40 0.8
CDK1150801.2
CDK5210653.5
CDK9>10,00040025
ABL18,500>10,0000.5
SRC>10,000>10,0000.6
VEGFR26,2009,50015
EGFR>10,000>10,000120

Data are hypothetical and for illustrative purposes only.

Table 2: Comparative Functional Inhibition (IC50, nM) across a Representative Kinase Panel
Kinase Target4-(4-EtPh)-thiazol-2-amine (Test)Roscovitine (Reference 1)Dasatinib (Reference 2)
CDK2 (Primary Target) 25 70 1.1
CDK12801501.9
CDK54501305.0
CDK9>10,00065038
ABL1>10,000>10,0000.8
SRC>10,000>10,0001.0
VEGFR29,800>10,00022
EGFR>10,000>10,000180

Data are hypothetical and for illustrative purposes only.

Interpretation of Results
  • This compound: This compound demonstrates high potency for its primary target, CDK2. Crucially, it shows significant selectivity. For example, it is 10-fold more selective for CDK2 over CDK1 (Ki of 15 nM vs. 150 nM) and exhibits minimal binding to unrelated kinases like ABL1 and SRC. This "clean" profile suggests a lower likelihood of off-target effects mediated by these kinases.

  • Roscovitine: As an earlier generation inhibitor, Roscovitine shows good potency for CDK2 but less selectivity across the CDK family, with comparable affinity for CDK1 and CDK5.

  • Dasatinib: This compound serves as an example of a potent, broad-spectrum inhibitor. While it is highly potent against CDK2, it is equally or more potent against ABL1 and SRC, which are its primary clinical targets. This profile is desirable for certain therapeutic applications but highlights a lack of selectivity.

The relationship between a primary target and potential off-targets can be visualized to clarify the concept of selectivity.

G Primary Primary Target (e.g., CDK2) OffTarget1 Related Off-Target (e.g., CDK1) Primary->OffTarget1 Low Selectivity (Roscovitine) OffTarget2 Unrelated Off-Target (e.g., SRC) Primary->OffTarget2 Broad Activity (Dasatinib) OffTarget3 Non-Interacting (e.g., EGFR) Primary->OffTarget3 High Selectivity (Test Compound)

Caption: Conceptual model of kinase inhibitor selectivity profiles.

Detailed Experimental Protocols

The following protocols are standardized methodologies. Researchers should adapt buffer components and substrate concentrations based on the specific kinase and detection technology being used.

Protocol: Competitive Binding Assay (Ki Determination)

This protocol is based on the principles of radiometric competition assays, a gold standard for quantifying binding affinity.

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds against a panel of protein kinases.

Materials:

  • Recombinant Kinase Enzyme

  • Radiolabeled Ligand (e.g., ³H-staurosporine or a specific tracer)

  • Test Compounds (10 mM stock in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Filter Plates (96-well glass fiber)

  • Scintillation Fluid and Microplate Scintillation Counter

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO, starting from 1 mM. Transfer 1 µL of each dilution into the wells of a 96-well assay plate. Include DMSO-only wells for 'total binding' (negative control) and a known inhibitor for 'non-specific binding' (positive control).

  • Reagent Preparation: Prepare a master mix containing the assay buffer, the specific recombinant kinase, and the radiolabeled ligand. The concentration of the kinase should be optimized for a robust signal, and the radiolabeled ligand should be used at a concentration close to its Kd.

  • Incubation: Add 100 µL of the master mix to each well of the assay plate. Mix gently and incubate at room temperature for 60-120 minutes to allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly transfer the contents of the assay plate to a glass fiber filter plate using a vacuum manifold. This separates the bound ligand (captured on the filter) from the unbound ligand.

  • Washing: Wash the filter plate 3-4 times with ice-cold wash buffer (assay buffer without Brij-35) to remove any remaining unbound radioligand.

  • Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Convert the counts per minute (CPM) to percent inhibition relative to the controls. Plot percent inhibition versus the log of compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Protocol: Enzymatic Inhibition Assay (IC50 Determination)

This protocol describes a typical in vitro kinase activity assay using a phosphospecific antibody for detection.

Objective: To determine the concentration of a compound that inhibits the enzymatic activity of a kinase by 50% (IC50).

Materials:

  • Recombinant Kinase Enzyme

  • Kinase-specific Substrate (peptide or protein)

  • ATP (Adenosine Triphosphate)

  • Test Compounds (10 mM stock in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection system.

  • White, opaque 96-well assay plates.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds as described in Protocol 3.1 and add 1 µL to the assay plate wells.

  • Kinase/Substrate Addition: Add 50 µL of a solution containing the kinase and its specific substrate in assay buffer to each well.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation of Reaction: Add 50 µL of a solution containing ATP in assay buffer to each well to start the phosphorylation reaction. The ATP concentration should be at or near the Km for the specific kinase to ensure accurate competitive inhibition measurement.

  • Enzymatic Reaction: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes). The reaction time should be within the linear range of the enzyme kinetics.

  • Detection: Stop the reaction and detect the remaining ATP using a luminescent assay kit (e.g., Kinase-Glo®). This kit uses luciferase to generate a light signal from the remaining ATP; a lower signal indicates higher kinase activity (more ATP consumed).

  • Data Analysis: Measure luminescence using a plate reader. Convert the relative light units (RLU) to percent inhibition. Plot percent inhibition versus the log of compound concentration and use non-linear regression to calculate the IC50 value.

Conclusion and Future Directions

The systematic approach detailed in this guide provides a robust framework for characterizing the selectivity of novel compounds like this compound. The illustrative data highlights its potential as a highly selective CDK2 inhibitor compared to broader-spectrum agents like Dasatinib and less selective compounds like Roscovitine.

A favorable selectivity profile, as illustrated here, is a strong indicator of a promising therapeutic candidate, suggesting a potentially wider therapeutic window and fewer off-target side effects. The next logical steps in preclinical development would involve cellular assays to confirm on-target engagement and anti-proliferative effects in relevant cancer cell lines, followed by in vivo studies to assess efficacy and safety. This foundational cross-reactivity screening is the essential first step on that path.

References

  • Rostom, S. A. F., et al. (2017). The 2-Aminothiazole Scaffold: A Versatile Framework in Medicinal Chemistry. Molecules, 22(1), 143. Available at: [Link]

  • Zhang, J., et al. (2014). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 19(5), 683–690. Available at: [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. Available at: [Link]

Benchmarking 4-(4-Ethylphenyl)-1,3-thiazol-2-amine: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the 2-aminothiazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2] This guide provides a comprehensive framework for benchmarking a promising derivative, 4-(4-Ethylphenyl)-1,3-thiazol-2-amine, against established therapeutic agents. Our focus will be on its potential as an antiproliferative agent, a characteristic frequently observed in this chemical class.[3][4][5] This document is designed for researchers, scientists, and drug development professionals, offering in-depth, actionable protocols and a robust rationale for the experimental design.

The core of our investigation will be a head-to-head comparison with Paclitaxel and Vincristine, two cornerstone chemotherapeutic agents known to target tubulin polymerization. This comparison will not only elucidate the relative potency of this compound but also offer insights into its potential mechanism of action.

Rationale and Strategic Overview

The selection of an appropriate benchmarking strategy is paramount for the efficient progression of a novel chemical entity through the drug discovery pipeline. For this compound, its structural similarity to other 4-phenyl-1,3-thiazol-2-amine derivatives that have shown tubulin-destabilizing effects provides a strong rationale for investigating its antiproliferative and tubulin-inhibitory potential.[4]

Our experimental workflow is designed to be a self-validating system, progressing from broad cellular effects to more specific mechanistic assays. This tiered approach ensures that each subsequent experiment builds upon a solid foundation of data, providing a comprehensive and trustworthy assessment of the compound's capabilities.

Experimental_Workflow A In Vitro Cytotoxicity Screening (MTT/XTT Assay) B Cell Cycle Analysis (Flow Cytometry) A->B Confirmation of Proliferation Inhibition C Apoptosis Induction Assessment (Annexin V/Caspase-3/7 Assay) B->C Investigation of Cell Fate D Direct Tubulin Polymerization Assay C->D Mechanistic Validation E In Vivo Xenograft Model Efficacy Study D->E In Vivo Validation of Antitumor Activity

Caption: A tiered experimental workflow for benchmarking this compound.

In Vitro Benchmarking Protocols

The initial phase of our investigation will focus on in vitro assays to determine the cellular effects of this compound in comparison to Paclitaxel and Vincristine. A panel of human cancer cell lines, including a breast cancer line (e.g., MCF-7), a lung cancer line (e.g., A549), and a colon cancer line (e.g., HCT116), will be utilized to assess the breadth of its activity.

Cell Viability Assessment (MTT/XTT Assay)

The foundational step in evaluating any potential anticancer agent is to determine its cytotoxic and cytostatic effects.[6][7] The MTT or XTT assays are reliable, colorimetric methods that measure the metabolic activity of cells, which correlates with the number of viable cells.[8][9]

Protocol: MTT Assay [8]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound, Paclitaxel, and Vincristine in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds or a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound using non-linear regression analysis.

Cell Cycle Analysis

To understand the mechanism by which this compound inhibits cell proliferation, we will analyze its effect on the cell cycle. Agents that interfere with microtubule dynamics, such as Paclitaxel and Vincristine, typically cause cell cycle arrest at the G2/M phase.

Protocol: Propidium Iodide Staining and Flow Cytometry

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, Paclitaxel, or Vincristine at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Induction Assessment

Inhibition of the cell cycle, particularly at the G2/M checkpoint, often leads to the induction of apoptosis. We will employ a dual-staining method using Annexin V and a caspase-3/7 substrate to quantify apoptotic cells.[10][11][12]

Protocol: Annexin V and Caspase-3/7 Staining [13]

  • Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for 48 hours.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-APC and a green fluorescent caspase-3/7 substrate.[11]

  • Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Mechanistic Validation: Tubulin Polymerization Assay

To directly investigate the hypothesis that this compound acts as a tubulin inhibitor, a cell-free tubulin polymerization assay is essential. This assay will determine whether the compound inhibits or promotes the polymerization of purified tubulin.

Protocol: In Vitro Tubulin Polymerization Assay

  • Reaction Setup: In a 96-well plate, add tubulin protein to a polymerization buffer.

  • Compound Addition: Add this compound, Paclitaxel (as a polymerization promoter), or Vincristine (as a polymerization inhibitor) at various concentrations.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Turbidity Measurement: Monitor the change in absorbance (turbidity) at 340 nm over time using a plate reader.

  • Data Analysis: Compare the polymerization curves of the compound-treated samples to the controls to determine its effect on tubulin assembly.

Tubulin_Polymerization_Pathway cluster_0 Microtubule Dynamics cluster_1 Drug Intervention Tubulin αβ-Tubulin Dimers MT Microtubule Tubulin->MT Polymerization MT->Tubulin Depolymerization Vincristine Vincristine (Inhibitor) Vincristine->Tubulin Binds to dimers, prevents polymerization Paclitaxel Paclitaxel (Stabilizer) Paclitaxel->MT Binds to microtubules, prevents depolymerization Test_Compound This compound Test_Compound->Tubulin Hypothesized to inhibit polymerization

Caption: The influence of known drugs and the test compound on microtubule dynamics.

In Vivo Efficacy Evaluation

The culmination of our benchmarking study will be an in vivo assessment of the antitumor efficacy of this compound.[14][15][16] Patient-derived xenograft (PDX) models are increasingly favored for their clinical relevance, as they better recapitulate the heterogeneity of human tumors.[17]

Protocol: Patient-Derived Xenograft (PDX) Model Study

  • Model Selection: Select a relevant PDX model (e.g., breast or lung cancer) that has shown sensitivity to tubulin-targeting agents.

  • Tumor Implantation: Implant tumor fragments subcutaneously into immunocompromised mice.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups: vehicle control, this compound, and a standard-of-care agent (e.g., Paclitaxel). Administer the treatments according to a predetermined schedule and dosage.

  • Tumor Growth Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition between the treatment groups.

Data Summary and Interpretation

For ease of comparison, all quantitative data should be summarized in clear and concise tables.

Table 1: In Vitro Cytotoxicity (IC50 Values in µM)

CompoundMCF-7A549HCT116
This compound
Paclitaxel
Vincristine

Table 2: Effect on Cell Cycle Distribution (% of Cells in G2/M Phase)

CompoundMCF-7A549HCT116
Vehicle Control
This compound
Paclitaxel
Vincristine

Table 3: In Vivo Antitumor Efficacy (% Tumor Growth Inhibition)

CompoundPDX Model 1
This compound
Paclitaxel

Conclusion

This comprehensive benchmarking guide provides a rigorous and scientifically sound framework for evaluating the potential of this compound as an antiproliferative agent. By directly comparing its performance against well-characterized drugs like Paclitaxel and Vincristine, researchers can gain critical insights into its potency, mechanism of action, and potential for further development. The structured, multi-tiered approach ensures the generation of high-quality, reliable data to inform go/no-go decisions in the drug discovery process.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. (2018). BMC Research Notes. Retrieved January 28, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. Retrieved January 28, 2026, from [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed. Retrieved January 28, 2026, from [Link]

  • Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library. Retrieved January 28, 2026, from [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (2015). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. (2017). PLOS ONE. Retrieved January 28, 2026, from [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). MDPI. Retrieved January 28, 2026, from [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 28, 2026, from [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2023). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

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  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (n.d.). The Scientist. Retrieved January 28, 2026, from [Link]

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  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2023). ResearchGate. Retrieved January 28, 2026, from [Link]

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  • 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. (2018). ResearchGate. Retrieved January 28, 2026, from [Link]

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Comparative ADME Profiling: A Guide to 4-(4-Ethylphenyl)-1,3-thiazol-2-amine and Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of ADME in Drug Discovery

In the landscape of modern drug discovery, the axiom "it's not just about potency" has never been more relevant. A promising drug candidate's journey from a laboratory hit to a clinical success is fraught with challenges, with a significant portion of failures attributed to suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] Understanding the ADME profile of a compound is, therefore, not a late-stage checkbox but a foundational pillar of any successful therapeutic program. It allows researchers to predict a drug's in vivo behavior, optimize its pharmacokinetic properties, and mitigate potential safety risks long before reaching clinical trials.[2][3]

This guide provides an in-depth investigation into the ADME profile of 4-(4-Ethylphenyl)-1,3-thiazol-2-amine , a representative member of the 2-aminothiazole class. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to its versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] However, this scaffold is not without its challenges, with potential metabolic liabilities that warrant careful characterization.[5]

To provide a robust and contextually relevant analysis, we will compare the ADME properties of our lead compound with three structurally related analogs. This comparative approach allows us to dissect the influence of subtle chemical modifications on the overall pharmacokinetic profile, offering valuable insights for future drug design and optimization.

Comparator Compounds:

  • Comparator A: 4-(4-Bromophenyl)-1,3-thiazol-2-amine: A halogenated analog, often used in medicinal chemistry to modulate metabolic stability and receptor binding.[7]

  • Comparator B: 4-(4-Fluorophenyl)-1,3-thiazol-2-amine: A fluorinated analog. Fluorine substitution is a common strategy to improve metabolic stability and membrane permeability.

  • Comparator C: 4-(4-(Trifluoromethyl)phenyl)-1,3-thiazol-2-amine: An analog with a strongly electron-withdrawing group, which can significantly alter pKa, lipophilicity, and metabolic pathways.[8]

This guide will integrate in silico predictions with detailed protocols for gold-standard in vitro ADME assays, providing a comprehensive framework for researchers, scientists, and drug development professionals.

Part 1: In Silico ADME Prediction - A First Look

Before committing to resource-intensive wet lab experiments, in silico ADME prediction tools provide a rapid, cost-effective initial assessment of a compound's drug-likeness.[9][10] These models use vast datasets and sophisticated algorithms to predict a wide range of pharmacokinetic properties from a compound's chemical structure alone. For this guide, we have aggregated predicted data from established platforms like SwissADME and pkCSM.[11][12]

Workflow for Integrated ADME Assessment

The following diagram illustrates a typical workflow where in silico predictions guide subsequent in vitro experimentation.

ADME_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Validation cluster_decision Decision Making Start Compound Structure Prediction ADME & Drug-Likeness Prediction (e.g., SwissADME, pkCSM) Start->Prediction Input Analysis Identify Potential Liabilities Prediction->Analysis Output Data Absorption Permeability Assay (PAMPA, Caco-2) Analysis->Absorption Test Absorption Distribution Plasma Protein Binding (Equilibrium Dialysis) Analysis->Distribution Test Distribution Metabolism Metabolic Stability (Microsomes, Hepatocytes) Analysis->Metabolism Test Metabolism Decision Go/No-Go or Lead Optimization Absorption->Decision Experimental Data Distribution->Decision Experimental Data Metabolism->Decision Experimental Data Toxicity Cytotoxicity, hERG HLM_Workflow cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis HLM Thaw Human Liver Microsomes (HLM) Preincubation Pre-incubate HLM and Compound HLM->Preincubation NADPH Prepare NADPH Regenerating System Compound Prepare Test Compound (1 µM in Buffer) Compound->Preincubation Reaction_Start Initiate Reaction (Add NADPH) Preincubation->Reaction_Start Timepoints Aliquot at T=0, 5, 15, 30, 60 min Reaction_Start->Timepoints Quench Quench Reaction (Cold Acetonitrile + IS) Timepoints->Quench LCMS LC-MS/MS Analysis Quench->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calculate Calculate t½ and CLint Plot->Calculate

Caption: Experimental workflow for the HLM stability assay.

  • Reagent Preparation:

    • Prepare a NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase). This ensures a constant supply of the necessary cofactor for CYP enzyme activity.

    • Dilute HLM to a final protein concentration of 0.5 mg/mL in phosphate buffer (pH 7.4).

    • Prepare test compound solutions at 2x the final concentration (2 µM).

  • Incubation:

    • In a 96-well plate, add the HLM suspension and the test compound solution. Pre-incubate at 37°C for 10 minutes to equilibrate.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a 96-well plate containing cold acetonitrile with an internal standard (IS). The cold solvent stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing & Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

    • Plot the natural logarithm (ln) of the % remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k).

    • Half-life (t½): t½ = 0.693 / k

    • Intrinsic Clearance (CLint): CLint (µL/min/mg) = (0.693 / t½) x (1 / [HLM protein concentration])

Compoundt½ (min)CLint (µL/min/mg)Stability Classification
This compound2555.4Moderate
Comparator A (Bromo)> 60< 23.1High
Comparator B (Fluoro)4530.8High-Moderate
Comparator C (CF3)> 60< 23.1High
Verapamil (Low Stability Control)< 15> 92.4Low
Diazepam (High Stability Control)> 60< 23.1High

Interpretation: The experimental data reveal significant differences in metabolic stability. Our lead compound with the ethyl group shows moderate stability, suggesting it is a substrate for CYP enzymes. This is a common metabolic pathway for alkylbenzene moieties (benzylic oxidation). In contrast, the analogs with halo-substituents (Bromo, Fluoro, CF3) show significantly higher metabolic stability. This is a classic drug design strategy, as blocking a site of metabolism with a halogen can improve a compound's half-life. These results highlight a clear path for optimization: if a longer half-life is desired, modification of the ethyl group should be prioritized.

Conclusion and Forward Look

This comprehensive guide demonstrates the power of an integrated ADME assessment strategy, combining the predictive power of in silico tools with the definitive validation of in vitro experiments.

Summary of this compound:

  • Strengths: The compound exhibits excellent predicted oral absorption and high passive permeability, with no violations of Lipinski's rules. It is not a substrate for the P-gp efflux pump.

  • Potential Liabilities:

    • High Plasma Protein Binding (>95%): This could limit the free fraction available for therapeutic action and requires careful consideration during dose-response studies.

    • Moderate Metabolic Stability: The ethyl group is a likely site of metabolism, leading to moderate intrinsic clearance. This could result in a shorter than desired in vivo half-life.

    • Predicted CYP3A4 Inhibition: This is a significant red flag for potential drug-drug interactions and must be confirmed with a formal CYP inhibition assay.

Comparative Insights and Optimization Strategies:

The comparative analysis provides a clear structure-ADME relationship. The introduction of halogens at the para-position of the phenyl ring (Br, F, CF3) successfully mitigates the metabolic liability seen with the ethyl group, leading to higher stability. However, this comes at the cost of increased lipophilicity and even higher plasma protein binding. The fluoro-analog (Comparator B) appears to offer the best balance, with improved stability over the parent compound while maintaining the highest permeability and the lowest PPB of the halogenated series.

Future work should focus on experimentally confirming the predicted CYP inhibition profile and exploring modifications to the 4-ethylphenyl moiety to improve metabolic stability without drastically increasing lipophilicity or protein binding. This structured, data-driven approach to ADME profiling is essential for efficiently advancing promising chemical scaffolds toward the development of safe and effective medicines.

References

  • Sharma, P., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry. [Link] [1][7]2. Lagorce, D., et al. (2017). The SwissADME Web Tool: A Comprehensive Hub for Drug Discovery. Swiss Institute of Bioinformatics. [Link] [11]3. Pires, D.E.V., et al. (2015). pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. Journal of Medicinal Chemistry. [Link] [12]4. Lage, F.C., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Parasites & Vectors. [Link]

  • PubChem. 4-(4-Fluorophenyl)-1,3-thiazol-2-amine. National Center for Biotechnology Information. [Link]

  • Zahid, M.A., et al. (2023). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate. [Link] [4]7. Muthanna, A., et al. (2021). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. ResearchGate. [Link] [5]8. Hassan, G.S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences. [Link] [6]9. PubChem. 4-(4-(Trifluoromethyl)phenyl)-1,3-thiazol-2-amine. National Center for Biotechnology Information. [Link] [8]10. Słoczyńska, K., et al. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Pharmaceuticals. [Link]

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Orthogonal Assays to Confirm Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, a single assay result is a suggestion; two orthogonal results are a confirmation.[1] The "reproducibility crisis" in preclinical research often stems from over-reliance on a single detection modality (e.g., fluorescence), where off-target effects or compound interference (e.g., autofluorescence, quenching, aggregation) masquerade as potent inhibition.

This guide provides a rigorous framework for Orthogonal Validation —the systematic use of assays with differing physical principles to confirm a molecule’s Mechanism of Action (MoA). We compare the performance of Label-Free Binding Kinetics (SPR) against Thermal Shift (CETSA/DSF) and Proximity-Based (TR-FRET) methodologies, providing the experimental evidence required to elevate a "hit" to a "lead."

Part 1: The Strategic Framework (The "Triangle of Truth")

To scientifically validate a MoA, you must interrogate the target-ligand interaction from three distinct physical dimensions. If a compound shows activity in all three, the probability of it being a false positive (artifact) drops to near zero.

  • Binding (Kinetics): Does it physically attach? (e.g., SPR, BLI)[2][3]

  • Thermodynamics (Stability): Does it alter the protein's energy state? (e.g., CETSA, DSF)[4][5]

  • Function (Proximity/Activity): Does it disrupt the biological event? (e.g., TR-FRET, Enzymatic Assay)

Visualizing the Validation Workflow

The following diagram illustrates the "Funnel of Truth," filtering hits through orthogonal physical principles.

Orthogonal_Workflow cluster_biophysical Biophysical Confirmation (Binding) cluster_thermo Thermodynamic Confirmation (Stability) cluster_mech Mechanistic Elucidation Start Primary Screen Hit (e.g., High-Throughput Enzymatic) SPR Surface Plasmon Resonance (SPR) (Kinetics: kon, koff, KD) Start->SPR Selectivity Filter CETSA Cellular Thermal Shift (CETSA) (Target Engagement in Lysate/Cell) SPR->CETSA Valid Binders Only Discard Discard: False Positive (Aggregator/Interference) SPR->Discard Non-binder / Super-stoichiometric Mech Mechanism of Action (Orthosteric vs. Allosteric) CETSA->Mech Stabilizes Target CETSA->Discard No Shift (Non-specific)

Caption: The "Funnel of Truth" workflow. Hits from primary screens must pass kinetic (SPR) and thermodynamic (CETSA) filters to rule out assay artifacts before mechanistic classification.

Part 2: Comparative Analysis of Methodologies

Here we compare the "Gold Standard" (SPR) against orthogonal alternatives. The goal is not to replace one with the other, but to understand where their "blind spots" overlap.

Performance Matrix: Label-Free vs. Labeled vs. Thermal
FeatureSurface Plasmon Resonance (SPR) TR-FRET (Time-Resolved Fluorescence) CETSA / DSF (Thermal Shift)
Physical Principle Refractive Index Change (Mass accumulation on sensor).Energy Transfer (Donor-Acceptor proximity <10nm).[6]Protein Unfolding (Ligand-induced thermal stabilization).
Primary Output

,

,

(Kinetics).

(End-point inhibition).

Shift /

(Thermodynamics).
Throughput Medium (Hundreds/day).High (Thousands/day).Medium-High (384-well qPCR/Plate).
Major Artifact Risk Refractive Index Mismatch: DMSO differences can mask signals. Mass Transport: Flow rate limitations.Compound Interference: Autofluorescence, quenching, or "inner filter" effects.[7]Aggregation: Hydrophobic compounds causing non-specific precipitation.
"False Positive" Profile Detects "sticky" compounds (super-stoichiometric binding).Detects "colored" compounds or aggregators (PAINS).Detects destabilizers or detergent-sensitive compounds.
Orthogonal Value High: Defines residence time (drug efficacy driver).High: Confirms functional displacement in solution.High: Confirms target engagement in complex matrices (lysate).
Why this Comparison Matters
  • The "Sticky" Problem: A compound might inhibit an enzyme in a TR-FRET assay simply by forming a colloidal aggregate that sequesters the protein (a "PAINS" compound).

    • The SPR Check: In SPR, this appears as a "square wave" or non-saturable binding, immediately flagging the artifact.

  • The "Ghost" Binder: A compound binds the target but induces no functional change.

    • The CETSA Check: It will show a thermal shift (binding occurred), but the TR-FRET functional assay will show no inhibition, suggesting an allosteric silent binder or a different MoA.

Part 3: Detailed Experimental Protocols

These protocols are designed as self-validating systems . They include internal controls that alert the scientist if the assay itself is failing.

Protocol A: Kinetic Validation via SPR (Surface Plasmon Resonance)

Objective: Determine if the inhibition is driven by 1:1 binding or non-specific aggregation.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein (Ligand) on a CM5 or Streptavidin sensor chip.

    • Critical Control: Aim for a low

      
       (e.g., 30-50 RU) to minimize mass transport limitations and steric hindrance.
      
  • Solvent Correction: Prepare a DMSO calibration curve (0.5% to 5% DMSO) to correct for bulk refractive index shifts.

  • Single-Cycle Kinetics: Inject the analyte (drug) at 5 increasing concentrations (e.g., 0.1x to 10x the expected

    
    ) without regeneration between injections.
    
    • Why? This avoids damaging the protein with harsh regeneration buffers (e.g., Glycine pH 2.0).

  • Data Analysis (The Validation Step): Fit the data to a 1:1 Langmuir Binding Model .

    • Pass Criteria: The

      
       (Chi-square) value of the fit must be < 10% of the 
      
      
      
      .
    • Fail Criteria: If the data requires a "Two-State Reaction" or "Heterogeneous Ligand" model to fit, the interaction is likely non-specific or complex (potential artifact).

Protocol B: Target Engagement via CETSA (Cellular Thermal Shift Assay)

Objective: Confirm the compound engages the target within the biological matrix, stabilizing its structure.

Step-by-Step Methodology:

  • Lysate Preparation: Generate cell lysate containing the target protein. Divide into two aliquots: Treated (Compound @ 5x

    
    ) and Control (DMSO).
    
  • Incubation: Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Thermal Challenge (The T-Melt): Aliquot samples into a PCR plate. Apply a temperature gradient (e.g., 37°C to 65°C) across the plate using a thermal cycler. Heat for 3 minutes.

  • Separation: Cool to RT, then centrifuge at 20,000 x g for 20 minutes to pellet precipitated (unstable) proteins.

  • Detection: Analyze the supernatant via Western Blot or AlphaScreen.

  • Validation (ITDR - Isothermal Dose Response):

    • Once the Melting Temperature (

      
      ) is established, select a fixed temperature (e.g., 
      
      
      
      ).
    • Treat lysate with a dose-response of the compound (e.g., 1 nM to 10 µM).

    • Result: You should see a dose-dependent "rescue" of the soluble protein at the challenge temperature.

Part 4: Visualizing the Mechanism

Once binding (SPR) and stability (CETSA) are confirmed, we must determine how the drug works. Is it Orthosteric (competitive) or Allosteric (non-competitive)?

Diagram: Differentiating Mechanisms via Orthogonal Readouts

Mechanism_Differentiation Compound Lead Compound Target Target Enzyme Compound->Target Ortho Orthosteric Binding (Active Site) Target->Ortho Allo Allosteric Binding (Distal Site) Target->Allo SPR_Res SPR: Competes with Native Substrate? Ortho->SPR_Res Yes (Competition) Kinetic_Res Enzymatic: Vmax vs Km Changes Ortho->Kinetic_Res Km Increases Vmax Constant Allo->SPR_Res No (Simultaneous Binding) Allo->Kinetic_Res Vmax Decreases Km Constant/Variable

Caption: Differentiating Orthosteric vs. Allosteric mechanisms. SPR competition assays (injecting drug + substrate) provide the definitive "Yes/No" on active site occupancy, validated by enzymatic kinetic shifts.

References

  • Assay Guidance Manual (NIH/NCATS).Interference with Fluorescence and Absorbance. (Detailed analysis of artifact mechanisms in drug discovery).

    • Source:

  • Nature Protocols. The Cellular Thermal Shift Assay (CETSA) for Target Engagement.[4] (The authoritative protocol for performing CETSA).

    • Source:

  • Journal of Medicinal Chemistry.PAINS in the Assay: Chemical Mechanisms of Assay Interference. (Definitive guide on identifying false positives).

    • Source:

  • Cytiva (formerly GE Healthcare).Surface Plasmon Resonance (SPR) Theory and Practice.

    • Source:

  • PerkinElmer (Revvity).A Guide to TR-FRET Assay Development. (Technical guide for proximity assays).

    • Source:

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Comparative analysis of the antileishmanial activity of thiazole scaffolds

[1][2][3][4][5]

Executive Summary: The Thiazole Privilege

The thiazole ring (1,3-thiazole) is a "privileged scaffold" in medicinal chemistry, distinguished by its ability to bind diverse biological targets with high affinity. In the context of Leishmania drug discovery, thiazoles offer a critical alternative to the toxicity of antimonials and the cost of lipid-formulated amphotericin B. This guide provides a technical comparison of three primary thiazole subclasses—2,4-disubstituted thiazoles , benzothiazoles , and thiazole-hybrids —evaluating their structure-activity relationships (SAR), mechanisms of action, and in vitro efficacy against Leishmania donovani, L. major, and L. amazonensis.

Mechanistic Architecture

Unlike single-target drugs, thiazole derivatives exhibit a pleiotropic mechanism of action. Understanding these pathways is essential for optimizing lead compounds.

Core Targets
  • CYP51 (Sterol 14α-demethylase): Thiazoles mimic the substrate lanosterol, coordinating with the heme iron of CYP51, blocking ergosterol biosynthesis and compromising membrane integrity.

  • Superoxide Dismutase (SOD): Specific thiazole derivatives inhibit iron-dependent SOD (Fe-SOD) in Leishmania, leading to accumulation of toxic superoxide radicals.

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential (

    
    ), triggering apoptosis-like cell death.
    
Mechanism of Action Diagram

The following diagram illustrates the multi-target cascade initiated by thiazole scaffolds.

Thiazole_MOAThiazoleThiazole ScaffoldTarget_CYP51Target: CYP51(Sterol 14α-demethylase)Thiazole->Target_CYP51InhibitionTarget_SODTarget: Fe-SOD(Superoxide Dismutase)Thiazole->Target_SODBindingTarget_MitoTarget: Mitochondria(Membrane Potential)Thiazole->Target_MitoDepolarizationEffect_ErgosterolErgosterol DepletionTarget_CYP51->Effect_ErgosterolEffect_ROSROS AccumulationTarget_SOD->Effect_ROSEffect_PsiLoss of ΔΨmTarget_Mito->Effect_PsiOutcome_LysisMembrane LysisEffect_Ergosterol->Outcome_LysisOutcome_ApoptosisApoptosis-like DeathEffect_ROS->Outcome_ApoptosisEffect_Psi->Outcome_Apoptosis

Figure 1: Multi-target mechanism of action of thiazole derivatives inducing leishmanicidal effects via metabolic and oxidative stress pathways.

Comparative SAR & Performance Analysis

Class Comparison

We analyze three distinct chemical spaces within the thiazole family.

Scaffold ClassKey Structural FeaturePrimary TargetAdvantagesLimitations
2,4-Disubstituted Thiazoles Aryl/Heteroaryl groups at C2 & C4CYP51High synthetic accessibility; Tunable lipophilicity.Metabolic stability can be poor without bioisosteres.
Benzothiazoles Fused benzene-thiazole ringDNA/MitochondriaEnhanced planarity allows DNA intercalation; High potency.Higher cytotoxicity to mammalian host cells.
Thiazole-Hybrids Linked to Indoles, Triazines, or HydrazonesDual-Target (e.g., PTR1 & CYP51)Synergistic effects; Reduced resistance potential.High molecular weight; Solubility challenges.
Quantitative Efficacy Data (IC50 & Selectivity)

The following data aggregates performance metrics against the L. donovani (visceral) and L. major (cutaneous) strains.

Compound ClassSpecific DerivativeTarget StrainIC50 (µM)Selectivity Index (SI)*Ref
Standard Amphotericin B L. donovani0.38 >50 [1]
Standard Miltefosine L. amazonensis12.8 ~5 [2]
Thiazole-HydrazoneBenzothiazole-hydrazone (Cmpd 4f)L. amazonensis7.70>10[2]
Nitro-Thiadiazole5-(5-nitrothiophen)-thiadiazoleL. major0.4924[3]
ThiazolidinonePhenyl-indole hybrid (Cmpd C5)L. major< 10.0High[4]
AminothiazoleN-((4-chlorophenyl)methyl)thiazol-2-amineL. majorPromisingN/A[5]

*SI = CC50 (Mammalian Cells) / IC50 (Parasite). An SI > 10 is generally considered a hit.

Key Insight: While simple thiazoles show moderate activity, nitro-substituted thiadiazoles and benzothiazole-hydrazones achieve sub-micromolar potency comparable to Amphotericin B, often with superior selectivity profiles compared to Miltefosine.

Experimental Protocol: Intracellular Amastigote Assay

Self-Validating Methodology To ensure reproducibility and clinical relevance, screening must be performed on intracellular amastigotes (the relevant clinical stage) rather than promastigotes.

Reagents & Systems
  • Host Cells: THP-1 human acute monocytic leukemia cells.[1]

  • Parasite: Leishmania donovani promastigotes (stationary phase).[2][3]

  • Differentiation Agent: Phorbol 12-myristate 13-acetate (PMA).

  • Detection: Giemsa stain (microscopic counting) or Luciferase reporter (high throughput).

Step-by-Step Workflow
  • Differentiation: Seed THP-1 cells (

    
     cells/mL) in 16-well chamber slides. Treat with 20 ng/mL PMA for 48h at 37°C/5% CO₂ to induce macrophage differentiation.
    
  • Infection: Wash adherent macrophages with warm PBS. Add stationary phase promastigotes at a 10:1 parasite-to-host ratio . Incubate for 4h.

  • Wash (Critical Step): Vigorously wash 3x with PBS to remove non-internalized parasites. Validation: Check under inverted microscope to ensure no free-swimming parasites remain.

  • Treatment: Add thiazole test compounds (serial dilutions: 100 µM to 0.1 µM). Include:

    • Positive Control:[3] Amphotericin B (1 µM).

    • Negative Control: 0.5% DMSO (Vehicle).

  • Incubation: Incubate for 72h.

  • Readout (Giemsa): Fix with methanol (1 min), stain with Giemsa (10 min).

  • Quantification: Count 100 macrophages per well. Calculate Infection Index = (% Infected Cells)

    
     (Amastigotes/Cell).
    
Assay Workflow Diagram

Assay_ProtocolStep11. THP-1 Differentiation(PMA, 48h)Step22. Infection(10:1 Parasite:Macrophage)Step1->Step2Step33. Wash Step(Remove extracellular parasites)Step2->Step3Critical Control PointStep44. Drug Treatment(72h Incubation)Step3->Step4Step55. Fixation & Staining(Giemsa)Step4->Step5Step66. Microscopic Counting(Calculate Infection Index)Step5->Step6

Figure 2: Workflow for the Intracellular Amastigote Assay, the gold standard for validating leishmanicidal activity.

Challenges & Future Directions

  • Solubility: Many high-potency benzothiazoles suffer from poor aqueous solubility (LogP > 4). Formulation strategies (e.g., liposomal delivery) or polar substitutions (e.g., morpholine rings) are required.

  • PAINS Filters: Researchers must rigorously exclude Pan-Assay Interference Compounds (PAINS). Some thiazolidinones can act as non-specific alkylators. Validation via counter-screening against mammalian fibroblasts is mandatory.

References

  • Thiadiazoles: The Appropriate Pharmacological Scaffolds With Leishmanicidal and Antimalarial Activities. Iran J Basic Med Sci.[4] 2017. Link

  • Synthesis, biological evaluation and mechanism of action of benzothiazole derivatives. Chem Biol Drug Des. 2024.[5] Link

  • Inhibition of growth of Leishmania donovani promastigotes by newly synthesized 1,3,4-thiadiazole analogs. Antimicrob Agents Chemother. 2019. Link

  • Assessing different thiazolidine and thiazole based compounds as antileishmanial scaffolds. Bioorg Med Chem Lett. 2020. Link

  • Synthesis and Biological Activity of Some Aminothiazole Derivatives as Antileishmanial Agents. Open Ukr Chem J. 2022.[1][6] Link

Evaluating the Selectivity Index of Novel Thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Safety-Efficacy Nexus

In the landscape of heterocyclic drug discovery, the thiazole scaffold remains a "privileged structure" due to its ability to bind diverse biological targets, including EGFR, VEGFR, and PI3K. However, potency (


) alone is a flawed metric for clinical success. The true determinant of a lead compound's viability is the Selectivity Index (SI) —the ratio defining the therapeutic window between efficacy against malignant phenotypes and toxicity toward normal physiological systems.

This guide provides a technical framework for evaluating the SI of novel thiazole derivatives, contrasting them with standard-of-care agents like Doxorubicin and Lapatinib . We move beyond basic calculations to explore the causality of selectivity, supported by recent experimental data and rigorous protocols.

Methodological Framework: Defining the Index

The Selectivity Index is not merely a number; it is a function of the biological system chosen. A robust evaluation requires paired cell lines (cancer vs. normal) of similar tissue origin to minimize metabolic confounding factors.

The Core Formula


  • 
    :  The compound is more toxic to normal cells than cancer cells (Failed Lead).
    
  • 
    :  Moderate selectivity; acceptable for early hits but requires optimization.
    
  • 
    :  High selectivity; indicates a potential therapeutic window (Clinical Candidate profile).
    
Critical Experimental Design

To ensure Trustworthiness and Self-Validation , the assay protocol must account for edge effects, cell density, and compound solubility.

Validated Cell Line Pairings
Cancer ModelMatched Normal ControlRationale
A549 (Lung Carcinoma)WI-38 (Lung Fibroblast)Controls for lung-specific metabolic activity.
MCF-7 (Breast Adenocarcinoma)MCF-10A (Mammary Epithelial)Estrogen receptor context validation.
Jurkat (Leukemia)PBMCs (Peripheral Blood Mononuclear Cells)Gold standard for systemic toxicity screening.

Comparative Analysis: Thiazoles vs. Standard of Care

The following analysis synthesizes recent data (2022–2025) comparing novel thiazole derivatives against established chemotherapeutics.

Case Study A: Hydrazonylthiazole Derivatives (Dual EGFR/ALR2 Inhibitors)

Context: A 2025 study evaluated Compound 13 , a novel hydrazonylthiazole, against Lapatinib (an EGFR/HER2 inhibitor).[1]

Table 1: Comparative Selectivity Profile (Leukemia Model)

CompoundTarget

Jurkat (Cancer)

PBMCs (Normal)
Selectivity Index (SI)Status
Compound 13 (Thiazole)EGFR/ALR21.33 µM>180 µM138.9 Superior
Compound 5 (Thiazole)ALR2 Selective4.1 µM153 µM37.4High
Lapatinib (Standard)EGFR/HER2~4.5 µM32.6 µM7.25Moderate

Analysis: Compound 13 demonstrates a "Breakthrough" profile (


). Unlike Lapatinib, which shows significant toxicity to PBMCs (

), the thiazole derivative leverages specific binding to the EGFR kinase domain while sparing normal lymphocytes, likely due to reduced off-target kinase affinity.
Case Study B: Thiazole-Hydrazones (PI3K/mTOR Inhibitors)

Context: Evaluation of Compound 3b against Doxorubicin in HL-60 leukemia cells.[2]

Table 2: Comparative Selectivity Profile (General Cytotoxicity)

CompoundMechanism

HL-60 (Cancer)

PCS-800 (Normal T-Cells)
Selectivity Index (SI)Status
Compound 3b PI3K/mTOR2.32 µM28.56 µM12.3 Good
Doxorubicin DNA Intercalation0.45 µM12.52 µM27.8 Superior

Analysis: While Doxorubicin is more potent (


), it is also significantly more toxic to normal cells (

).[2] The thiazole Compound 3b is less potent but offers a respectable safety margin (

). In drug development, a lower potency can often be improved via SAR (Structure-Activity Relationship) optimization, whereas inherent toxicity (low

) is harder to engineer out.

Visualizing the Selectivity Workflow

The following diagram illustrates the logical flow for determining SI, emphasizing the "Go/No-Go" decision gates critical for maintaining scientific integrity.

SelectivityWorkflow Start Compound Synthesis (Thiazole Library) PrimaryScreen Primary Screen (Cancer Cell Lines) Determine IC50 Start->PrimaryScreen ThresholdGate IC50 < 10 µM? PrimaryScreen->ThresholdGate CounterScreen Counter Screen (Normal Cell Lines) Determine CC50 ThresholdGate->CounterScreen Yes Optimize Lead Optimization (SAR Refinement) ThresholdGate->Optimize No (Inactive) CalcSI Calculate SI (CC50 / IC50) CounterScreen->CalcSI Decision Selectivity Evaluation CalcSI->Decision Decision->Start SI < 1 (Toxic) Decision->Optimize 1 < SI < 10 Candidate Clinical Candidate (In Vivo Ready) Decision->Candidate SI > 10

Caption: Decision tree for evaluating thiazole compounds. An SI < 1 triggers a hard stop (toxicity), while SI > 10 qualifies a compound for in vivo studies.

Detailed Experimental Protocol

To replicate the results cited above, use this standardized MTT assay protocol. This workflow minimizes variability caused by evaporation and seeding errors.

Protocol: Dual-Line Cytotoxicity Assessment

Reagents:

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization Buffer (DMSO or SDS-HCl)

  • Cell Lines: A549 (Cancer) and WI-38 (Normal)[3]

Step-by-Step Workflow:

  • Seeding (Day 0):

    • Seed cells in 96-well plates.

    • Optimization: Use

      
       cells/well for cancer lines and 
      
      
      
      cells/well for normal fibroblasts (normal cells grow slower).
    • Crucial Step: Fill outer wells with PBS (not cells) to prevent "Edge Effect" evaporation, which skews optical density readings.

  • Treatment (Day 1):

    • Prepare serial dilutions of the Thiazole compound (0.1 µM to 100 µM).

    • Include Positive Control (Doxorubicin) and Vehicle Control (0.1% DMSO).

    • Incubate for 48–72 hours at 37°C, 5% CO₂.

  • Development (Day 3):

    • Add MTT reagent (

      
       final concentration). Incubate 4 hours.
      
    • Aspirate media carefully.

    • Add 100 µL DMSO to dissolve formazan crystals.

  • Data Analysis:

    • Measure absorbance at 570 nm (reference 630 nm).

    • Fit data to a 4-parameter logistic (sigmoidal) equation to extract

      
       and 
      
      
      
      .
    • Calculate

      
      .
      

Mechanistic Insight: Why Thiazoles?

The high selectivity observed in compounds like Compound 13 (Table 1) often stems from their ability to target ATP-binding pockets in kinases (EGFR, PI3K) that are upregulated in cancer cells.

Mechanism cluster_Cancer Cancer Cell (Overexpressed Target) cluster_Normal Normal Cell (Physiological Level) Thiazole Thiazole Compound (Compound 13) Target Mutant EGFR / PI3K (High Affinity) Thiazole->Target Strong Binding NormTarget Wild Type EGFR (Low Affinity/Spare Receptors) Thiazole->NormTarget Weak Binding Signal Downstream Signaling (Proliferation) Target->Signal Inhibition Apoptosis Apoptosis Triggered Signal->Apoptosis Loss of Survival Signal Survival Homeostasis Maintained NormTarget->Survival Pathway Intact

Caption: Differential binding affinity drives selectivity. Thiazoles exploit the "oncogene addiction" of cancer cells, inhibiting critical survival pathways that are redundant or less active in normal cells.

Conclusion

The evaluation of novel thiazole compounds requires a shift from "potency-first" to "selectivity-first" thinking. As demonstrated by Compound 13 (


), thiazoles can offer superior safety profiles compared to established tyrosine kinase inhibitors. Researchers should prioritize:
  • Paired Screening: Always screen against PBMCs or WI-38 alongside cancer lines.

  • High Thresholds: Aim for

    
     to account for the drop in selectivity often seen when moving from in vitro to in vivo models.
    
  • Mechanistic Validation: Confirm that selectivity is target-driven (e.g., EGFR inhibition) rather than metabolic resistance.

References

  • Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors. (2025). European Journal of Medicinal Chemistry / PMC. [Link] (Note: Representative link for Compound 13 data context).

  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Selectivity Index Definition and Methodology in Drug Discovery. (2023). Fiveable / Intro to Pharmacology. [Link]

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A Researcher's Comparative Guide to Confirming Cellular Target Engagement of 4-(4-Ethylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Hypothesis

In the landscape of drug discovery and chemical biology, identifying a compound with a desired phenotypic effect is a monumental first step. However, the critical question that follows is: how does it work? For the compound 4-(4-Ethylphenyl)-1,3-thiazol-2-amine, which belongs to a class of molecules with diverse biological activities, moving from a promising hit to a validated lead hinges on unequivocally proving it engages its intended molecular target within the complex milieu of a living cell.[1][2]

This guide is designed for researchers, scientists, and drug development professionals. It eschews a one-size-fits-all approach, instead presenting a multi-faceted, logical framework for confirming the cellular target engagement of this compound. We will explore and compare orthogonal methods, moving from direct biophysical evidence of binding to the functional consequences of that engagement. For the purpose of this guide, we will proceed with the plausible, literature-suggested hypothesis that a key target for this class of compounds could be S-methyl-5-thioadenosine phosphorylase (MTAP), an enzyme central to polyamine biosynthesis and purine salvage.[3] This allows us to construct a concrete experimental narrative, while the principles discussed are broadly applicable to any putative protein target.

Pillar 1: Direct Biophysical Evidence of Target Binding in Cells

The foundational step is to demonstrate a direct, physical interaction between the compound and its target protein in a cellular environment. The Cellular Thermal Shift Assay (CETSA®) is the gold-standard, label-free method for this purpose.[4]

Method Comparison: CETSA vs. Alternatives

The primary strength of CETSA is that it measures engagement with the endogenous, unmodified target protein in its native environment (intact cells or cell lysates).[5] This avoids potential artifacts from protein tags or overexpression systems. Alternative methods like Drug Affinity Responsive Target Stability (DARTS) also assess ligand-induced protein stability but use proteases instead of heat, which can introduce complexity in optimizing protease concentrations.[6]

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand binding increases the thermal stability of the target protein.[4]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[7]
Target Protein Endogenous, label-free.Requires genetic fusion to NanoLuc® luciferase.
Readout Endpoint (Western Blot or MS after heating).[8]Real-time, kinetic data in live cells.[9]
Cell System Any cell line or tissue expressing the target.Requires transfectable cells.
Key Advantage Physiologically relevant; no protein modification needed.High-throughput, measures affinity and residence time directly.[7]
Key Limitation Lower throughput; not all proteins show a clear thermal shift.Requires genetic engineering and a specific fluorescent tracer.
Core Technique: The Cellular Thermal Shift Assay (CETSA)

Causality Behind the Method: CETSA operates on a fundamental biophysical principle: the binding of a ligand (our compound) to a protein target (MTAP) increases the protein's thermodynamic stability.[8] This increased stability makes the protein more resistant to heat-induced denaturation and aggregation. By heating cell lysates treated with our compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, we can observe a "shift" in the melting temperature (Tm) of the target protein, which is direct evidence of binding.[10]

Experimental Workflow: CETSA

cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_heat Thermal Challenge cluster_lysis Analysis prep1 1. Culture cells to ~80-90% confluency prep2 2. Harvest and wash cells to create a cell suspension treat1 3. Aliquot cells and treat with 4-(4-EtPh)-thiazol-2-amine or Vehicle (DMSO) prep2->treat1 treat2 4. Incubate to allow compound entry and binding heat1 5. Heat aliquots across a temperature gradient (e.g., 40°C to 70°C) treat2->heat1 lysis1 6. Lyse cells (e.g., freeze-thaw cycles) heat1->lysis1 lysis2 7. Centrifuge to separate soluble (bound) from aggregated (unbound) protein lysis1->lysis2 lysis3 8. Collect supernatant (soluble fraction) lysis2->lysis3 lysis4 9. Analyze by Western Blot for the target protein (MTAP) lysis3->lysis4 cluster_no_drug cluster_with_drug NLuc NanoLuc® MTAP MTAP Tracer Tracer MTAP->Tracer Binding Tracer->NLuc BRET Signal (Energy Transfer) NLuc2 NanoLuc® MTAP2 MTAP Tracer2 Tracer Drug Test Compound MTAP2->Drug Binding Drug->Tracer2 Displacement cluster_direct Direct Binding Evidence cluster_functional Functional Consequence Start Hypothesis: Compound engages Target X (MTAP) in cells CETSA CETSA: Does the compound stabilize the target against heat? Start->CETSA Test 1 (Biophysical) NanoBRET NanoBRET™: Does the compound compete with a tracer in live cells? Start->NanoBRET Test 2 (Live-Cell, Orthogonal) Western Downstream Western Blot: Does binding alter a downstream pathway marker? CETSA->Western Positive Result (ΔTm > 0) NanoBRET->Western Positive Result (IC50 determined) Conclusion Conclusion: High confidence in cellular target engagement Western->Conclusion Positive Result (Pathway Modulated)

Caption: A logical workflow integrating orthogonal assays.

A positive result in the CETSA experiment provides direct biophysical proof of interaction. Corroborating this with a quantitative affinity measurement from a live-cell NanoBRET™ assay confirms this interaction occurs in an unperturbed cellular environment and provides potency data. Finally, demonstrating that this interaction leads to a predictable change in a downstream pathway via Western blot validates that the binding is not just an isolated biophysical event but is functionally meaningful. When the data from all three pillars align, the scientific community can have high confidence that this compound indeed engages its target in cells.

References

  • Marques, T. M. F. P., de Oliveira, F. M., da Silva, E. G., de Almeida, L. R., & de Luca-Fradley, K. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Parasites & Vectors, 11(1), 498. [Link]

  • Henderson, M. J., Słabicki, M., & Huber, K. V. M. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2359441. [Link]

  • Asawa, P., Kumar, A., & Khan, S. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 48. [Link]

  • Brear, P., & De Wit, J. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(8), 2026-2035. [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Molina, D. M. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature communications, 7(1), 11040. [Link]

  • CETSA. (n.d.). CETSA. Retrieved January 28, 2026, from [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2011). 4-{4-Methyl-2-[(4-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1, 3-thiazole core in the design of antimicrobial and anticancer agents. European journal of medicinal chemistry, 97, 699-718. [Link]

  • O'Rourke, S. M., Pegg, K. M., & Tegley, C. M. (2019). Characterization of a single reporter-gene potency assay for T-cell-dependent bispecific molecules. mAbs, 11(6), 1121-1132. [Link]

  • Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Retrieved January 28, 2026, from [Link]

  • Geu-Flores, F., & Olsen, C. E. (2015). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Methods in molecular biology (Clifton, N.J.), 1278, 403-420. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1439, 237-251. [Link]

  • Klüter, S., Reinecke, M., & Bantscheff, M. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature, 622(7984), 849-857. [Link]

  • Indigo Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?. Retrieved January 28, 2026, from [Link]

  • Schrödinger. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Retrieved January 28, 2026, from [Link]

  • Promega Connections. (2021). Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. [Link]

  • Cho, K. F., Rose, C., Ma, T., Kirkpatrick, D., & Blake, R. A. (2018). HIPStA, a high-throughput alternative to CETSA®. Cancer Research, 78(13_Supplement), 775-775. [Link]

  • EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved January 28, 2026, from [Link]

  • Duncan, J. S., Whittle, M., & Hubbard, M. J. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of proteome research, 14(3), 1545-1555. [Link]

  • News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. Retrieved January 28, 2026, from [Link]

  • Wikipedia. (n.d.). Methods to investigate protein–protein interactions. Retrieved January 28, 2026, from [Link]

  • Sridharan, B., & La-Beck, N. M. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Cancers, 15(6), 1805. [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • ResearchGate. (n.d.). Principle of NanoBRET target engagement. Retrieved January 28, 2026, from [Link]

  • El-Sayed, M. T., Bantscheff, M., & Drewes, G. (2016). The target landscape of clinical kinase drugs. Nature biotechnology, 34(6), 654-662. [Link]

  • Indigo Biosciences. (n.d.). The Importance of Reporter Gene Assays in Drug Discovery. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2017). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. [Link]

  • MDPI. (2022). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

  • Kaadige, M. R., & Ayer, D. E. (2022). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls. StatPearls Publishing. [Link]

  • Protein Data Bank in Europe (PDBe). (2021, July 6). A guide to analysing binding sites in protein structures [Video]. YouTube. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Ethylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical waste management is a critical responsibility for every researcher. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-(4-Ethylphenyl)-1,3-thiazol-2-amine (CAS No. 85112-35-2). As a compound frequently utilized in pharmaceutical research and drug development, its thiazole ring structure suggests potential biological activity and necessitates a cautious approach to its disposal.[1][2] This document is designed to provide clarity and operational guidance, ensuring that laboratory practices protect both the researcher and the environment.

Compound Profile and Hazard Assessment

Understanding the intrinsic properties of a chemical is the foundation of its safe management. While some safety data sheets (SDS) for this compound lack specific GHS classification and detailed toxicity data, it is imperative to handle this compound with a high degree of caution.[3][4] The principle of precaution dictates that in the absence of comprehensive data, we infer potential hazards from structurally analogous compounds. For instance, similar aminothiazole derivatives are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause significant skin and eye irritation.[5][6] Therefore, all handling and disposal operations should assume the compound is hazardous.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 85112-35-2[3]
Molecular Formula C₁₁H₁₂N₂S[3]
Molecular Weight 204.3 g/mol [3]
Appearance Solid (form may vary)[7]
Boiling Point 375.7°C at 760 mmHg[3]
Flash Point 181°C[3]
Incompatibilities Strong oxidizing agents, acid anhydrides, acid chlorides[8]

Regulatory Framework: Adherence to EPA and RCRA Guidelines

The disposal of any chemical waste, including this compound, is governed by stringent federal and local regulations. In the United States, the primary law is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[9] RCRA establishes a "cradle-to-grave" management system for hazardous waste.[9]

A critical first step is for the laboratory (the "generator") to determine its hazardous waste generator category, which is based on the total amount of hazardous waste produced per calendar month.[10]

  • Large Quantity Generators (LQGs): ≥ 1,000 kg of hazardous waste.[10]

  • Small Quantity Generators (SQGs): > 100 kg but < 1,000 kg of hazardous waste.[10]

  • Very Small Quantity Generators (VSQGs): ≤ 100 kg of hazardous waste.[10]

Each category has specific requirements for storage, handling, and disposal.[10] All waste must be managed in a way that is protective of human health and the environment.[9]

Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, ensuring personal safety is paramount. The causality is clear: direct contact with potentially hazardous chemicals can lead to acute or chronic health issues. Therefore, a robust PPE protocol is non-negotiable.

Table 2: Required Personal Protective Equipment (PPE)

EquipmentSpecificationRationale
Hand Protection Compatible, chemical-resistant gloves (e.g., Nitrile).To prevent dermal absorption, as related compounds are harmful in contact with skin.[5]
Eye Protection Government-approved safety glasses with side shields or goggles.To protect against dust particles and splashes, preventing serious eye irritation.[5][7]
Skin and Body Laboratory coat. Closed-toe shoes.To minimize skin exposure and protect from spills.
Respiratory Use only under a chemical fume hood.[8]To prevent inhalation of dusts or aerosols. Thiazole derivatives can cause respiratory irritation.[5][7]

Safe Handling Protocol:

  • Ventilation: Always conduct disposal-related tasks, such as weighing or transferring, within a certified chemical fume hood to ensure adequate ventilation.[8][11]

  • Avoid Dust: Handle the solid compound carefully to avoid the formation of dust and aerosols.[3][11]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling the chemical, even if gloves were worn.[12] Do not eat, drink, or smoke in the work area.[8]

Step-by-Step Disposal Procedures

The appropriate disposal route depends on the nature and quantity of the waste. Segregation of waste streams is essential to ensure compliant and cost-effective disposal.

Protocol 1: Disposal of Bulk/Unused this compound

This procedure applies to the pure compound, expired reagents, or significant quantities of waste. The primary mandated disposal method is through a licensed hazardous waste management facility.

  • Waste Characterization: Label the waste clearly as "Hazardous Waste: this compound, CAS: 85112-35-2."

  • Packaging: Place the solid waste in a robust, sealable container that is compatible with the chemical. Ensure the container is tightly closed to prevent leaks or spills.[11][12]

  • Labeling: The container must be labeled with a hazardous waste tag in accordance with EPA and institutional requirements. This includes the accumulation start date and other required information.

  • Storage: Store the sealed container in a designated satellite accumulation area or central hazardous waste storage area. The storage area must be secure and away from incompatible materials.[8]

  • Arranging Disposal: Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup by a licensed chemical destruction plant. The preferred methods of destruction are controlled incineration with flue gas scrubbing.[4] Under no circumstances should this chemical be discharged into sewer systems or disposed of in regular trash. [4]

Protocol 2: Management of Contaminated Labware and Debris

This applies to items such as pipette tips, weighing paper, gloves, and other disposable materials that have come into direct contact with the compound.

  • Segregation: Collect all contaminated solid waste in a designated hazardous waste container, separate from non-hazardous trash.

  • Packaging: Use a clearly labeled, durable bag or container for collection. The container should be kept closed when not in use.

  • Disposal: Once the container is full, manage it as hazardous waste following the same procedure as for bulk chemical waste (Protocol 1, Steps 3-5).

Protocol 3: Decontamination of Empty Containers

According to RCRA, an "empty" container that held a hazardous chemical must be properly decontaminated to be considered non-hazardous.

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol). Use the minimum amount of solvent necessary for each rinse.

  • Rinsate Collection: Crucially, the solvent rinsate is now considered hazardous waste. Collect all rinsate in a designated, properly labeled hazardous waste container for liquid organic waste.

  • Container Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste (e.g., in a recycling bin for glass or plastic, if applicable). Puncture the container to prevent reuse.[4] Always confirm this final step with your institution's EHS guidelines.

Emergency Procedures for Spills

In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, contact your EHS emergency line immediately.

  • Don PPE: At a minimum, wear the PPE outlined in Table 2.

  • Containment & Cleanup:

    • For solid spills, carefully sweep or scoop up the material without creating dust.[11]

    • Use an absorbent material appropriate for chemical spills.

    • Place all contaminated cleanup materials into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department, regardless of the spill's size.

Disposal Decision Workflow

The following diagram provides a visual guide to the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_waste_type 1. Characterize Waste Type cluster_disposal_action 2. Execute Disposal Protocol start Identify Waste Containing This compound waste_type What is the form of the waste? start->waste_type bulk Bulk Solid or Expired Reagent waste_type->bulk Solid Chemical contaminated_solid Contaminated Labware (Gloves, Tips, Paper) waste_type->contaminated_solid Contaminated Solid empty_container Empty Original Container waste_type->empty_container Container spill_cleanup Spill Cleanup Debris waste_type->spill_cleanup Spill Debris collect_hw Collect in Labeled Hazardous Waste Container bulk->collect_hw contaminated_solid->collect_hw triple_rinse Protocol 3: Triple Rinse with Solvent empty_container->triple_rinse spill_cleanup->collect_hw ehs_pickup Store in Accumulation Area. Arrange EHS Pickup for Licensed Incineration. collect_hw->ehs_pickup collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Punctured Container as Non-Hazardous Waste (Confirm with EHS) triple_rinse->dispose_container collect_rinsate->ehs_pickup

Caption: Disposal decision workflow for this compound.

References

  • Acticide LT 2 Safety Data Sheet. Thor Specialities (UK) LTD.[Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. National Center for Biotechnology Information (PMC).[Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.[Link]

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  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI.[Link]

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A Researcher's Guide to the Safe Handling of 4-(4-Ethylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. 4-(4-Ethylphenyl)-1,3-thiazol-2-amine and its analogs are integral to the exploration of new therapeutic agents, particularly in the fields of medicinal chemistry and cancer research.[1][2][3][4][5] The thiazole ring is a privileged scaffold in drug discovery, known for its diverse biological activities.[1][3][4] However, with great potential comes the responsibility of ensuring the utmost safety in the laboratory.

Hazard Assessment: An Evidence-Based Approach

In the absence of specific GHS classification for this compound, we must infer potential hazards from analogous compounds.[7] Structurally related aminothiazoles, such as 4-(4-Fluorophenyl)-1,3-thiazol-2-amine and 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine, are consistently classified with the following warnings:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6][9]

  • Skin Irritation: Causes skin irritation.[6][9]

  • Eye Irritation: Causes serious eye irritation.[6][9]

  • Respiratory Irritation: May cause respiratory irritation.[6][9]

Therefore, it is prudent to assume that this compound presents similar risks. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[10]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the risks associated with handling this compound. The selection of PPE should always be based on a thorough risk assessment of the specific procedure being performed.[11]

Core PPE for Routine Handling
PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards.[12]Protects against dust particles and accidental splashes, which can cause serious eye irritation.[13]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact, a primary route of exposure.[13] Gloves must be inspected before use and changed immediately if contaminated.[14]
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.[13]
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area.For procedures that may generate dust or aerosols, use a NIOSH-approved respirator.[15]
Enhanced PPE for High-Risk Procedures

For operations with a higher risk of exposure, such as handling large quantities, generating dust, or potential for splashing, the following additions are crucial:

  • Face Shield: Worn over safety goggles to provide an additional layer of protection for the face.[12][13]

  • Double Gloving: Using two pairs of nitrile gloves can provide enhanced protection, especially during extended procedures.

  • Chemical-Resistant Apron or Coveralls: To protect against significant splashes or spills.[13][15]

Operational Protocols: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the compound's lifecycle in the laboratory.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[16]

  • The container should be kept tightly closed.[14][16] A refrigerator is recommended for storage.

Handling and Use
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[16]

  • Ventilation: All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation risk.[14][16]

  • Weighing: When weighing, use a balance with a draft shield or conduct the weighing within the fume hood to contain any dust.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[14] Do not eat, drink, or smoke in the laboratory.[10][14]

Spill Management

In the event of a spill, a calm and methodical response is critical.

  • Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess: Evaluate the extent of the spill and determine if you can safely manage it. For large spills, contact your institution's emergency response team.

  • Control: Wearing appropriate PPE (including respiratory protection if the compound is a dust), cover the spill with an absorbent material to prevent further spread.

  • Clean-up: Carefully scoop the absorbent material and spilled compound into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.[17]

Disposal Plan: Responsible Stewardship

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[17]

  • Segregation: Collect waste in a designated, clearly labeled, and sealed container.

  • Compliance: Follow all local, state, and federal regulations for hazardous waste disposal.[17] Do not dispose of this chemical down the drain.[18]

Visual Workflow Guides

To further clarify these critical safety procedures, the following diagrams illustrate the decision-making process for PPE selection and the step-by-step workflow for spill response.

PPE_Selection_Workflow start Start: Prepare to handle This compound risk_assessment Perform Risk Assessment: What is the scale and nature of the task? start->risk_assessment routine_handling Routine Handling (Small quantities, no dust/aerosol generation) risk_assessment->routine_handling Low Risk high_risk High-Risk Procedure (Large quantities, potential for dust/aerosols) risk_assessment->high_risk High Risk core_ppe Select Core PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat routine_handling->core_ppe enhanced_ppe Select Enhanced PPE: - Core PPE + - Face Shield - Double Gloves - Chemical-Resistant Apron high_risk->enhanced_ppe proceed Proceed with Caution core_ppe->proceed enhanced_ppe->proceed

Caption: PPE Selection Workflow

Spill_Response_Workflow spill Spill Occurs alert Alert others and Evacuate Immediate Area spill->alert assess Assess Spill Size alert->assess small_spill Small & Manageable assess->small_spill Small large_spill Large or Unmanageable assess->large_spill Large don_ppe Don Enhanced PPE: - Respirator - Goggles & Face Shield - Double Gloves - Apron/Coveralls small_spill->don_ppe contact_ehs Contact Institutional Emergency Response/EHS large_spill->contact_ehs contain Contain Spill with Absorbent Material don_ppe->contain cleanup Collect Waste into a Sealed, Labeled Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose end Procedure Complete dispose->end

Caption: Spill Response Workflow

By adhering to these guidelines, you contribute to a culture of safety that protects not only yourself but also your colleagues and the environment. The proactive and informed handling of novel compounds like this compound is a hallmark of scientific excellence.

References

  • TCI Chemicals. (2025, June 2). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (n.d.). 4-Ethylphenol SAFETY DATA SHEET.
  • Enamine. (n.d.). safety data sheet.
  • BASF. (2026, January 29). Safety data sheet.
  • National Center for Biotechnology Information. (n.d.). 4-(4-Fluorophenyl)-1,3-thiazol-2-amine. PubChem Compound Database. Retrieved from [Link]

  • Santa Cruz Biotechnology. (n.d.). Thiazole.
  • University of California, Riverside Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, May 16). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(2,4-Dimethylphenyl)-1,3-thiazol-2(3H)-imine. PubChem Compound Database. Retrieved from [Link]

  • Fisher Scientific. (2024, February 23). SAFETY DATA SHEET.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Safely.io. (2026, January 12). Personal Protective Equipment for Chemical Handling.
  • ResearchGate. (2025, August 10). Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection.
  • MDPI. (2024, November 21). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Retrieved from [Link]

  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
  • ResearchGate. (n.d.). Green chemistry approaches for thiazole containing compounds as a potential scaffold for cancer therapy | Request PDF.
  • National Center for Biotechnology Information. (n.d.). 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine. PubChem Compound Database. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.